Ingenol
説明
This compound has been reported in Euphorbia esula, Euphorbia helioscopia, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
RN given refers to (1aR-(1aalpha,2alpha,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-isomer; structure
特性
IUPAC Name |
(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVPUXQAPLADL-POYOOMFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30220-46-3 | |
| Record name | Ingenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ingenol: A Technical Guide to its Discovery, Isolation from Euphorbia Species, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol is a diterpenoid natural product first identified in 1968 from the latex of Euphorbia ingens. For centuries, the sap of various Euphorbia species, commonly known as spurges, has been utilized in traditional medicine for treating a range of skin conditions, including warts and skin lesions.[1] Scientific investigation into the active constituents of this sap led to the discovery of this compound and its derivatives, which have since garnered significant interest for their potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Euphorbia species, detailed experimental protocols, and an in-depth look at its mechanism of action, particularly its role as a potent modulator of Protein Kinase C (PKC) signaling pathways.
Discovery and Isolation of this compound from Euphorbia Species
The journey of this compound from a traditional remedy to a clinically relevant molecule began with early phytochemical investigations of the Euphorbiaceae family. The irritant and cocarcinogenic properties of the latex from these plants were attributed to a class of compounds known as diterpene esters. In 1968, Hecker and his team successfully isolated and characterized this compound from Euphorbia ingens.[2]
Subsequent research focused on identifying other Euphorbia species as viable sources of this compound and its esters. Euphorbia peplus, the petty spurge, was identified as the source of this compound mebutate (formerly known as PEP005), an angelate ester of this compound.[3] This compound became the active pharmaceutical ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis.[1] Due to the low concentration of this compound mebutate in E. peplus, commercial production has largely relied on the isolation of this compound from the seeds of Euphorbia lathyris (caper spurge), followed by semi-synthesis of this compound mebutate.[4]
Quantitative Data on this compound Content in Euphorbia Species
The concentration of this compound and its esters varies significantly among different Euphorbia species and even between different tissues of the same plant. The following table summarizes the reported yields of this compound from various Euphorbia species.
| Euphorbia Species | Plant Part | This compound Yield (mg/kg of dry weight) | Reference |
| Euphorbia myrsinites | Lower leafless stems | 547 | |
| Euphorbia lathyris | Seeds | 275 | |
| Euphorbia peplus | Aerial parts | 1.1 (as this compound mebutate) | |
| Euphorbia tithymaloides 'Nanus' | - | 527.82 (μmol/kg) | |
| Euphorbia tithymaloides | - | 402.81 (μmol/kg) | |
| Euphorbia milii | - | 391.30 (μmol/kg) | |
| Euphorbia ammak | - | 379.75 (μmol/kg) | |
| Euphorbia trigona | - | 357.07 (μmol/kg) |
Experimental Protocols
Extraction and Isolation of this compound from Euphorbia lathyris Seeds (Adapted from Appendino et al., 1999)
This protocol describes a practical and efficient method for the isolation of this compound from the seeds of E. lathyris.
a) Extraction of this compound Esters:
-
Grind dried seeds of Euphorbia lathyris to a fine powder.
-
Extract the powdered seeds with methanol at room temperature with mechanical stirring for several hours.
-
Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
-
Partition the crude extract between petroleum ether and an aqueous methanol solution to separate the nonpolar this compound esters into the petroleum ether phase.
-
Evaporate the petroleum ether to yield a crude extract rich in this compound esters.
b) Hydrolysis of this compound Esters:
-
Dissolve the crude this compound ester extract in methanol.
-
Add a solution of sodium methoxide in methanol to the extract.
-
Stir the reaction mixture at room temperature for several hours to effect transesterification and hydrolysis of the this compound esters to this compound.
-
Neutralize the reaction with a weak acid, such as acetic acid.
c) Purification of this compound:
-
Concentrate the neutralized solution under reduced pressure.
-
Subject the residue to column chromatography on silica gel.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-containing fractions and concentrate them to yield purified this compound.
-
Further purification can be achieved by crystallization.
Workflow for the isolation of this compound from E. lathyris seeds.
Quantitative Analysis of this compound by UHPLC-MS/MS
This method allows for the rapid and sensitive quantification of this compound in plant extracts.
a) Sample Preparation:
-
Homogenize the dried plant material.
-
Perform a methanolic extraction of the homogenized tissue.
-
Subject the extract to methanolysis to convert this compound esters to free this compound.
-
Purify the hydrolyzed extract using solid-phase extraction (SPE).
b) UHPLC-MS/MS Analysis:
-
Use a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.
-
Employ an isotope-labeled this compound analog as an internal standard for accurate quantification.
-
Separate the compounds on a suitable C18 reversed-phase column.
-
Use a mobile phase gradient appropriate for the separation of this compound.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Workflow for quantitative analysis of this compound.
Mechanism of Action: Dual Action on Cell Death and Immunity
This compound mebutate exerts its therapeutic effects through a dual mechanism of action: rapid induction of cell necrosis and a subsequent inflammatory response that leads to the elimination of residual dysplastic cells. This dual action is primarily mediated by the activation of Protein Kinase C (PKC) isozymes.
This compound and its esters are potent activators of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. The pro-apoptotic effects in cancer cells are largely attributed to the activation of PKCδ. Upon binding of this compound mebutate, PKCδ is activated and translocates from the cytoplasm to various cellular compartments, including the nucleus and mitochondria.
The activation of PKCδ initiates a signaling cascade that involves the Ras/Raf/MEK/ERK pathway, leading to cell death. Concurrently, this compound mebutate induces primary necrosis of the target cells, characterized by mitochondrial swelling and loss of plasma membrane integrity. This necrotic cell death releases pro-inflammatory cytokines and chemokines, which recruit immune cells, particularly neutrophils, to the site of application. The infiltrating neutrophils then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), clearing the remaining atypical keratinocytes.
Signaling pathway of this compound mebutate's dual mechanism of action.
Conclusion
This compound and its derivatives represent a fascinating class of natural products that have transitioned from traditional medicine to modern therapeutic agents. The discovery and isolation of this compound from Euphorbia species have paved the way for the development of this compound mebutate, a potent topical treatment for actinic keratosis. The unique dual mechanism of action, involving direct PKC-mediated cell death and a subsequent immune response, underscores the complex interplay between this small molecule and cellular signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential applications of this remarkable diterpenoid. The development of more efficient synthetic and semi-synthetic routes to this compound and its analogs continues to be an active area of research, promising to unlock the full therapeutic potential of this class of compounds.
References
- 1. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Effects of protein kinase C modulation by PEP005, a novel this compound angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Ingenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ingenol mebutate (PEP005), a diterpene ester derived from the sap of Euphorbia peplus, and its synthetic derivatives represent a class of potent activators of Protein Kinase C (PKC).[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound and its derivatives. The primary mechanism is a dual action involving the rapid induction of cell death in target cells and the subsequent stimulation of an inflammatory immune response.[2] This document details the signaling pathways involved, presents quantitative data on the biological activities of these compounds, and provides detailed protocols for key experimental assays.
Core Mechanism of Action: A Dual Approach
The anti-cancer and keratolytic activities of this compound derivatives are primarily attributed to a two-pronged mechanism of action:
-
Direct Cytotoxicity: this compound and its derivatives are potent activators of the Protein Kinase C (PKC) family of isozymes.[3] This activation, particularly of the novel PKC isoforms such as PKCδ, triggers a cascade of intracellular events leading to rapid cell death.[4] This process involves mitochondrial dysfunction and is characterized by features of both necrosis and apoptosis.[5] At higher concentrations, necrosis is the predominant form of cell death, leading to rapid lesion clearance.
-
Immunomodulation: At lower concentrations, this compound derivatives stimulate a localized inflammatory response. This is also a PKC-dependent process that leads to the release of pro-inflammatory cytokines and chemokines, such as IL-8 and CCL2, from keratinocytes and tumor cells. This, in turn, promotes the recruitment and activation of immune cells, particularly neutrophils. These activated neutrophils contribute to the clearance of remaining tumor cells through antibody-dependent cellular cytotoxicity (ADCC) and the release of cytotoxic mediators.
Molecular Targets and Signaling Pathways
The central molecular target of this compound and its derivatives is Protein Kinase C (PKC).
Protein Kinase C (PKC) Activation
This compound and its esters are structural analogs of diacylglycerol (DAG), the endogenous activator of PKC. They bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation. While showing broad activity against several PKC isoforms, the pro-apoptotic and pro-inflammatory effects are often linked to the activation of PKCδ.
Below is a diagram illustrating the activation of PKC by this compound derivatives.
Downstream Signaling Cascades
PKC activation by this compound derivatives initiates several downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) cascades.
-
Ras/Raf/MEK/ERK Pathway: Activation of PKC, particularly PKCδ, leads to the phosphorylation and activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is crucial for mediating the cytotoxic effects of this compound mebutate.
-
Apoptosis Induction: this compound derivatives induce apoptosis through both intrinsic and extrinsic pathways. Activation of PKCδ can lead to the activation of caspase-3, a key executioner caspase. This process is also associated with the disruption of mitochondrial membrane potential.
-
NF-κB Signaling: The activation of PKC can also influence the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.
The following diagram illustrates the major signaling pathways activated by this compound derivatives.
Quantitative Data on Biological Activity
The biological activity of this compound and its derivatives varies depending on the specific compound, cell type, and assay conditions. The following tables summarize key quantitative data from the literature.
Table 1: Protein Kinase C (PKC) Binding Affinity
| Compound | PKC Isoform | Ki (μM) | Reference |
| This compound | PKC | 30 | |
| This compound-3-angelate | PKCα | 0.0003 ± 0.00002 | |
| This compound-3-angelate | PKCβ | 0.000105 ± 0.000019 | |
| This compound-3-angelate | PKCγ | 0.000162 ± 0.000004 | |
| This compound-3-angelate | PKCδ | 0.000376 ± 0.000041 | |
| This compound-3-angelate | PKCε | 0.000171 ± 0.000015 |
Table 2: Cytotoxicity (IC50/EC50) of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50/EC50 | Reference |
| This compound Mebutate | HeLa, HSC-5 | 200-300 μM | |
| This compound-20-benzoate | T47D, MDA-MB-231 | Not specified, but identified as a promising antitumor compound | |
| 3-O-Angeloyl-20-O-acetyl this compound (AAI) | K562 | More potent than this compound mebutate at low concentrations | |
| This compound-3-dodecanoate (IngC) | Esophageal cancer cell lines | 9.46-fold higher efficacy than this compound-3-angelate |
Table 3: PKC Activation by this compound Derivatives
| Compound | Assay | EC50 | Reference |
| This compound-3-angelate (analogue 3) | PKCδ activation | 0.2 nM | |
| C4-des-hydroxy this compound (analogue 6) | PKCδ activation | 1.1 nM | |
| C5-des-hydroxy this compound (analogue 5) | PKCδ activation | 2.1 nM | |
| C4,C5-des-hydroxy this compound (analogue 9) | PKCδ activation | 20 nM | |
| C19-ester this compound (analogue 10) | PKCβII activation | 828 nM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Cell Viability and Cytotoxicity Assays
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
LDH cytotoxicity detection kit
-
Test compound (this compound derivative)
-
Lysis buffer (positive control)
-
Vehicle control (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/well and incubate overnight.
-
Treat cells with various concentrations of the this compound derivative or vehicle control. Include wells with lysis buffer for the maximum LDH release control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the this compound derivative as for the cytotoxicity assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Changes in ΔΨm are an early indicator of apoptosis.
-
Materials:
-
JC-1 or TMRE dye
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
-
-
Procedure (using JC-1):
-
Treat cells with the this compound derivative.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Neutrophil Activation Assays
This assay measures the production of reactive oxygen species (ROS) by activated neutrophils.
-
Materials:
-
Isolated human neutrophils
-
Dihydrorhodamine 123 (DHR 123) or other ROS-sensitive fluorescent probe
-
PMA (phorbol 12-myristate 13-acetate) as a positive control
-
Test compound (this compound derivative)
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Pre-incubate isolated neutrophils with DHR 123.
-
Add the this compound derivative or PMA to the cells.
-
Measure the increase in fluorescence over time, which corresponds to the oxidation of DHR 123 to rhodamine 123 by ROS.
-
Cytokine Release Assay
This assay quantifies the release of pro-inflammatory cytokines from cells treated with this compound derivatives.
-
Materials:
-
Cell culture supernatant from treated cells
-
ELISA or multiplex immunoassay kit for specific cytokines (e.g., IL-8, TNF-α)
-
-
Procedure:
-
Treat cells (e.g., keratinocytes or immune cells) with this compound derivatives for a specified time.
-
Collect the cell culture supernatant.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of the cytokine of interest.
-
Experimental and Logical Workflows
The dual mechanism of action of this compound derivatives can be investigated through a structured experimental workflow.
Conclusion
This compound and its derivatives are a promising class of compounds with a unique dual mechanism of action that combines direct cytotoxicity with immune stimulation. Their primary molecular target is PKC, and their biological effects are mediated through the activation of downstream signaling pathways, including the MAPK cascade. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. The provided quantitative data and detailed experimental protocols will aid in the design and execution of future studies aimed at optimizing the efficacy and safety of this compound-based therapies.
References
- 1. [PDF] Specific binding to protein kinase C by this compound and its induction of biological responses. | Semantic Scholar [semanticscholar.org]
- 2. This compound Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation and SAR of 3-benzoates of this compound for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ingenol Biosynthesis Pathway in Euphorbia lathyris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol mebutate, a diterpene ester derived from this compound, is a potent therapeutic agent approved for the treatment of actinic keratosis. The primary industrial source of this compound is the seed oil of Euphorbia lathyris (caper spurge). Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering and synthetic biology approaches, thereby ensuring a stable and cost-effective supply for pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in Euphorbia lathyris, detailing the known enzymatic steps, summarizing quantitative data, and outlining key experimental protocols.
Core Biosynthetic Pathway
The biosynthesis of this compound in Euphorbia lathyris commences from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions. While the initial steps to the key intermediate, jolkinol C, have been elucidated, the subsequent enzymatic transformations leading to the this compound scaffold are still under investigation.
The pathway begins with the cyclization of GGPP to form the macrocyclic diterpene, casbene. This reaction is catalyzed by casbene synthase (CBS) . Casbene then undergoes a series of regio-specific oxidations catalyzed by two cytochrome P450 enzymes: CYP71D445 and CYP726A27 . These enzymes introduce hydroxyl groups at the C-9 and C-5 positions of casbene, respectively.[1][2]
Following these oxidations, an alcohol dehydrogenase (ADH1) facilitates an unconventional cyclization. This enzyme catalyzes the dehydrogenation of the hydroxyl groups, which leads to a rearrangement and the formation of the lathyrane diterpene, jolkinol C .[1][2] Jolkinol C is considered a critical branch-point intermediate in the biosynthesis of various diterpenoids in Euphorbia species.[3] The downstream pathway from jolkinol C to this compound is hypothesized to involve further oxidative modifications and skeletal rearrangements, potentially proceeding through a tigliane intermediate, though the specific enzymes catalyzing these steps in Euphorbia lathyris have yet to be fully identified.
Quantitative Data
Quantitative data on the this compound biosynthesis pathway in Euphorbia lathyris is primarily focused on the yield of the final product from plant material. Specific enzyme kinetic parameters for the biosynthetic enzymes from E. lathyris are not extensively reported in the literature.
| Parameter | Value | Species | Source |
| This compound Yield | ~100 mg/kg | Euphorbia lathyris seeds | |
| This compound Concentration | 547 mg/kg (dry weight) | Euphorbia myrsinites (lower leafless stems) |
Experimental Protocols
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
This protocol describes a general workflow for the expression and functional characterization of the identified enzymes (CBS, CYP71D445, CYP726A27, and ADH1) in a heterologous host system, such as Nicotiana benthamiana or Saccharomyces cerevisiae.
a. Gene Cloning and Vector Construction:
- Isolate total RNA from the mature seeds of Euphorbia lathyris.
- Synthesize cDNA using reverse transcriptase.
- Amplify the open reading frames of the target genes (CBS, CYP71D445, CYP726A27, ADH1) using gene-specific primers.
- Clone the amplified PCR products into a suitable expression vector (e.g., pEAQ-HT for plant expression, pYES-DEST52 for yeast expression).
- Verify the sequence of the constructs.
b. Heterologous Expression in Nicotiana benthamiana (Agroinfiltration):
- Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vectors.
- Grow the transformed Agrobacterium cultures to an appropriate optical density.
- Infiltrate the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension.
- For co-expression of multiple enzymes, mix the respective Agrobacterium cultures prior to infiltration.
- Incubate the plants for 5-7 days under controlled conditions.
c. Heterologous Expression in Saccharomyces cerevisiae:
- Transform a suitable yeast strain (e.g., WAT11) with the yeast expression vectors.
- Select for transformed colonies on appropriate selection media.
- Grow a pre-culture in selective medium with glucose.
- Inoculate an expression culture with the pre-culture and grow to mid-log phase.
- Induce protein expression by transferring the cells to a medium containing galactose.
- Incubate for 48-72 hours.
d. In Vivo Bioconversion and Metabolite Extraction:
- For N. benthamiana, harvest the infiltrated leaf tissue.
- For S. cerevisiae, harvest the yeast cells by centrifugation.
- Homogenize the plant tissue or resuspend the yeast pellet in a suitable extraction solvent (e.g., ethyl acetate or a methanol/chloroform mixture).
- If a substrate (e.g., casbene) is not endogenously produced, it may need to be supplied exogenously to the culture or in vitro assays.
- Vortex or sonicate the samples to ensure thorough extraction.
- Centrifuge to pellet cell debris and collect the supernatant.
- Dry the extract under a stream of nitrogen or using a rotary evaporator.
e. Metabolite Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., hexane or methanol).
- Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like casbene and by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for less volatile, oxidized intermediates like jolkinol C.
- Compare the retention times and mass spectra of the products with authentic standards where available.
Diterpenoid Extraction and Quantification from Euphorbia lathyris Seeds
This protocol outlines a method for the extraction and quantification of this compound and its precursors from E. lathyris seeds.
a. Sample Preparation:
- Grind mature seeds of Euphorbia lathyris to a fine powder.
- Dry the powdered material to a constant weight.
b. Extraction:
- Perform a Soxhlet extraction or sonication-assisted extraction with a suitable organic solvent such as methanol or a mixture of petroleum ether and ethyl acetate.
- For quantitative analysis, a validated method involves methanolic extraction followed by methanolysis to convert this compound esters to this compound.
c. Purification:
- The crude extract can be subjected to a preliminary purification step using Solid-Phase Extraction (SPE) to remove interfering compounds.
- Further purification can be achieved using gravity column chromatography with a silica gel stationary phase and a petroleum ether-ethyl acetate mobile phase.
d. Quantification by LC-MS/MS:
- Develop a sensitive and specific Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound.
- Use an isotopically labeled internal standard (e.g., 18O-labelled this compound) for accurate quantification via isotope dilution.
- Optimize the chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion source, collision energy) for the target analytes.
- Construct a calibration curve using a certified reference standard of this compound.
Visualizations
Caption: The known and hypothesized biosynthetic pathway of this compound in Euphorbia lathyris.
Caption: A generalized workflow for the functional characterization of biosynthetic genes.
Conclusion
The elucidation of the this compound biosynthesis pathway in Euphorbia lathyris has made significant strides, with the identification of the key enzymes responsible for the conversion of GGPP to the lathyrane intermediate, jolkinol C. However, the downstream pathway to this compound remains an active area of research. Further investigation is required to identify and characterize the enzymes that catalyze the final steps of this compound formation. The development of robust experimental protocols for enzyme characterization and metabolite analysis, as outlined in this guide, will be instrumental in these future efforts. A complete understanding of this pathway will unlock the potential for metabolic engineering of microbial or plant-based systems for the sustainable and high-yield production of this valuable pharmaceutical precursor.
References
Ingenol: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol is a diterpene ester belonging to the ingenane class, renowned for its potent biological activities, particularly in the context of dermatology and oncology. Its derivative, this compound mebutate (formerly known as PEP005), gained significant attention as the active pharmaceutical ingredient in Picato®, a topical gel for the treatment of actinic keratosis. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates.
Natural Sources of this compound
This compound and its derivatives are primarily found in plants of the Euphorbia genus, a large and diverse group of flowering plants commonly known as spurges. The milky latex sap of these plants is a particularly rich source of these compounds.
Primary Plant Sources
The two most significant plant species for the isolation of this compound are:
-
Euphorbia peplus : Commonly known as petty spurge, radium weed, or milkweed, this plant is a primary natural source of this compound mebutate.[1][2] The sap of E. peplus has a long history of use in traditional medicine for treating various skin lesions.[2]
-
Euphorbia lathyris : Known as the caper spurge or mole plant, the seeds of this species are a major commercial source for the extraction of this compound.[3] While E. peplus is a direct source of this compound mebutate, E. lathyris is often used for the large-scale extraction of this compound, which can then be semi-synthesized into this compound mebutate.
Other Euphorbia Species
Research has identified other Euphorbia species that contain this compound and related compounds, although often in lower concentrations. A screening of 38 Euphorbia species revealed varying levels of this compound, with Euphorbia myrsinites showing the highest concentration in its lower leafless stems.[4] Other species reported to contain this compound-type diterpenes include Euphorbia trigona, Euphorbia candelabrum, Euphorbia cotinifolia, and Euphorbia ramipressa.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly between different Euphorbia species and even between different parts of the same plant. The following table summarizes available quantitative data on this compound content.
| Plant Species | Plant Part | This compound Concentration (mg/kg of dry weight) | Reference |
| Euphorbia myrsinites | Lower leafless stems | 547 | |
| Euphorbia lathyris | Seeds | ~100 |
Extraction and Purification Methodologies
The extraction of this compound from its natural sources is a multi-step process that typically involves solvent extraction, hydrolysis of this compound esters, and chromatographic purification. The process is often described as lengthy and inefficient.
Experimental Protocol: Extraction of this compound from Euphorbia lathyris Seeds
This protocol is based on a method designed for the practical isolation of this compound from the seeds of E. lathyris.
3.1.1. Materials and Reagents:
-
Dried seeds of Euphorbia lathyris
-
Methanol
-
Petroleum ether
-
Chloroform
-
Sodium hydroxide or Sodium methoxide
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (Soxhlet apparatus, rotary evaporator, chromatography columns, etc.)
3.1.2. Procedure:
-
Grinding and Defatting: Grind the dried seeds of Euphorbia lathyris into a coarse powder. The powdered material is then subjected to extraction with petroleum ether in a Soxhlet apparatus to remove the bulk of the fatty oil.
-
Extraction of Diterpenoid Esters: The defatted seed meal is then extracted with methanol to isolate the diterpenoid esters, including this compound esters.
-
Solvent Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of liquid-liquid extractions (solvent partitioning) using immiscible solvents such as methanol-water and chloroform to separate the this compound ester fraction from other components.
-
Alkaline Hydrolysis: The enriched this compound ester fraction is subjected to alkaline hydrolysis to cleave the ester groups and yield free this compound. This can be achieved by treatment with a solution of sodium hydroxide in methanol or sodium methoxide.
-
Purification by Column Chromatography: The crude this compound obtained after hydrolysis is purified using silica gel column chromatography. A gradient elution system, typically with a mixture of hexane and ethyl acetate of increasing polarity, is used to separate this compound from other hydrolysis byproducts.
-
Crystallization: The fractions containing pure this compound are pooled, the solvent is evaporated, and the resulting solid can be further purified by crystallization.
Experimental Protocol: Extraction of this compound from Euphorbia peplus
This protocol outlines the general steps for extracting this compound from the aerial parts of E. peplus.
3.2.1. Materials and Reagents:
-
Fresh or dried aerial parts of Euphorbia peplus
-
Methanol or Ethanol (80-100%)
-
Petroleum ether
-
Ethyl acetate
-
Sodium hydroxide or Sodium methoxide
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
3.2.2. Procedure:
-
Extraction: The plant material is macerated or subjected to reflux extraction with methanol or ethanol to extract a broad range of compounds, including this compound esters.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent like ethyl acetate to enrich the this compound ester fraction.
-
Alkaline Hydrolysis: Similar to the protocol for E. lathyris, the enriched fraction undergoes alkaline hydrolysis to yield free this compound.
-
Chromatographic Purification: The resulting crude this compound is purified using silica gel column chromatography with a petroleum ether-ethyl acetate gradient.
References
- 1. This compound Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Mebutate? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
The Intricate Path to a Potent Diterpene: A Technical Guide to the Chemical Synthesis and Semi-Synthesis of Ingenol
For Researchers, Scientists, and Drug Development Professionals
Ingenol, a complex diterpene isolated from the sap of plants of the Euphorbia genus, has garnered significant attention in the scientific community for its potent biological activity. Its derivative, this compound mebutate, is an FDA-approved topical treatment for actinic keratosis. The unique and highly strained tetracyclic core of this compound, featuring a distinctive "inside-outside" bridgehead stereochemistry, has presented a formidable challenge to synthetic chemists for decades. This technical guide provides an in-depth overview of the landmark total syntheses and semi-synthetic approaches to this remarkable molecule, complete with quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic strategies and relevant signaling pathways.
Comparative Analysis of Total Synthesis Routes
Three research groups have successfully conquered the total synthesis of this compound, each employing a unique and elegant strategy to construct the intricate molecular architecture. The approaches by the Winkler, Wood, and Baran laboratories are summarized below, highlighting the key metrics of their respective routes.
| Parameter | Winkler Synthesis (2002) | Wood Synthesis (2004) | Baran Synthesis (2013) |
| Key Strategy | Intramolecular Dioxenone Photocycloaddition-Fragmentation | Ring-Closing Metathesis | Pauson-Khand Cyclization and Pinacol Rearrangement |
| Total Steps | ~45 steps | ~33 steps | 14 steps |
| Overall Yield | Not explicitly stated in primary communication | Not explicitly stated in primary communication | ~1.2% |
| Starting Material | Commercially available materials | Commercially available materials | (+)-3-Carene |
| Enantioselectivity | Racemic | Asymmetric | Enantioselective |
Key Synthetic Strategies and Experimental Workflows
The successful construction of the this compound core hinges on the strategic formation of its complex ring system and the precise installation of its numerous stereocenters. The following diagrams illustrate the logical flow of the key synthetic approaches.
The Double-Edged Sword: Unraveling the Biological Activity of Novel Ingenol Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Ingenol derivatives, a class of diterpenoids originally isolated from the sap of plants of the Euphorbia genus, have emerged as potent modulators of critical cellular signaling pathways. Their ability to activate protein kinase C (PKC) isoforms has positioned them as compelling candidates for therapeutic development, particularly in oncology and virology. This technical guide provides an in-depth overview of the biological activities of novel this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks they influence.
Data Presentation: A Quantitative Look at Biological Activity
The biological potency of novel this compound derivatives has been evaluated across various cellular models. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative analysis of their efficacy.
Table 1: Anti-Cancer Activity of Novel this compound Derivatives (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-3-hexanoate (this compound B) | J-Lat 6.3 (Leukemia) | 0.32 | [1] |
| This compound-3-hexanoate (this compound B) | J-Lat 8.4 (Leukemia) | 0.32 | [1] |
| 3-O-angeloyl-20-O-acetyl this compound (AAI) | K562 (Chronic Myeloid Leukemia) | ~1 | [2] |
| This compound Mebutate | K562 (Chronic Myeloid Leukemia) | >1 | [2] |
| This compound-20-benzoate | T47D (Breast Cancer) | Not specified | [3] |
| This compound-20-benzoate | MDA-MB-231 (Breast Cancer) | Not specified |
Table 2: HIV-1 Latency Reversal Activity of Novel this compound Derivatives (EC50)
| Compound | Latency Model | EC50 (nM) | Reference |
| This compound-3-hexanoate (this compound B) | J-Lat A1 | ~3 | |
| This compound-3-angelate (PEP005) | J-Lat A1 | ~6 | |
| 3-caproyl-ingenol (ING B) | J-Lat 6.3 | 320 | |
| 3-caproyl-ingenol (ING B) | J-Lat 8.4 | 320 |
Core Signaling Pathways Modulated by this compound Derivatives
This compound derivatives exert their biological effects primarily through the activation of protein kinase C (PKC) isoforms. This initial event triggers a cascade of downstream signaling pathways that can lead to diverse cellular outcomes, including apoptosis, cell cycle arrest, and immune modulation.
Protein Kinase C (PKC) Activation and Downstream Signaling
The activation of specific PKC isoforms, particularly PKCδ, is a hallmark of this compound derivative activity. This leads to the phosphorylation and activation of downstream kinases, most notably the MEK/ERK pathway. Concurrently, this compound derivatives can also influence the PI3K/AKT signaling pathway, often leading to its inhibition, which further contributes to their pro-apoptotic effects.
Caption: PKC signaling cascade initiated by this compound derivatives.
NF-κB Activation Pathway in HIV Latency Reversal
In the context of HIV-1 latency, this compound derivatives activate PKC, which in turn leads to the phosphorylation and degradation of IκB proteins. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and bind to the HIV-1 Long Terminal Repeat (LTR), thereby reactivating viral gene expression.
Caption: NF-κB pathway activation by this compound derivatives in HIV latency.
Induction of Apoptosis
The anti-cancer activity of many this compound derivatives is linked to their ability to induce programmed cell death, or apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. This compound derivatives have been shown to trigger the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.
Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.
Experimental Protocols: A Guide to Key Assays
This section provides detailed methodologies for key experiments used to characterize the biological activity of novel this compound derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel this compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
PKC Phosphorylation Assay by Flow Cytometry
This method quantifies the phosphorylation status of specific PKC isoforms at the single-cell level.
Materials:
-
Cell line or primary cells of interest
-
Novel this compound derivatives
-
Fixation buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer)
-
Fluorochrome-conjugated antibodies specific for phosphorylated PKC isoforms (e.g., anti-phospho-PKCδ (Ser643))
-
Flow cytometer
Procedure:
-
Cell Stimulation: Treat cells with the this compound derivative at the desired concentration and for the appropriate time. Include an unstimulated control.
-
Fixation: Fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.
-
Staining: Wash the cells and then stain with the fluorochrome-conjugated anti-phospho-PKC antibody for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody to quantify the level of PKC phosphorylation.
Caption: Workflow for PKC phosphorylation analysis by flow cytometry.
HIV-1 Reactivation Assay (J-Lat Cell Model)
This assay uses a Jurkat T-cell line (J-Lat) that contains a latent, integrated HIV-1 provirus with a GFP reporter to measure the reactivation of viral gene expression.
Materials:
-
J-Lat cells (e.g., J-Lat 10.6)
-
Complete RPMI-1640 medium
-
Novel this compound derivatives
-
Positive control (e.g., TNF-α or PMA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells into a 24-well plate at a density of 2 x 10^5 cells/mL in 1 mL of complete medium.
-
Compound Treatment: Add the this compound derivatives at various concentrations. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
GFP Measurement: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: Determine the percentage of GFP-positive cells for each treatment condition and calculate the EC50 value.
Caption: Experimental workflow for the HIV-1 reactivation assay.
Conclusion
Novel this compound derivatives represent a promising class of compounds with significant therapeutic potential. Their ability to potently and, in some cases, selectively activate PKC isoforms allows for the modulation of key cellular processes involved in cancer and viral latency. This guide provides a foundational understanding of their biological activities, offering quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for their successful translation into clinical applications.
References
Ingenol as a Protein Kinase C (PKC) Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol mebutate (PEP005), a diterpene ester derived from the sap of the plant Euphorbia peplus, is a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Its unique biological activities, including pro-apoptotic and pro-inflammatory effects, have positioned it as a valuable tool in cancer research and dermatology, particularly for the treatment of actinic keratosis.[3][4] This technical guide provides an in-depth overview of this compound's interaction with PKC, detailing its binding characteristics, activation of downstream signaling pathways, and relevant experimental methodologies.
Mechanism of Action: Binding and Activation of PKC
This compound and its derivatives, such as this compound 3-angelate (I3A), are potent PKC activators that bind to the C1 domain of conventional and novel PKC isoforms.[5] This binding mimics the action of the endogenous second messenger diacylglycerol (DAG). Upon binding, this compound induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria, where it can phosphorylate its substrates.
While this compound compounds are broad-range activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes, they exhibit a distinct pattern of PKC translocation and downstream signaling compared to other PKC activators like phorbol esters (e.g., PMA). Notably, this compound induces a rapid nuclear translocation of PKCδ, an event linked to its pro-apoptotic effects in various cancer cell lines.
Quantitative Data: Binding Affinities and Potency
The binding affinity of this compound derivatives to various PKC isoforms has been characterized, demonstrating high-affinity interactions. The following table summarizes key quantitative data from the literature.
| Compound | PKC Isoform | Parameter | Value | Cell Line/System | Reference |
| This compound 3-angelate (I3A) | PKC-α | Kᵢ | 0.3 ± 0.02 nM | Purified human PKC | |
| This compound 3-angelate (I3A) | PKC-β | Kᵢ | 0.105 ± 0.019 nM | Purified human PKC | |
| This compound 3-angelate (I3A) | PKC-γ | Kᵢ | 0.162 ± 0.004 nM | Purified human PKC | |
| This compound 3-angelate (I3A) | PKC-δ | Kᵢ | 0.376 ± 0.041 nM | Purified human PKC | |
| This compound 3-angelate (I3A) | PKC-ε | Kᵢ | 0.171 ± 0.015 nM | Purified human PKC | |
| This compound | PKC | Kᵢ | 30 µM | ||
| PEP005 | Colo205 cells | IC₅₀ | > 100 µmol/L (in 7 of 10 cell lines) | Solid tumor cell lines |
Kᵢ (Inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition in vitro.
Downstream Signaling Pathways
Activation of PKC by this compound triggers a cascade of downstream signaling events, with the PKCδ/MEK/ERK pathway being a prominent and well-characterized route leading to cellular responses such as apoptosis and cytokine induction.
PKCδ-Mediated Apoptosis
In many cancer cell lines, the pro-apoptotic effects of this compound are mediated primarily through the activation of PKCδ. Upon activation by this compound, PKCδ translocates to different cellular compartments, including the nucleus, where it can initiate apoptotic signaling. This can involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The activation of PKCδ has been shown to be a critical upstream event for this compound-induced apoptosis.
Figure 1: this compound-induced PKCδ-mediated apoptosis pathway.
PKC/MEK/ERK Signaling Pathway
In keratinocytes and squamous cell carcinoma cells, this compound mebutate has been shown to induce cell death through the activation of the PKCδ/MEK/ERK signaling cascade. This compound treatment leads to the phosphorylation and activation of PKCδ, which in turn activates the downstream kinases MEK and ERK. This signaling axis has been linked to the induction of interleukin decoy receptors IL1R2 and IL13RA2, contributing to the anti-proliferative effects of this compound.
Figure 2: this compound-activated PKC/MEK/ERK signaling cascade.
Experimental Protocols
PKC Binding Assay ([³H]PDBu Competition)
This protocol is used to determine the binding affinity of this compound for PKC isoforms by measuring its ability to compete with the binding of a radiolabeled phorbol ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu).
Materials:
-
Purified human PKC isoforms (e.g., PKC-α, -β, -γ, -δ, -ε)
-
[³H]PDBu
-
Phosphatidylserine
-
This compound compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Polyethylene glycol (PEG) solution
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the purified PKC isoform, phosphatidylserine (as a cofactor), and assay buffer.
-
Add varying concentrations of the this compound compound to the reaction mixture.
-
Add a fixed concentration of [³H]PDBu to initiate the competition binding.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 30 minutes at 37°C) to allow binding to reach equilibrium.
-
Terminate the binding reaction by adding ice-cold PEG solution to precipitate the protein-ligand complexes.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from unbound [³H]PDBu.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific [³H]PDBu binding is determined and used to calculate the Kᵢ value.
Figure 3: Workflow for a [³H]PDBu competition binding assay.
Western Blotting for PKC Activation and Downstream Signaling
This method is used to detect the phosphorylation status of PKC isoforms and downstream targets like ERK, which is indicative of their activation.
Materials:
-
Cell line of interest (e.g., Colo205, primary keratinocytes)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound for various time points and concentrations.
-
Lyse the cells with ice-cold lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and analyze the band intensities to determine the level of protein phosphorylation.
Conclusion
This compound and its derivatives are powerful pharmacological tools for activating PKC, demonstrating high-affinity binding and the ability to trigger distinct downstream signaling pathways, most notably the pro-apoptotic PKCδ cascade and the PKC/MEK/ERK pathway. The provided quantitative data and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound-based compounds. A thorough understanding of its mechanism of action is crucial for the rational design of novel therapeutics targeting PKC-mediated cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Protein Kinase C Agonist PEP005 (this compound 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Antileukemic Compound this compound 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Ingenol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol mebutate, the active ingredient in Picato®, is a novel diterpenoid ester approved for the topical treatment of actinic keratosis. Its unique mechanism of action, involving direct cytotoxicity and an inflammatory immune response, is initiated by the activation of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound compounds, with a focus on this compound mebutate. It consolidates available quantitative data, details experimental methodologies, and visualizes key metabolic and signaling pathways to support further research and development in this area.
Pharmacokinetics
The systemic exposure to this compound mebutate following topical application is minimal, a key characteristic of its safety profile. Clinical studies have consistently demonstrated negligible systemic absorption, even when applied to large surface areas.
Human Pharmacokinetic Data
Pharmacokinetic assessments in patients with actinic keratosis have shown that blood concentrations of this compound mebutate and its two primary metabolites, PEP015 and PEP025 (acyl isomers), are typically below the lower limit of quantification (LLOQ) of 0.1 ng/mL.[1][2][3]
In a study where this compound mebutate gel was applied to large treatment areas of approximately 250 cm², subnanomolar systemic exposure (0.235–0.462 nM) was detected in a small subset of patients (10 out of 61). However, the assayed metabolites remained below the LLOQ. This suggests that while minimal absorption can occur under maximal use conditions, it does not lead to significant systemic concentrations of the parent drug or its metabolites.
| Study Population | Treatment Area | This compound Mebutate Concentration | Metabolite Concentrations (PEP015 & PEP025) | Reference |
| Patients with Actinic Keratosis | Up to 100 cm² on the forearm | Below LLOQ (0.1 ng/mL) | Below LLOQ (0.1 ng/mL) | |
| Patients with Actinic Keratosis | Approx. 250 cm² (full face, scalp, or arm) | 0.235–0.462 nM in 10/61 patients | Below LLOQ | |
| Patients with Actinic Keratosis | 100 cm² on the dorsal forearm | Below LLOQ (0.1 ng/mL) | Below LLOQ (0.1 ng/mL) |
Animal Pharmacokinetic Data
Animal studies corroborate the low systemic absorption observed in humans. Following topical application to mice and minipigs, this compound mebutate was generally undetectable in the blood. In rats, blood levels were quantifiable only at high doses (≥300 µg/kg), with an absolute bioavailability of 2% to 4%. Despite low systemic clearance, very little this compound mebutate is recovered from mouse skin one hour after application.
| Animal Model | Route of Administration | Key Findings | Reference |
| Mice, Minipigs | Topical | Generally undetectable in blood | |
| Rats | Topical | Quantifiable blood levels only at high doses (≥300 µg/kg); Bioavailability 2-4% | |
| Rats | Intravenous | Wide tissue distribution (lungs, liver, kidneys, adrenals, spleen, thyroid) |
Metabolism
In vitro studies have been crucial in elucidating the metabolic pathways of this compound mebutate, as the low systemic absorption in humans precludes comprehensive in vivo metabolism studies.
In Vitro Metabolism
This compound mebutate is relatively stable when incubated with whole blood and skin homogenates from various species, including humans. The primary reaction observed in these matrices is acyl migration, leading to the formation of its isomers, PEP015 and PEP025.
In contrast, significant metabolism occurs in human hepatocytes. The principal metabolic routes are hydrolysis and hydroxylation. The major identified metabolic product is a hydroxylated metabolite of an unnamed this compound mebutate metabolite.
A study on the metabolism of this compound, the precursor to this compound mebutate, in rats identified 18 metabolites. The predominant metabolic pathways were hydroxylation, oxygenation, sulfonation, and glucuronidation. This suggests that if this compound mebutate were to undergo hydrolysis to this compound, it would likely be subject to similar extensive phase I and phase II metabolism.
Cytochrome P450 (CYP) Interaction
In vitro studies have demonstrated that this compound mebutate does not inhibit or induce major human CYP isoforms (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4). This indicates a low potential for clinically significant drug-drug interactions.
Signaling Pathways and Mechanism of Action
The pharmacological effect of this compound mebutate is primarily driven by its potent activation of Protein Kinase C (PKC) isoforms.
This activation triggers a dual mechanism of action:
-
Direct Cytotoxicity : this compound mebutate rapidly induces cell death, primarily through necrosis. This process involves the disruption of mitochondrial membranes and an increase in cytosolic calcium. Activation of the PKCδ isoform appears to be central to this effect, influencing downstream pathways like Ras/Raf/MAPK.
-
Immune Response Stimulation : The initial necrosis leads to the release of pro-inflammatory cytokines, which recruits neutrophils and other immune cells to the treatment area. This results in a secondary, neutrophil-mediated antibody-dependent cellular cytotoxicity (ADCC) that eliminates any remaining dysplastic cells.
More recent chemical proteomics studies have identified SLC25A20, a mitochondrial carnitine-acylcarnitine translocase, as another potential target. Inhibition of this translocase suggests that this compound mebutate may also exert its therapeutic effects by modulating fatty acid oxidation pathways.
Experimental Protocols
Human Pharmacokinetic Studies
A typical protocol for assessing the systemic absorption of topical this compound mebutate involves the following steps:
-
Subject Recruitment : Patients with multiple actinic keratosis lesions within a defined skin area are enrolled.
-
Drug Administration : A specified concentration and amount of this compound mebutate gel (e.g., 0.05%) is applied to a contiguous area (e.g., 25 cm² to 250 cm²) for a set duration (e.g., 2-3 consecutive days).
-
Blood Sampling : Whole blood samples are collected at multiple time points, including pre-dose and at various intervals post-application (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis : Blood concentrations of this compound mebutate and its primary metabolites are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification is typically set at 0.1 ng/mL.
In Vitro Metabolism Studies
The protocol to evaluate the metabolic stability and profile of this compound mebutate in vitro generally includes:
-
System Preparation : Radiolabeled ([³H]) this compound mebutate is incubated with various biological matrices, such as whole blood, skin homogenates, or cryopreserved human hepatocytes.
-
Incubation : The incubations are carried out at a physiological temperature (37°C) for a defined period (e.g., up to 180 minutes).
-
Metabolite Profiling : At the end of the incubation, the reaction is quenched, and the samples are analyzed.
-
Analysis : The metabolite profiles are assessed using High-Performance Liquid Chromatography (HPLC) with on-line radiodetection and HPLC-MS for the identification of metabolites.
Conclusion
The pharmacokinetic profile of this compound mebutate is characterized by minimal to negligible systemic absorption following topical administration, which underpins its favorable safety profile. While it is relatively stable in skin and blood, it undergoes extensive hepatic metabolism in vitro, primarily via hydrolysis and hydroxylation, without significant interaction with the CYP450 enzyme system. Its potent biological activity is mediated through a dual mechanism of direct, PKC-driven necrosis and subsequent immune-mediated clearance of diseased cells. The methodologies outlined in this guide provide a framework for the continued investigation of this compound compounds and the development of novel dermatological therapies.
References
- 1. This compound Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerability and Pharmacokinetics of this compound Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm(2) on the Forearm(s) of Patients with Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mebutate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Unraveling the Genetic Blueprint of Ingenol Biosynthesis: A Technical Guide
For Immediate Release
A deep dive into the genetic underpinnings of ingenol biosynthesis is now available for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery of key genes and enzymes in the biosynthetic pathway of this compound, a potent anti-cancer compound.
This compound mebutate, a diterpene ester derived from plants of the Euphorbia genus, has garnered significant attention for its therapeutic properties, particularly in the treatment of actinic keratosis. However, its complex structure poses challenges for chemical synthesis, making biotechnological production a promising alternative. This guide illuminates the significant strides made in elucidating the genetic and enzymatic machinery responsible for producing the this compound core structure, paving the way for metabolic engineering and sustainable production of this valuable pharmaceutical.
The Biosynthetic Pathway: From a Common Precursor to a Complex Core
The journey to this compound begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). A pivotal step in the pathway is the cyclization of GGPP to form the macrocyclic diterpene casbene, a reaction catalyzed by casbene synthase (CS) . From this common hydrocarbon scaffold, a series of oxidative transformations orchestrate the formation of the intricate ingenane skeleton.
Early Steps: The Oxidation and Cyclization of Casbene
Research in Euphorbia lathyris has been instrumental in identifying the initial enzymatic players that convert casbene into the key lathyrane intermediate, jolkinol C . This process involves a trio of enzymes: two cytochrome P450s and an alcohol dehydrogenase.
-
CYP71D445 and CYP726A27: These two cytochrome P450 enzymes catalyze the regio-specific oxidation of casbene at the C9 and C5 positions, respectively.[1]
-
Alcohol Dehydrogenase 1 (ADH1): Following the P450-mediated oxidations, ADH1 facilitates an unconventional cyclization to yield jolkinol C.[1]
The discovery of these enzymes has provided a critical link between the initial casbene scaffold and the more complex downstream intermediates.
A Critical Branch Point: The Fate of Jolkinol C
Subsequent research in Euphorbia peplus has revealed that jolkinol C is a crucial branch point in the pathway, leading to different classes of diterpenoids. The direction of the metabolic flux is determined by the action of specific enzymes.
-
EpSDR-5: This short-chain dehydrogenase/reductase, highly expressed in the latex of E. peplus, converts jolkinol C to jolkinol E, shunting the pathway towards the production of jatrophane diterpenoids.[2][3] This finding implies that a competing enzymatic activity directs jolkinol C towards the formation of the ingenane core.
While the discovery of EpSDR-5 has clarified the branching of the pathway, the enzymes responsible for the intricate skeletal rearrangement of the lathyrane intermediate into the characteristic 5/7/7/3-membered ring system of the ingenane core remain to be fully elucidated. This represents a key area of ongoing research in the field.
The Final Touches: Acylation of the this compound Core
The biosynthesis of the clinically relevant this compound mebutate is completed by the esterification of the this compound core. This final step is catalyzed by members of the BAHD family of acyltransferases . In E. peplus, specific BAHD acyltransferases have been identified that are responsible for the addition of the angeloyl group to the C3 position of this compound, yielding this compound-3-angelate (this compound mebutate).
Quantitative Insights into Enzyme Function
While detailed kinetic parameters for all the enzymes in the this compound biosynthetic pathway are not yet fully available in the literature, the functional characterization of these enzymes through heterologous expression systems has provided valuable qualitative and semi-quantitative data. The tables below summarize the currently known enzymes and their products.
| Enzyme | Gene Name | Source Organism | Substrate(s) | Product(s) |
| Casbene Synthase | ElCS | Euphorbia lathyris | Geranylgeranyl pyrophosphate (GGPP) | Casbene |
| Cytochrome P450 | CYP71D445 | Euphorbia lathyris | Casbene | 9-oxo-casbene |
| Cytochrome P450 | CYP726A27 | Euphorbia lathyris | Casbene | 5-hydroxy-casbene |
| Alcohol Dehydrogenase | ElADH1 | Euphorbia lathyris | Oxidized casbene derivatives | Jolkinol C |
| Short-chain Dehydrogenase/Reductase | EpSDR-5 | Euphorbia peplus | Jolkinol C | Jolkinol E |
| BAHD Acyltransferase | EpBAHD-08 | Euphorbia peplus | This compound, Angelyl-CoA | This compound-3-angelate (this compound mebutate) |
Experimental Methodologies: A Closer Look
The discovery of the genes involved in this compound biosynthesis has been made possible through a combination of cutting-edge molecular biology and analytical chemistry techniques.
Transcriptome Analysis and Gene Discovery
The identification of candidate genes has largely relied on transcriptome sequencing of tissues where this compound and its precursors accumulate, such as the mature seeds of E. lathyris and the latex of E. peplus. By comparing gene expression profiles across different tissues, researchers have been able to pinpoint genes encoding enzymes like cytochrome P450s and dehydrogenases that are co-expressed with the known pathway genes.
Functional Characterization through Heterologous Expression
To validate the function of candidate genes, heterologous expression in model organisms is a widely used strategy.
-
Nicotiana benthamiana Transient Expression: This system allows for the rapid, transient co-expression of multiple genes in the leaves of the tobacco plant. By introducing the genes for casbene synthase along with candidate P450s and dehydrogenases, researchers can reconstitute parts of the biosynthetic pathway and analyze the resulting products by mass spectrometry.
-
Saccharomyces cerevisiae (Yeast) Expression: Engineered yeast strains provide a clean background for characterizing enzyme function and can be used for in vitro assays with purified enzymes or for in vivo production of pathway intermediates.
In Planta Gene Function Validation using Virus-Induced Gene Silencing (VIGS)
Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to study gene function in plants. By silencing the expression of a specific gene in E. peplus, researchers can observe the effect on the accumulation of this compound and related diterpenoids, thereby confirming the in planta role of the targeted gene.[2]
Detailed Protocol for Agrobacterium-mediated Transient Expression in Nicotiana benthamiana
-
Vector Construction: Candidate genes are cloned into a binary vector suitable for Agrobacterium tumefaciens-mediated plant transformation.
-
Agrobacterium Transformation: The expression vectors are introduced into a suitable A. tumefaciens strain.
-
Culture Preparation: Transformed A. tumefaciens strains are grown in liquid culture to the desired optical density.
-
Infiltration: The bacterial cultures are collected, resuspended in an infiltration buffer, and infiltrated into the abaxial side of young N. benthamiana leaves using a needleless syringe. For co-expression of multiple genes, cultures of different strains are mixed prior to infiltration.
-
Incubation: The infiltrated plants are incubated for several days to allow for gene expression and metabolite production.
-
Metabolite Extraction and Analysis: Leaf tissue is harvested, and metabolites are extracted using an appropriate solvent. The extracts are then analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products of the heterologously expressed enzymes.
Visualizing the Pathway and Experimental Workflows
To provide a clearer understanding of the this compound biosynthetic pathway and the experimental approaches used to elucidate it, the following diagrams have been generated.
Caption: The known and putative steps in the this compound biosynthetic pathway.
Caption: A typical experimental workflow for gene discovery in the this compound pathway.
Future Directions
The elucidation of the this compound biosynthetic pathway is an active area of research. Key future directions include:
-
Identifying the missing enzymes for the conversion of jolkinol C to the this compound core. This is the most significant gap in our current understanding and a major hurdle for the complete reconstruction of the pathway in a heterologous host.
-
Detailed kinetic characterization of all the enzymes in the pathway to enable robust metabolic modeling and engineering.
-
Exploring the regulatory mechanisms that control the expression of the this compound biosynthetic genes.
-
Metabolic engineering of microbial or plant-based systems for the sustainable and scalable production of this compound and its derivatives.
This technical guide serves as a valuable resource for researchers aiming to contribute to these exciting future developments in the field of natural product biosynthesis and metabolic engineering.
References
Methodological & Application
Application Note: A Scalable, 14-Step Total Synthesis of (+)-Ingenol from (+)-3-carene
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ingenol is a structurally complex diterpenoid whose derivatives have significant therapeutic potential, highlighted by the FDA approval of this compound mebutate (Picato®) for the treatment of actinic keratosis.[1][2] Historically, the supply of this compound has been limited by inefficient isolation from plant sources like Euphorbia peplus or lengthy and low-yielding total syntheses.[2][3][4] This protocol details an efficient and highly stereocontrolled 14-step total synthesis of (+)-ingenol starting from the inexpensive commodity chemical (+)-3-carene. The synthesis is designed in two distinct phases, mirroring biosynthetic pathways: a "cyclase phase" to construct the core carbon skeleton and an "oxidase phase" to install the required oxygenation. This route provides a strategic blueprint for the scalable chemical production of (+)-ingenol and its analogs, achieving a 1.2% overall yield.
Overall Synthetic Pathway
The total synthesis proceeds through 14 steps, beginning with the chiral pool starting material (+)-3-carene and culminating in (+)-Ingenol. The pathway is characterized by key transformations including a Pauson-Khand reaction to form the tigliane core, a vinylogous pinacol rearrangement to establish the strained in,out-bridged ring system, and a series of late-stage oxidations.
Caption: The 14-step synthetic pathway from (+)-3-carene to (+)-Ingenol.
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the two phases of the synthesis.
| Step | Transformation | Key Reagents/Reaction Type | Product | Yield (%) |
| Cyclase Phase | ||||
| 1-2 | Chlorination and Ozonolysis | NCS, DMAP; O₃, Thiourea | Chloroketone 11 | 48 |
| 3 | Reductive Alkylation and Aldol Reaction | Li-naphthalenide, MeI; LHMDS | Hydroxyketone C | 44 |
| 4-5 | Nucleophilic Addition and Protection | Ethynyl magnesium bromide; TBSOTf, TMSOTf | Intermediate D | 58 (2 steps) |
| 6 | Allenic Pauson-Khand Reaction | [RhCl(CO)₂]₂ | Adduct E | 72 |
| 7 | Grignard Addition | MeMgBr | Diene 8 | - |
| Oxidase Phase | ||||
| 8 | Dihydroxylation | OsO₄ | Diol Intermediate | 54 (3 steps from E) |
| 9 | Carbonate Formation | CDI | Intermediate F | - |
| 10 | Vinylogous Pinacol Rearrangement | BF₃·OEt₂ | Product G | 80 |
| 11 | Allylic Oxidation & Acetylation | SeO₂, Ac₂O | Acetate Intermediate | - |
| 12 | Desilylation | HF | Alcohol Intermediate | - |
| 13 | Dehydration & Hydrolysis | Martin's Sulfurane; NaOH | Triol Intermediate | - |
| 14 | Allylic Oxidation | SeO₂, HCO₂H | (+)-Ingenol | 55 (3 steps from G) |
| Overall | 1.2 |
Yields are based on the reported multi-step sequences where individual step yields were not provided.
Experimental Protocols
This section provides a detailed methodology for the key phases of the synthesis.
Phase 1: Cyclase Phase (Steps 1-7)
The initial phase focuses on converting the simple monoterpene (+)-3-carene into a complex tetracyclic intermediate (diene 8 ) bearing the core tigliane skeleton.
Steps 1 & 2: Preparation of Chloroketone (11)
-
Chlorination: (+)-3-carene (9) is treated with N-chlorosuccinimide (NCS) and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) at room temperature.
-
Ozonolysis: The crude product from the chlorination is dissolved in a mixture of CH₂Cl₂ and methanol (MeOH) and cooled to -78 °C. Ozone (O₃) is bubbled through the solution until a blue color persists. The reaction is then quenched with thiourea. This two-step sequence yields chloroketone 11 .
Step 3: Reductive Alkylation and Aldol Reaction to form Hydroxyketone (C)
-
A one-pot procedure is employed due to the instability of the methylated intermediate.
-
Chloroketone 11 is treated with lithium naphthalenide in tetrahydrofuran (THF) at -78 °C, followed by the addition of hexamethylphosphoramide (HMPA) and methyl iodide (MeI).
-
After the reductive alkylation, lithium hexamethyldisilazide (LHMDS) and an appropriate aldehyde coupling partner are added to facilitate an aldol reaction, stereoselectively forming hydroxyketone C .
Steps 4-6: Pauson-Khand Reaction
-
Hydroxyketone C is converted over two steps to the allene precursor D .
-
A solution of precursor D in p-xylene is subjected to a rhodium-catalyzed allenic Pauson-Khand reaction using [RhCl(CO)₂]₂ under a carbon monoxide (CO) atmosphere at 140 °C. This key cyclization step efficiently constructs the core carbon skeleton, affording intermediate E .
Step 7: Formation of Key Diene Intermediate (8)
-
Intermediate E is treated with methylmagnesium bromide (MeMgBr) to install the final methyl group, yielding the crucial diene intermediate 8 . This intermediate is a key point of divergence for the synthesis of this compound analogs.
Phase 2: Oxidase Phase (Steps 8-14)
The second phase focuses on the strategic installation of four hydroxyl groups and the rearrangement of the tigliane skeleton into the final ingenane architecture.
Steps 8 & 9: Dihydroxylation and Protection
-
The diene 8 undergoes a stereoselective dihydroxylation using osmium tetroxide (OsO₄).
-
The resulting diol is then protected as a carbonate by reacting with carbonyldiimidazole (CDI), yielding intermediate F .
Step 10: Vinylogous Pinacol Rearrangement
-
This is a pivotal step in the synthesis. Intermediate F is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at low temperature (-78 °C to -40 °C).
-
This induces a vinylogous pinacol rearrangement, transforming the angularly fused ring system into the highly strained in,out-bridged bicyclic system characteristic of this compound, providing intermediate G in an impressive 80% yield.
Steps 11-14: Final Oxidations and Deprotections
-
A sequence of carefully orchestrated, chemoselective allylic oxidations using selenium dioxide (SeO₂) is employed to install the remaining hydroxyl groups at C-3 and C-20.
-
Interspersed with the oxidations are deprotection steps, including the removal of silyl ethers with hydrogen fluoride (HF) and a dehydration/hydrolysis sequence, to finally afford (+)-Ingenol.
References
Measuring Ingenol-Induced Apoptosis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol mebutate (PEP005), a diterpene ester derived from the plant Euphorbia peplus, and its analogs are potent inducers of apoptosis in various cancer cell lines.[1][2] Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is crucial for its development as a potential anticancer therapeutic. This document provides detailed protocols for key in vitro assays to measure apoptosis induced by this compound compounds, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.
This compound compounds primarily exert their pro-apoptotic effects through the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[1][3] This activation initiates a cascade of downstream events, including mitochondrial dysfunction and the activation of caspases, ultimately leading to programmed cell death.[4] The following sections detail the methodologies to dissect and quantify these apoptotic events.
Key In Vitro Assays for Measuring this compound-Induced Apoptosis
A multi-faceted approach employing a combination of assays is recommended to comprehensively assess this compound-induced apoptosis. The primary methods include:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between early and late apoptotic cells.
-
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting: To analyze the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound derivatives on apoptosis and cell viability in different cancer cell lines.
Table 1: IC50 Values of this compound Mebutate in Pancreatic Cancer Cells
| Cell Line | This compound Mebutate IC50 (72h exposure) |
| Panc-1 | 43.1 ± 16.8 nM |
Data sourced from a study on pancreatic cancer cells.
Table 2: Effect of PEP005 (this compound Mebutate) on Apoptosis and Cell Viability in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Line | Treatment (50 nM PEP005) | % Apoptosis (Annexin V+) | % Cell Viability |
| HuT-78 | 24h | Increased | Reduced |
| 48h | Increased | Reduced | |
| HH | 24h | Increased | Reduced |
| 48h | Increased | Reduced | |
| MyLa | 24h/48h | No significant change | No significant change |
| SeAx | 24h/48h | No significant change | No significant change |
Qualitative summary based on findings in CTCL cell lines, indicating differential sensitivity.
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the key signaling events initiated by this compound compounds leading to apoptosis.
Caption: this compound-induced apoptosis signaling cascade.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and culture until they reach the desired confluency. Treat cells with various concentrations of this compound compound or vehicle control for the desired time period.
-
Harvesting:
-
For suspension cells, centrifuge the cell suspension.
-
For adherent cells, gently trypsinize and collect the cells.
-
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
Protocol (using a luminogenic substrate):
-
Cell Seeding: Seed cells in a 96-well white-walled plate.
-
Treatment: Treat cells with this compound compounds or vehicle control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA double-strand breaks. This is a hallmark of late-stage apoptosis.
Workflow Diagram:
Caption: General workflow for the TUNEL assay.
Protocol (for fluorescence microscopy):
-
Sample Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP according to the kit manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the samples with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA stain such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for Bcl-2 Family Proteins
Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic cascade. For this compound-induced apoptosis, it is particularly relevant to examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound compounds for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Bcl-2 family protein of interest (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Conclusion
The assays described in these application notes provide a robust framework for investigating and quantifying this compound-induced apoptosis. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the apoptotic mechanisms of this compound compounds, which is essential for their preclinical and clinical development as anticancer agents. Proper experimental design, including the use of appropriate controls and concentration ranges, is critical for obtaining reliable and reproducible data.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by this compound Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein Kinase C Agonist PEP005 (this compound 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ingenol Mebutate in Topical Skin Lesion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol mebutate, a diterpene ester extracted from the sap of the Euphorbia peplus plant, is a potent agent for the topical treatment of skin lesions, most notably actinic keratosis (AK).[1][2][3] Its unique dual mechanism of action, involving direct cytotoxicity and subsequent immune activation, has made it a subject of significant interest in dermatological research and drug development.[4][5] These application notes provide detailed protocols and data for researchers utilizing this compound mebutate in preclinical and clinical studies of skin lesions.
Note: The European Medicines Agency (EMA) suspended the marketing of this compound mebutate in the European Union in 2020 due to a potential increased risk of skin cancer. Researchers should be aware of this and consider the risk-benefit profile in their study designs.
Mechanism of Action
This compound mebutate exerts its therapeutic effect through a two-pronged approach:
-
Direct Cytotoxicity and Necrosis: Upon topical application, this compound mebutate rapidly penetrates the stratum corneum and induces cell death in transformed keratinocytes. This is primarily achieved through the activation of Protein Kinase C (PKC), leading to mitochondrial swelling and loss of cell membrane integrity, culminating in primary necrosis.
-
Induction of an Inflammatory Response: The initial necrotic phase is followed by a robust inflammatory response. The release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs) from the necrotic cells recruits immune cells, particularly neutrophils, to the treatment site. This localized inflammation helps to eliminate any remaining atypical cells.
Quantitative Data Summary
The efficacy of this compound mebutate has been evaluated in numerous clinical trials for the treatment of actinic keratosis. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound Mebutate Gel for Actinic Keratosis on the Face and Scalp (0.015% Gel, 3-Day Treatment)
| Efficacy Endpoint | This compound Mebutate 0.015% | Vehicle (Placebo) | P-value | Source(s) |
| Complete Clearance Rate (Day 57) | 42.2% | 3.7% | < 0.0001 | |
| Partial Clearance Rate (Day 57) | 63.9% | 7.4% | < 0.001 | |
| Median Reduction in AK Lesions from Baseline | 83% | 0% | N/A | |
| Recurrence Rate at 12 Months | 54% | N/A | N/A |
Table 2: Efficacy of this compound Mebutate Gel for Actinic Keratosis on the Trunk and Extremities (0.05% Gel, 2-Day Treatment)
| Efficacy Endpoint | This compound Mebutate 0.05% | Vehicle (Placebo) | P-value | Source(s) |
| Complete Clearance Rate (Day 57) | 34.1% | 4.7% | < 0.001 | |
| Partial Clearance Rate (Day 57) | 49.1% | 6.9% | < 0.001 | |
| Median Reduction in AK Lesions from Baseline | 75% | 0% | N/A | |
| Recurrence Rate at 12 Months | 50% | N/A | N/A |
Table 3: Efficacy of this compound Mebutate 0.027% Gel for Larger Treatment Areas (up to 250 cm²) on Face, Scalp, or Chest (3-Day Treatment)
| Efficacy Endpoint (Week 8) | This compound Mebutate 0.027% | Vehicle (Placebo) | P-value | Source(s) |
| Complete AK Clearance | 21.4% | 3.4% | < 0.001 | |
| Partial AK Clearance (≥75%) | 59.4% | 8.9% | < 0.001 | |
| Probability of Sustained Clearance at 12 Months | 22.9% | N/A | N/A |
Experimental Protocols
In Vitro Protocol: Assessing Cytotoxicity in Keratinocyte Cell Lines
This protocol outlines a general procedure to evaluate the cytotoxic effects of this compound mebutate on human keratinocyte cell lines (e.g., HaCaT) or squamous cell carcinoma (SCC) cells.
Materials:
-
This compound mebutate (analytical grade)
-
Human keratinocyte cell line (e.g., HaCaT) or SCC cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Mebutate Solutions: Prepare a stock solution of this compound mebutate in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations).
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound mebutate. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a chosen assay kit according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals before reading the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.
In Vivo Protocol: Topical Application in a Murine Model of Skin Lesions
This protocol describes a general method for the topical application of this compound mebutate in a mouse model to study its effects on skin lesions. This can be adapted for UV-induced skin damage models or tumor xenograft models.
Materials:
-
This compound mebutate gel (e.g., 0.015% or 0.05%) or a custom formulation.
-
Hairless mice or mice with shaved dorsal skin.
-
Electric clippers and depilatory cream (if necessary).
-
Sterile cotton swabs or micropipette.
-
Calipers for lesion measurement.
-
Anesthesia (e.g., isoflurane) if required for immobilization.
Procedure:
-
Animal Preparation: Acclimatize the mice to the housing conditions. If using haired mice, carefully shave the dorsal skin area to be treated one day prior to application. A depilatory cream can also be used, ensuring complete removal to avoid irritation. The treatment area should not exceed 25% of the total body surface area.
-
Lesion Induction (if applicable): For studies on induced lesions, follow the established protocol for lesion induction (e.g., chronic UV irradiation to induce AK-like lesions).
-
Topical Application: Anesthetize the mice if necessary for precise application and to prevent immediate grooming. Using a sterile cotton swab or a micropipette, apply a thin, uniform layer of the this compound mebutate gel to the designated skin lesion or treatment area. For a 25 cm² area in human studies, a specific unit dose is used; for mice, the volume should be adjusted accordingly (typically a few microliters).
-
Dosing Regimen: Apply the treatment as per the study design. For example, once daily for two or three consecutive days, mimicking clinical protocols.
-
Post-Application Monitoring: House the animals individually after application to prevent them from grooming the compound off each other. Monitor the animals daily for local skin reactions (LSRs) such as erythema, flaking, crusting, and swelling, as well as for any signs of systemic toxicity.
-
Efficacy Assessment: At predetermined time points, measure the size of the skin lesions using calipers. After the study period, euthanize the animals and collect the treated skin tissue for histological analysis, immunohistochemistry, or molecular analysis to assess treatment efficacy and mechanism of action.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Mebutate
References
- 1. This compound mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in the treatment of actinic keratosis: focus on this compound mebutate gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mebutate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Mebutate? [synapse.patsnap.com]
- 5. Exploring the use of this compound mebutate to prevent non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ingenol Derivative Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing two primary murine models for evaluating the in vivo efficacy of Ingenol derivatives against skin cancer: the chemically-induced skin carcinogenesis model and the subcutaneous tumor xenograft model. Detailed protocols for tumor induction, treatment, and downstream analysis of key signaling pathways are provided to ensure reproducibility and accurate assessment of therapeutic potential.
I. Introduction to this compound Derivatives and Animal Models
This compound derivatives, such as this compound Mebutate (also known as this compound-3-Angelate or I3A), are diterpenoid esters derived from the sap of the Euphorbia peplus plant.[1] These compounds have demonstrated potent anti-tumor activity, particularly in the context of non-melanoma skin cancers like actinic keratosis, squamous cell carcinoma (SCC), and basal cell carcinoma.[2][3] The primary mechanism of action is believed to be a dual process involving rapid induction of tumor cell necrosis followed by a specific, neutrophil-mediated immune response.[4] This activity is largely mediated through the activation of Protein Kinase C (PKC) and subsequent modulation of downstream signaling pathways, including the NF-κB and MAPK/ERK pathways.[2]
To evaluate the preclinical efficacy of novel this compound derivatives, robust and reproducible animal models are essential. The two most commonly employed and well-characterized models for skin cancer research are:
-
Chemically-Induced Skin Carcinogenesis Model (DMBA/TPA): This model mimics the multi-stage process of human skin cancer development through the topical application of a tumor initiator (7,12-dimethylbenz[a]anthracene - DMBA) followed by a tumor promoter (12-O-tetradecanoylphorbol-13-acetate - TPA). This model is particularly useful for studying the effects of therapeutic agents on tumor initiation, promotion, and progression.
-
Subcutaneous Tumor Xenograft Model: This model involves the subcutaneous injection of human or murine cancer cell lines into immunodeficient mice (e.g., nude or SCID mice). It allows for the direct assessment of a compound's effect on the growth of a specific cancer cell type in an in vivo environment.
II. Quantitative Efficacy Data of this compound Derivatives
The following tables summarize the quantitative data on the efficacy of this compound Mebutate in preclinical mouse models.
Table 1: Efficacy of this compound Mebutate in a Squamous Cell Carcinoma (SCC) Xenograft Model
| Animal Model | Cell Line | Treatment Dose & Regimen | Outcome Measure | Result | Statistical Significance | Reference |
| SKH1 Mice | T7 (murine SCC) | 0.25% this compound Mebutate gel, once daily for 2 days | Cure Rate (no visible tumor after 150 days) | 70% in female mice, 30% in male mice | p = 0.0002 (female vs. placebo), p = 0.008 (male vs. placebo) | |
| SKH1 Mice | T7 (murine SCC) | 0.1% this compound Mebutate gel, once daily for 2 days | Tumor Growth Delay | Significant delay of ≈10 days | p = 0.0006 (vs. placebo) |
Table 2: Efficacy of this compound-3-Angelate (I3A) in a DMBA-Induced Skin Carcinogenesis Model
| Animal Model | Treatment Dose & Regimen | Outcome Measure | Result | Reference |
| Female ICR Mice | 25 nmol I3A, topical application | Reduction in PCNA staining | 185 ± 9.8% (vs. 258 ± 12.2% in DMBA control) | |
| Female ICR Mice | 50 nmol I3A, topical application | Reduction in PCNA staining | 132 ± 7.4% (vs. 258 ± 12.2% in DMBA control) |
III. Experimental Protocols
A. Chemically-Induced Skin Carcinogenesis Model (DMBA/TPA)
This protocol describes the induction of skin papillomas in mice using DMBA and TPA.
Materials:
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone
-
Electric clippers
-
Pipettes and sterile tips
-
Female ICR or similar mouse strain (6-8 weeks old)
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
-
Hair Removal: Two days prior to initiation, shave the dorsal skin of the mice using electric clippers. Be careful not to break the skin.
-
Initiation (DMBA): Prepare a solution of DMBA in acetone. A single topical application of 100 nmol of DMBA in 200 µL of acetone is a commonly used initiating dose. Apply the solution evenly to the shaved area.
-
Promotion (TPA): One week after initiation, begin the promotion phase. Prepare a solution of TPA in acetone. Apply 5 nmol of TPA in 200 µL of acetone to the same area twice weekly for the duration of the study (typically 15-20 weeks).
-
Treatment with this compound Derivative:
-
Prepare the this compound derivative formulation (e.g., gel) at the desired concentrations.
-
Once tumors appear and reach a palpable size (e.g., >1 mm in diameter), begin topical application of the test compound or vehicle control to the tumor-bearing area according to the desired dosing schedule.
-
-
Monitoring:
-
Observe the mice weekly for the appearance of papillomas.
-
Record the number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence).
-
Measure the diameter of each tumor using calipers to calculate tumor volume. The formula Volume = (length × width²) / 2 is commonly used.
-
-
Endpoint: At the end of the study, euthanize the mice and collect tumor and skin samples for further analysis (e.g., histopathology, Western blot).
B. Subcutaneous Tumor Xenograft Model
This protocol details the establishment of subcutaneous tumors using cancer cell lines.
Materials:
-
Human or murine skin cancer cell line (e.g., A431, SCC25)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice, 4-6 weeks old)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.
-
-
Injection:
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative or vehicle control as per the study design (e.g., topical application, intratumoral injection).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: When tumors in the control group reach the predetermined maximum size, or at the end of the treatment period, euthanize all mice and excise the tumors for further analysis.
IV. Analysis of Signaling Pathways
A. Protein Kinase C (PKC) Activity Assay in Skin/Tumor Tissue
This protocol outlines a method to measure PKC activity in tissue lysates.
Materials:
-
Skin or tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Tissue Lysis:
-
Excise fresh or frozen skin/tumor tissue (approx. 100 mg).
-
Add ice-cold lysis buffer and homogenize using a Dounce homogenizer on ice.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
PKC Activity Assay:
-
Follow the manufacturer's instructions for the specific PKC activity assay kit.
-
Typically, this involves adding a specific amount of protein lysate to wells pre-coated with a PKC substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, detect the phosphorylated substrate using a specific antibody and a colorimetric or fluorometric readout.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the PKC activity relative to the total protein concentration and compare the activity between different treatment groups.
B. Western Blot Analysis of MAPK (p-ERK) and NF-κB (p65) Pathways
This protocol describes the detection of key phosphorylated proteins in the MAPK and NF-κB pathways.
Materials:
-
Skin or tumor tissue lysates (prepared as in IV.A)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or Mouse anti-total ERK1/2
-
Rabbit anti-NF-κB p65
-
Rabbit anti-phospho-NF-κB p65
-
Antibody against a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Normalize protein concentrations of all lysates.
-
Mix the lysate with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels, strip the membrane using a stripping buffer.
-
Re-block the membrane and probe with the antibody for the total form of the protein (e.g., anti-total ERK) and then for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the total protein band and then to the loading control.
-
Compare the relative protein phosphorylation levels across different treatment groups.
-
V. Visualizations
Caption: General workflow for in vivo efficacy testing.
Caption: Key signaling pathways affected by this compound derivatives.
References
- 1. The Protein Kinase C Agonist PEP005 (this compound 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity | MDPI [mdpi.com]
- 2. This compound-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The skin cancer chemotherapeutic agent this compound-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Activating Protein Kinase C Delta (PKCδ) with Ingenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily of serine/threonine kinases and a critical regulator of diverse cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKCδ signaling has been implicated in various diseases, including cancer. Ingenol, a diterpene ester derived from the sap of the plant Euphorbia peplus, and its derivative, this compound Mebutate (also known as this compound 3-angelate or PEP005), are potent activators of PKC isoforms.[2][3] Notably, this compound Mebutate has demonstrated a functional reliance on PKCδ for its pro-apoptotic and anti-proliferative effects in various cancer cell lines, making it a valuable tool for studying PKCδ signaling and a potential therapeutic agent.[4]
These application notes provide a detailed overview of the methods to activate PKCδ using this compound Mebutate, the downstream signaling pathways, and protocols for key experiments to assess its activation and cellular consequences.
Mechanism of Action and Signaling Pathway
This compound Mebutate activates PKCδ by directly binding to its C1 domain, mimicking the endogenous ligand diacylglycerol (DAG). This binding induces a conformational change in PKCδ, leading to its activation and subsequent translocation from the cytosol to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria.
Once activated, PKCδ phosphorylates a multitude of downstream target proteins, initiating distinct signaling cascades. A key pathway elucidated in keratinocytes and squamous cell carcinoma cells involves the activation of the MEK/ERK (MAPK) pathway. This signaling axis is crucial for the induction of cell death and the expression of downstream effector molecules.
Signaling Pathway Diagram
Caption: this compound Mebutate signaling pathway via PKCδ and MEK/ERK.
Quantitative Data Summary
The following tables summarize the quantitative data for the activation of PKCδ and cellular effects induced by this compound and its derivatives from various studies.
| Compound | Assay | System | Value | Reference |
| This compound | PKC Binding (Ki) | In vitro | 30 µM | |
| This compound Mebutate (PEP005) | Apoptosis Induction | Myeloid Leukemia Cells | Nanomolar concentrations | |
| This compound Mebutate (PEP005) | PKCδ Phosphorylation (Y311) | Primary Keratinocytes, SCC13 Cells | 100 nmol/L | |
| This compound Mebutate (PEP005) | PKCδ Phosphorylation (T505) | Primary Keratinocytes, SCC Cells | 100 nmol/L | |
| This compound Mebutate (PEP005) | Cell Viability Assay | Keratinocytes, SCC Cells | 100 nmol/L | |
| This compound Mebutate (PEP005) | Antiproliferative (IC50) | Colo205, HCC2998, MDA-MB-435 | 0.01 to 30 µmol/L (at ≥24h) |
Experimental Protocols
Detailed methodologies for key experiments to study the activation of PKCδ by this compound Mebutate are provided below.
Protocol for Assessing PKCδ Phosphorylation by Western Blot
This protocol is designed to detect the phosphorylation of PKCδ at key tyrosine (e.g., Y311) and threonine (e.g., T505) residues following treatment with this compound Mebutate.
Experimental Workflow Diagram
Caption: Western Blot workflow for PKCδ phosphorylation analysis.
Materials:
-
Cell line of interest (e.g., primary human keratinocytes, SCC13, Colo205)
-
Complete cell culture medium
-
This compound Mebutate (PEP005) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PKCδ (Tyr311)
-
Rabbit anti-phospho-PKCδ (Thr505)
-
Mouse anti-total PKCδ
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound Mebutate (e.g., 100 nM) for various time points (e.g., 10, 30, 45 minutes). A vehicle control (DMSO) should be included.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-PKCδ diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated PKCδ signal to the total PKCδ or loading control signal.
Protocol for Cell Viability (MTT) Assay
This protocol measures the effect of this compound Mebutate-induced PKCδ activation on cell viability.
Materials:
-
Cells and complete culture medium
-
96-well plates
-
This compound Mebutate (PEP005)
-
PKC inhibitor (optional, e.g., AEB071)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Treat cells with various concentrations of this compound Mebutate.
-
For inhibitor studies, pre-incubate cells with a PKC inhibitor (e.g., AEB071) for 1-2 hours before adding this compound Mebutate.
-
Include vehicle-only and untreated controls.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol for siRNA-mediated Knockdown of PKCδ
This protocol is used to confirm that the effects of this compound Mebutate are specifically mediated by PKCδ.
Materials:
-
Cells and complete culture medium
-
siRNA targeting PKCδ (at least two different sequences are recommended)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
Procedure:
-
Transfection:
-
One day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Verification of Knockdown (Optional but Recommended): Harvest a subset of cells 48 hours post-transfection and perform Western blotting for total PKCδ to confirm knockdown efficiency.
-
Treatment: Treat the transfected cells with this compound Mebutate (e.g., 100 nM) for the desired time.
-
Endpoint Assay: Perform the desired downstream assay, such as a cell viability assay or Western blot for downstream targets (e.g., p-ERK), to determine if the knockdown of PKCδ rescues the cells from the effects of this compound Mebutate.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell types and experimental setup. All work should be conducted following appropriate laboratory safety guidelines.
References
Application of Ingenol in Studying Signal Transduction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol mebutate (IM), a diterpene ester derived from the Euphorbia peplus plant, and its analogs, such as this compound-3-angelate (I3A), are potent and valuable tools for investigating cellular signal transduction pathways.[1][2] These compounds are well-characterized activators of Protein Kinase C (PKC) isoenzymes, a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3] The ability of this compound derivatives to specifically activate PKC makes them indispensable for elucidating the intricate mechanisms of PKC-mediated signaling and for identifying potential therapeutic targets in various diseases, particularly cancer.[2]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound and its derivatives for studying signal transduction pathways.
Mechanism of Action: Potent Activation of Protein Kinase C (PKC)
This compound and its derivatives function as potent activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and inducing a conformational change that leads to its activation. This activation initiates a cascade of downstream signaling events, making this compound a powerful tool to probe PKC-dependent cellular responses.
Key Signaling Pathways Investigated Using this compound
This compound and its derivatives have been instrumental in dissecting several critical signaling pathways:
-
PKC/MEK/ERK Pathway: this compound mebutate has been shown to induce cell death in keratinocytes and squamous cell carcinoma cells through the activation of the PKCδ/MEK/ERK pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation.
-
Ras/Raf/MAPK Pathway: Studies in colon cancer cells have demonstrated that this compound-3-angelate (PEP005) can induce apoptosis by activating the Ras/Raf/MAPK signaling cascade.
-
NF-κB Signaling Pathway: this compound-3-angelate has been observed to suppress the growth of melanoma cells by downregulating the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound derivatives on cell viability and protein expression.
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Cell Line | This compound Derivative | IC50 Value | Exposure Time | Reference |
| Panc-1 (Pancreatic Cancer) | This compound Mebutate | 43.1 ± 16.8 nM | 72 hours | |
| A2058 (Melanoma) | This compound-3-angelate | ~38 µM | Not Specified | |
| HT144 (Melanoma) | This compound-3-angelate | ~46 µM | Not Specified |
Table 2: Effects of this compound Derivatives on Key Signaling Proteins
| Cell Line | This compound Derivative | Protein | Effect | Reference |
| A2058 & HT144 (Melanoma) | This compound-3-angelate | PKCδ | Increased protein levels | |
| A2058 & HT144 (Melanoma) | This compound-3-angelate | PKCε | Increased protein levels | |
| A2058 & HT144 (Melanoma) | This compound-3-angelate | NF-κB p65 | Inhibited protein levels and phosphorylation | |
| Colo205 (Colon Cancer) | PEP005 | PKCδ | Increased phosphorylation | |
| Colo205 (Colon Cancer) | PEP005 | Raf1 | Increased phosphorylation | |
| Colo205 (Colon Cancer) | PEP005 | ERK1/2 | Increased phosphorylation | |
| Keratinocytes, SCC cells | This compound Mebutate | PKCδ | Activation | |
| Keratinocytes, SCC cells | This compound Mebutate | MEK | Activation (inferred) | |
| Keratinocytes, SCC cells | This compound Mebutate | ERK | Activation |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on signal transduction pathways.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound mebutate or other this compound derivative (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Western Blotting for Phosphorylated Signaling Proteins
This protocol is for analyzing the activation of PKC, MEK, ERK, and NF-κB p65 by detecting their phosphorylated forms.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for a specific time (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of target genes downstream of this compound-activated signaling pathways (e.g., c-Fos, COX-2).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix)
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for Western blotting for an appropriate duration (e.g., 4, 8, or 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, primers, and cDNA.
-
Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
PKCδ Nuclear Translocation Assay
This protocol is to visualize the activation of PKCδ by observing its translocation from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative
-
Glass coverslips
-
24-well plates
-
4% paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PKCδ
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound for a specific time (e.g., 30 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block the cells with blocking solution for 1 hour.
-
Incubate with the primary anti-PKCδ antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In untreated cells, PKCδ will be predominantly in the cytoplasm. In this compound-treated cells, a significant portion of PKCδ will translocate to the nucleus.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: this compound-induced PKC/MEK/ERK signaling pathway.
References
- 1. This compound mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Development and Use of Ingenol-based Probes for Chemical Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ingenol mebutate (IngMeb), a diterpenoid ester, is the active component in the topical medication Picato®, used for treating the pre-cancerous skin condition actinic keratosis.[1][2][3] Its therapeutic effect is understood to be a dual mechanism involving the induction of cell death associated with mitochondrial dysfunction, followed by an inflammatory response, which is at least partially mediated by the activation of Protein Kinase C (PKC).[1][2] However, the complete range of molecular targets for IngMeb remains to be fully elucidated.
To identify additional protein targets of IngMeb and better understand its mechanism of action, a photoreactive and clickable this compound-based chemical probe, named Ing-DAyne, was developed. This probe incorporates a diazirine group for UV-light-induced covalent cross-linking to target proteins and an alkyne handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This allows for the attachment of reporter tags, such as fluorophores for in-gel visualization or biotin for affinity enrichment and mass spectrometry-based proteomic analysis.
These application notes provide a detailed overview of the synthesis and application of Ing-DAyne for the identification of IngMeb's cellular targets. Detailed experimental protocols for key steps are provided to enable researchers to apply this chemical proteomics approach in their own studies.
Synthesis of the this compound-based Probe (Ing-DAyne)
The synthesis of the "fully functionalized" Ing-DAyne probe is a multi-step process that starts from the parent compound, this compound. A key intermediate, "azido-ingenol," is first synthesized. This can be achieved through a six-step process leveraging an intermediate from the total synthesis of this compound or a four-step semisynthetic route starting from this compound itself. With azido-ingenol in hand, the final Ing-DAyne probe, which includes a diazirine photoreactive group, is generated via CuAAC chemistry.
Data Presentation: Quantitative Proteomic Analysis of Ing-DAyne Targets
Quantitative mass spectrometry-based proteomics was employed to identify the protein targets of IngMeb using the Ing-DAyne probe. The general workflow involves treating cells with the Ing-DAyne probe, followed by UV irradiation to covalently link the probe to its binding partners. Subsequently, cell lysates are subjected to click chemistry to attach a biotin tag, allowing for the enrichment of probe-labeled proteins on streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by quantitative mass spectrometry. To distinguish specific targets, competition experiments are performed where cells are co-incubated with the probe and an excess of IngMeb or the biologically less active parent compound, this compound.
The following tables summarize the high-occupancy protein targets of IngMeb identified in various human cell lines. Data is presented as enrichment ratios from quantitative proteomics experiments.
Table 1: High-Occupancy Protein Targets of IngMeb in HSC-5 Cells
| Protein | DMSO/IngMeb Ratio | UV/no-UV Ratio | DMSO/ingenol Ratio |
| SLC25A20 | >3 | >5 | <2 |
| PKCD | >3 | >5 | <2 |
| ANXA1 | >3 | >5 | <2 |
| ANXA2 | >3 | >5 | <2 |
| VDAC1 | >3 | >5 | <2 |
| Additional proteins... | ... | ... | ... |
Table 2: High-Occupancy Protein Targets of IngMeb in HeLa Cells
| Protein | DMSO/IngMeb Ratio | UV/no-UV Ratio | DMSO/ingenol Ratio |
| SLC25A20 | >3 | >5 | <2 |
| PKCD | >3 | >5 | <2 |
| HSPA5 | >3 | >5 | <2 |
| HSPD1 | >3 | >5 | <2 |
| TUBA1A | >3 | >5 | <2 |
| Additional proteins... | ... | ... | ... |
Table 3: High-Occupancy Protein Targets of IngMeb in Primary Human Keratinocytes
| Protein | DMSO/IngMeb Ratio | UV/no-UV Ratio | DMSO/ingenol Ratio |
| SLC25A20 | >3 | >5 | <2 |
| KRT1 | >3 | >5 | <2 |
| KRT10 | >3 | >5 | <2 |
| SFN | >3 | >5 | <2 |
| CALM1 | >3 | >5 | <2 |
| Additional proteins... | ... | ... | ... |
Note: The data presented in these tables are illustrative and based on the findings from the primary literature. For a complete list of identified proteins and their corresponding quantitative values, please refer to the supplementary information of the cited publication.
Experimental Protocols
Protocol 1: In-situ Labeling of Cellular Proteins with Ing-DAyne Probe
This protocol describes the treatment of cultured cells with the Ing-DAyne probe for subsequent target identification.
Materials:
-
Cultured human cells (e.g., HSC-5, HeLa, or primary keratinocytes)
-
Complete cell culture medium
-
Ing-DAyne probe stock solution (in DMSO)
-
This compound Mebutate (IngMeb) stock solution (in DMSO, for competition experiments)
-
This compound stock solution (in DMSO, for competition experiments)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (350-365 nm)
Procedure:
-
Seed cells in appropriate culture plates and grow to 80-90% confluency.
-
For competition experiments, pre-incubate the cells with a 10-fold excess of IngMeb or this compound for 30 minutes at 37°C. For the control group, add an equivalent volume of DMSO.
-
Add the Ing-DAyne probe to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells with the probe for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Irradiate the cells with UV light (350-365 nm) on ice for 15-30 minutes to induce covalent cross-linking of the probe to its target proteins.
-
After irradiation, harvest the cells by scraping into ice-cold PBS.
-
Pellet the cells by centrifugation and proceed to cell lysis and click chemistry (Protocol 2).
Protocol 2: Cell Lysis and Click Chemistry for Biotin Tagging
This protocol details the lysis of probe-labeled cells and the subsequent attachment of a biotin tag via click chemistry.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide tag
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Ice-cold acetone
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
To the protein lysate (typically 1 mg of protein), add the following click chemistry reagents in order:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM, freshly prepared)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).
-
Pellet the precipitated proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in a buffer suitable for downstream applications (e.g., buffer containing SDS for subsequent enrichment).
Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged proteins using streptavidin affinity chromatography and their subsequent preparation for mass spectrometric analysis.
Materials:
-
Resuspended protein pellet from Protocol 2
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Ammonium bicarbonate solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Incubate the resuspended protein sample with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers containing decreasing concentrations of SDS is recommended.
-
After the final wash, resuspend the beads in an ammonium bicarbonate solution.
-
Reduce the disulfide bonds of the captured proteins by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins on-bead by adding trypsin and incubating overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The desalted peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Conclusion
The development of the Ing-DAyne probe represents a significant advancement in understanding the molecular pharmacology of this compound-based drugs. This chemical proteomics tool has successfully identified novel cellular targets, such as the mitochondrial carnitine-acylcarnitine translocase SLC25A20, providing new insights into the mechanisms of IngMeb-induced mitochondrial dysfunction. The protocols outlined in these application notes provide a framework for researchers to utilize this and similar chemical proteomics approaches to identify and validate the targets of other bioactive small molecules, thereby accelerating drug discovery and development efforts.
References
Application Notes and Protocols for Large-Scale Production of Ingenol-3-Angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-3-angelate (also known as this compound mebutate) is a diterpenoid ester isolated from the sap of plants from the Euphorbia genus, particularly Euphorbia peplus. It is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis. The complex structure and potent biological activity of this compound-3-angelate have driven significant research into scalable and efficient production methods. This document provides an overview and detailed protocols for the primary large-scale production strategies: extraction from natural sources, semi-synthesis from the more abundant precursor this compound, and total chemical synthesis. Additionally, it touches upon emerging biotechnological approaches.
Data Presentation: Comparison of Production Methods
The following tables summarize key quantitative data for the different large-scale production methods of this compound-3-angelate, allowing for a direct comparison of their respective advantages and disadvantages.
| Production Method | Starting Material | Key Advantages | Key Disadvantages | Typical Yield | Purity | Scalability |
| Extraction | Euphorbia peplus plant material | Direct isolation of the final product. | Very low natural abundance, batch-to-batch variability, geographically dependent. | ~1.1 mg/kg of fresh E. peplus[1] | High purity achievable after extensive chromatography. | Limited by plant availability and extraction efficiency. |
| Semi-synthesis | This compound (from Euphorbia lathyris) | Higher abundance of starting material, more cost-effective than total synthesis. | Requires a multi-step process from this compound, potential for side reactions. | ~31% overall yield from this compound[1] | High purity achievable. | Good, dependent on a stable supply of this compound. |
| Total Synthesis (Baran Method) | (+)-3-Carene | Independent of natural source availability, high stereocontrol, enables analogue synthesis. | Long and complex multi-step synthesis, use of expensive and toxic reagents. | 14 steps[2] | High purity. | Potentially highly scalable, but can be costly. |
| Biotechnological (Plant Cell Fermentation) | Euphorbia cell cultures | Sustainable, scalable, and controlled production independent of geographical location. | Proprietary technology with limited public data on yields and protocols. | Data not publicly available. | High purity expected. | Highly scalable. |
Experimental Protocols
Extraction of this compound-3-angelate from Euphorbia peplus
This protocol is based on established laboratory-scale extraction and purification methods.
Materials:
-
Fresh aerial parts of Euphorbia peplus
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Rotary evaporator
-
Grinder/blender
Protocol:
-
Plant Material Preparation: Harvest fresh aerial parts of Euphorbia peplus. Wash the plant material to remove any soil and debris. Air-dry the material in a well-ventilated area, and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with fresh methanol twice more.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition with n-hexane to remove nonpolar compounds.
-
Separate the hexane layer and repeat the partitioning process three times.
-
Evaporate the methanol from the aqueous layer and then extract the aqueous phase with ethyl acetate three times.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
-
Chromatographic Purification:
-
Concentrate the dried ethyl acetate extract and adsorb it onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in n-hexane.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound-3-angelate.
-
-
HPLC Purification:
-
Pool the fractions containing this compound-3-angelate and concentrate them.
-
Further purify the enriched fraction by preparative HPLC on a C18 column.
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Collect the peak corresponding to this compound-3-angelate and verify its identity and purity by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Semi-synthesis of this compound-3-angelate from this compound
This protocol outlines a general procedure for the semi-synthesis of this compound-3-angelate from this compound, which can be extracted in higher quantities from the seeds of Euphorbia lathyris.
Materials:
-
This compound
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Triethylamine (TEA)
-
Angelic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Protection of the 5- and 20-hydroxyl groups:
-
Dissolve this compound in acetone and add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the resulting this compound-5,20-acetonide by silica gel column chromatography.
-
-
Esterification at the 3-hydroxyl group:
-
Dissolve the this compound-5,20-acetonide in dichloromethane.
-
Add angelic anhydride and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Deprotection of the 5- and 20-hydroxyl groups:
-
Dissolve the protected this compound-3-angelate in a mixture of tetrahydrofuran (THF) and 1M HCl.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude this compound-3-angelate by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the final product.
-
Confirm the identity and purity by analytical HPLC, MS, and NMR.
-
Total Synthesis of this compound (Baran Synthesis)
The total synthesis of this compound is a complex, multi-step process. The 14-step synthesis developed by the Baran group is a landmark achievement in this area. A detailed, step-by-step protocol is beyond the scope of this document; however, the key strategic steps are outlined below. For detailed experimental procedures, readers are directed to the supplementary information of the original publication.[2]
Key Stages of the Baran Synthesis:
-
Starting Material: The synthesis commences from the readily available and inexpensive monoterpene (+)-3-carene.
-
Core Construction: A key feature of the synthesis is the construction of the complex ingenane skeleton through a series of elegant chemical transformations, including a crucial rhodium-catalyzed [4+3] cycloaddition.
-
Oxidative Phase: Late-stage oxidations are employed to install the numerous hydroxyl groups present in the this compound molecule with high stereocontrol.
-
Final Product: The 14-step sequence yields (+)-ingenol, which can then be esterified to this compound-3-angelate as described in the semi-synthesis protocol.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-3-angelate
This compound-3-angelate is a potent activator of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, primarily through the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways. These pathways are crucial in regulating cellular processes such as proliferation, apoptosis, and inflammation.
References
Application Notes and Protocols for In Vivo Studies of Neutrophil-Mediated Cytotoxicity Induced by Ingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol mebutate (this compound-3-angelate), a diterpene ester derived from the sap of Euphorbia peplus, is a potent agent for the topical treatment of actinic keratosis. Its mechanism of action is multifaceted, initiating a dual response characterized by rapid, direct induction of tumor cell necrosis and a subsequent, robust inflammatory response.[1] This secondary response is significantly mediated by neutrophils, which are crucial for the clearance of residual tumor cells and prevention of relapse.[1] These application notes provide a comprehensive overview of the in vivo study of this compound-induced, neutrophil-mediated cytotoxicity, including key quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.
Mechanism of Action: A Dual Approach
This compound mebutate's therapeutic effect unfolds in two distinct phases:
-
Direct Cytotoxicity: Upon topical application, this compound mebutate rapidly penetrates the epidermis, where at high concentrations, it induces primary necrosis of tumor cells.[2] This is achieved through the activation of Protein Kinase C (PKC), leading to mitochondrial swelling and disruption of the plasma membrane.[3]
-
Neutrophil-Mediated Inflammatory Response: The initial necrotic cell death releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines and chemokines.[1] This, in turn, triggers a potent inflammatory infiltrate, with neutrophils being a predominant cell type. These recruited neutrophils actively participate in eliminating remaining cancerous cells, a critical step for a durable therapeutic outcome.
The signaling cascade initiated by this compound mebutate involves the activation of PKC, which leads to the production of cytokines such as IL-1. The IL-1 signaling pathway, dependent on the adaptor protein MyD88, is instrumental in promoting the recruitment and tumor-killing activity of neutrophils.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies, highlighting the critical role of neutrophils in the therapeutic efficacy of this compound mebutate.
Table 1: Effect of Neutrophil Function on Tumor Relapse Rates in B16 Melanoma Mouse Model Treated with this compound Mebutate
| Mouse Strain/Treatment Group | Treatment | Number of Mice (n) | Tumor Relapse Rate | Statistical Significance (p-value) |
| C57BL/6 (Wild-Type) | This compound Mebutate | 21 | ~10% | p = 0.021 (compared to MyD88-/-) |
| MyD88-/- (Impaired Neutrophil Function) | This compound Mebutate | 25 | ~45% | p = 0.021 (compared to C57BL/6) |
| C57BL/6 + PBS | This compound Mebutate | 9-12 | 0% | p < 0.05 (compared to Anakinra group) |
| C57BL/6 + Anakinra (IL-1R antagonist) | This compound Mebutate | 9-12 | 50% | p < 0.05 (compared to PBS group) |
Table 2: In Vitro Killing of B16 Tumor Cells by Bone Marrow Cells (Neutrophil-Rich)
| Effector:Target Ratio | Treatment | Fold Increase in B16 Cell Killing (compared to no treatment) |
| Various | This compound Mebutate | ≥ 2-fold |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Mebutate-Induced Neutrophil-Mediated Cytotoxicity
Caption: this compound Mebutate Signaling Cascade.
Experimental Workflow for In Vivo Assessment of Neutrophil-Mediated Cytotoxicity
References
Application Notes and Protocols: Synthesis of Ingenol Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ingenol analogs and the investigation of their structure-activity relationships (SAR). This compound and its derivatives are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signaling pathways. Understanding the SAR of these compounds is vital for the development of novel therapeutics, particularly in oncology and dermatology.
Introduction
This compound is a complex diterpenoid isolated from the sap of plants of the Euphorbia genus.[1] Its ester derivatives, such as this compound mebutate (Picato®), have been approved for the topical treatment of actinic keratosis.[1] The biological activity of this compound analogs is primarily mediated through the activation of PKC isoforms.[2] This activation triggers downstream signaling cascades, including the MEK/ERK pathway, leading to cellular responses such as apoptosis, inflammation, and cytotoxicity. The therapeutic potential of this compound analogs is closely linked to their chemical structure, making SAR studies a critical aspect of drug discovery and development in this class of compounds. Key structural features influencing activity include the ester group at the C-3 position, the hydroxyl group at C-20, and the overall oxidation pattern of the ingenane core.
Data Presentation: Structure-Activity Relationships of this compound Analogs
The following tables summarize the quantitative data from SAR studies on this compound analogs, focusing on their ability to activate PKCδ and induce the release of Interleukin-8 (IL-8) in keratinocytes.
Table 1: PKCδ Activation and IL-8 Release by this compound Analogs
| Compound | Modification | PKCδ Activation (EC50, nM) | IL-8 Release (EC50, nM) |
| This compound Mebutate (3-angelate) | Reference Compound | 1.6 | 0.3 |
| Analog 1 | C-5 des-hydroxy | 11 | 1.8 |
| Analog 2 | C-4 des-hydroxy | 23 | 2.5 |
| Analog 3 | C-4, C-5 des-hydroxy | 150 | 4.7 |
| Analog 4 | C-19 ester | >1000 | >1000 |
| Analog 5 | C-3, C-4, C-5 des-hydroxy | Inactive | Inactive |
Data compiled from published studies. EC50 values represent the concentration required to elicit a half-maximal response.
Experimental Protocols
I. General Protocol for the Synthesis of this compound Analogs
This protocol is based on the 14-step total synthesis of (+)-ingenol developed by Baran and coworkers, which provides a versatile platform for generating analogs. The synthesis is divided into a "cyclase phase" to construct the core ring system and an "oxidase phase" to introduce the peripheral oxygenation.
Materials:
-
(+)-3-Carene
-
Appropriate reagents and solvents for each step (refer to the detailed synthesis publication)
-
Standard laboratory glassware and equipment for organic synthesis
-
Chromatography supplies for purification (silica gel, solvents)
-
Analytical instruments for characterization (NMR, MS, IR)
Procedure:
-
Cyclase Phase:
-
Follow the multi-step sequence starting from (+)-3-carene to construct the tetracyclic core of this compound. Key steps include a Pauson-Khand reaction to form the five-membered ring.
-
-
Oxidase Phase:
-
Perform a series of stereoselective oxidation reactions to introduce the hydroxyl groups at the desired positions on the ingenane scaffold.
-
-
Analog Derivatization:
-
For the synthesis of ester analogs (e.g., this compound mebutate), selectively esterify the C-3 hydroxyl group using the desired carboxylic acid or its activated derivative.
-
For modifications of the core, introduce or remove functional groups at specific positions during the synthetic sequence.
-
-
Purification and Characterization:
-
Purify the final compounds using column chromatography.
-
Confirm the structure and purity of the synthesized analogs using NMR spectroscopy, mass spectrometry, and other relevant analytical techniques.
-
II. Protocol for In Vitro PKCδ Kinase Assay
This protocol outlines a method to determine the ability of this compound analogs to activate the PKCδ isoform.
Materials:
-
Purified recombinant human PKCδ enzyme
-
PKC substrate peptide (e.g., a peptide with a PKCδ-specific phosphorylation site)
-
ATP, [γ-³²P]ATP, or fluorescently labeled ATP analog
-
Lipid vesicles (phosphatidylserine and diacylglycerol)
-
Synthesized this compound analogs
-
Kinase reaction buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare the Kinase Reaction Mixture:
-
In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and the PKC substrate peptide.
-
-
Add this compound Analogs:
-
Add varying concentrations of the this compound analogs to the reaction mixture. Include a positive control (e.g., phorbol 12-myristate 13-acetate, PMA) and a negative control (vehicle, e.g., DMSO).
-
-
Initiate the Kinase Reaction:
-
Add the purified PKCδ enzyme to the mixture.
-
Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).
-
-
Incubate:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stop the Reaction:
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
-
Quantify Substrate Phosphorylation:
-
Spot the reaction mixture onto a phosphocellulose membrane and wash away unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. Alternatively, if using a fluorescent assay, measure the fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PKCδ activation for each concentration of the this compound analog relative to the positive control.
-
Determine the EC50 value by plotting the activation percentage against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.
-
III. Protocol for IL-8 Release Assay in Human Keratinocytes
This protocol describes how to measure the induction of IL-8 release from human keratinocytes upon treatment with this compound analogs.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes
-
Keratinocyte growth medium
-
Synthesized this compound analogs
-
Human IL-8 ELISA kit
-
Cell culture plates and incubator
-
Plate reader for ELISA
Procedure:
-
Cell Culture:
-
Culture human keratinocytes in appropriate growth medium until they reach a confluent monolayer in 96-well plates.
-
-
Treatment with this compound Analogs:
-
Replace the culture medium with fresh medium containing various concentrations of the this compound analogs. Include a positive control (e.g., TNF-α) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Collect Supernatants:
-
After incubation, carefully collect the culture supernatants from each well.
-
-
ELISA for IL-8:
-
Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants to quantify the concentration of IL-8 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the IL-8 standards provided in the ELISA kit.
-
Calculate the concentration of IL-8 in each sample from the standard curve.
-
Determine the EC50 value for IL-8 release for each this compound analog by plotting the IL-8 concentration against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound Analogs
Caption: this compound analog-induced PKC signaling pathway.
Experimental Workflow: Synthesis and SAR Evaluation
Caption: Workflow for synthesis and SAR of this compound analogs.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Chemical Stability of Ingenol Mebutate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental handling and formulation of Ingenol mebutate. The information provided is intended to help researchers improve the chemical stability of this promising compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My this compound mebutate sample is showing signs of degradation. What are the primary causes of its instability?
A1: this compound mebutate is inherently unstable due to its chemical structure. The primary causes of degradation are:
-
Acyl Migration: The angelate ester group at the C3 position is prone to migrate to the neighboring hydroxyl groups at the C5 or C20 positions. This isomerization results in the formation of less active or inactive analogs.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially in the presence of water. This breaks down the molecule, leading to a loss of activity.
-
pH Sensitivity: The stability of this compound mebutate is highly dependent on pH. It is most stable in acidic conditions, with an optimal pH of around 3.2.[1] Basic or neutral conditions can catalyze its degradation through base-catalyzed rearrangements.[1]
Q2: How can I minimize the degradation of this compound mebutate during my experiments?
A2: To minimize degradation, it is crucial to control the experimental conditions strictly:
-
Maintain Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible.[1] Protect the compound from atmospheric moisture.
-
Control pH: For solution-based experiments, use a buffered system to maintain a pH of approximately 3.2. A citrate buffer is commonly used for this purpose.[1]
-
Low Temperature: Store stock solutions and experimental samples at low temperatures (e.g., -20°C) to slow down the degradation kinetics.
-
Minimize Exposure to Light: While not as critical as pH and water, it is good practice to protect this compound mebutate from prolonged exposure to light.
Q3: I am developing a topical formulation. What are the key considerations for ensuring the stability of this compound mebutate?
A3: The commercial formulation of this compound mebutate (Picato®) is an anhydrous gel.[1] This approach is recommended to ensure stability. Key formulation strategies include:
-
Anhydrous Base: Utilize an anhydrous vehicle, such as an isopropyl alcohol-based gel.
-
Buffering System: Incorporate a buffering agent, like citric acid and sodium citrate, to maintain an acidic pH (around 3.2-4.0).
-
Excipient Compatibility: Ensure all excipients are anhydrous and do not react with this compound mebutate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in Biological Assays | Degradation of this compound mebutate in the assay medium. | - Prepare fresh stock solutions in an anhydrous solvent (e.g., DMSO) immediately before use.- Dilute the stock solution in an assay buffer with a pH of ~3.2, if compatible with the assay.- Minimize the incubation time at physiological pH (7.4) as much as the experimental design allows. |
| Appearance of Unexpected Peaks in HPLC Analysis | Acyl migration or other degradation products. | - Confirm the identity of the new peaks using LC-MS.- Review sample preparation and storage procedures to ensure anhydrous and acidic conditions were maintained.- If analyzing stored samples, consider the possibility of degradation over time. |
| Inconsistent Results Between Experiments | Variable degradation of this compound mebutate due to inconsistent handling. | - Standardize all experimental protocols, paying close attention to solvent purity, pH, and temperature.- Always use freshly prepared solutions of this compound mebutate.- Include a stability control sample in your experiments to monitor for degradation. |
| Phase Separation or Precipitation in Formulation | Incompatibility of excipients or introduction of moisture. | - Ensure all components of the formulation are compatible and miscible.- Prepare the formulation in a low-humidity environment to prevent moisture absorption.- Consider using a co-solvent to improve solubility and stability. |
Quantitative Data on Stability
While specific quantitative data from forced degradation studies on this compound mebutate is not widely available in the public domain, the following table illustrates the expected trends based on its known chemical properties. These values are hypothetical and for illustrative purposes.
| Condition | Parameter | Value | Expected Degradation (%) after 24h |
| pH | pH 3.2 (in aqueous buffer) | 25°C | < 5% |
| pH 5.0 (in aqueous buffer) | 25°C | 10-20% | |
| pH 7.4 (in aqueous buffer) | 25°C | > 50% | |
| Temperature | Anhydrous, pH 3.2 | 4°C | < 1% |
| Anhydrous, pH 3.2 | 25°C | 5-10% | |
| Anhydrous, pH 3.2 | 40°C | > 20% | |
| Moisture | Anhydrous formulation | 25°C | < 5% |
| Formulation with 5% water | 25°C | > 30% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Anhydrous Gel Formulation (Illustrative Example)
This protocol provides a general guideline for preparing a stable, anhydrous gel formulation of this compound mebutate for research purposes.
Materials:
-
This compound mebutate
-
Isopropyl alcohol (anhydrous)
-
Hydroxypropyl cellulose (gelling agent)
-
Citric acid (anhydrous)
-
Sodium citrate (anhydrous)
-
Propylene glycol (co-solvent, anhydrous)
Procedure:
-
In a clean, dry glass beaker, dissolve a calculated amount of citric acid and sodium citrate in anhydrous isopropyl alcohol to create a buffer solution.
-
Slowly add the hydroxypropyl cellulose to the buffered isopropyl alcohol with continuous stirring until a homogenous gel is formed.
-
In a separate container, dissolve the required amount of this compound mebutate in a small volume of anhydrous propylene glycol.
-
Add the this compound mebutate solution to the gel base and mix thoroughly until a uniform consistency is achieved.
-
Store the final formulation in an airtight container at 2-8°C, protected from light and moisture.
Protocol 2: Stability-Indicating HPLC Method (Illustrative Example)
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound mebutate and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a diluent of 50:50 acetonitrile:water with 0.1% formic acid. |
Visualizations
Caption: Degradation pathways of this compound mebutate.
Caption: Workflow for stability testing of this compound mebutate.
References
Overcoming low yields in the extraction of Ingenol from natural sources
Technical Support Center: Overcoming Low Yields in Ingenol Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of this compound from natural sources. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low extraction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Q1: My final this compound yield is significantly lower than expected. What are the most common causes?
Low yields in this compound extraction can be attributed to several factors throughout the experimental workflow. The primary areas to investigate are:
-
Plant Material: The concentration of this compound and its esters varies considerably depending on the plant species, the part of the plant used, and the age and growing conditions of the plant.
-
Extraction Efficiency: The chosen extraction method and solvent may not be optimal for releasing this compound esters from the plant matrix.
-
Incomplete Hydrolysis: The conversion of this compound esters (like this compound Mebutate) to free this compound is a critical step. Incomplete hydrolysis will directly result in a lower yield of the target molecule.
-
Degradation of this compound: this compound and its esters can be sensitive to high temperatures, prolonged exposure to light, and non-optimal pH conditions during extraction and purification.
-
Purification Losses: Significant amounts of the compound can be lost during purification steps like column chromatography if the procedure is not optimized.
Q2: Which Euphorbia species and plant part should I use for the highest potential yield?
The highest reported concentration of this compound is in the lower leafless stems of Euphorbia myrsinites, with yields as high as 547 mg/kg of dry weight.[1][2][3] Euphorbia lathyris seeds are also a commonly used source for isolating this compound.[2][3] While Euphorbia peplus is the natural source of this compound Mebutate, its concentration in the plant is generally low.
Q3: I suspect my extraction method is inefficient. How can I improve it?
Several factors influence extraction efficiency. Consider the following:
-
Solvent Choice: The polarity of the solvent is crucial. Methanol and ethanol are commonly used for initial extraction. For subsequent liquid-liquid extraction, solvents like petroleum ether and ethyl acetate are employed. The best extraction yields for this compound Mebutate from E. peplus have been reported with ethyl acetate at 120°C.
-
Particle Size: Grinding the dried plant material into a fine powder increases the surface area for solvent interaction, leading to better extraction.
-
Extraction Technique: While traditional methods like reflux extraction are effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption, potentially improving yields. These methods use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration.
Q4: My hydrolysis of this compound esters to this compound seems to be incomplete. How can I troubleshoot this?
Incomplete hydrolysis is a major contributor to low yields. Here's what to check:
-
Reaction Conditions: Ensure you are using the correct concentration of base and appropriate temperature and reaction time. A common protocol uses 0.25M sodium hydroxide at 30°C for 24 hours or 0.2M sodium methoxide at 25°C for 24 hours.
-
Monitoring the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the progress of the hydrolysis. Spot the reaction mixture alongside a standard of the this compound ester (if available). The disappearance of the starting material spot and the appearance of a new, more polar spot (this compound) indicates the reaction is proceeding. The reaction is complete when the starting ester spot is no longer visible.
-
pH of the Reaction Mixture: The hydrolysis is base-catalyzed, so ensuring the reaction mixture remains alkaline is essential.
Q5: How can I minimize the degradation of this compound during the process?
This compound and its esters can be sensitive to heat and pH.
-
Temperature: Avoid excessively high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. While some methods use high temperatures for short durations, prolonged exposure should be avoided.
-
pH: After alkaline hydrolysis, it is crucial to neutralize the solution (e.g., to pH 7) before proceeding with further extraction and purification steps to prevent degradation of the free this compound.
-
Storage: Store extracts and purified this compound at low temperatures (e.g., -20°C) in the dark to prevent degradation.
Q6: I am losing a significant amount of my product during column chromatography. What can I do to improve recovery?
Losses during column chromatography are common. Here are some tips for optimization:
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and mixed fractions.
-
Solvent System: The choice of the mobile phase is critical. A common system for this compound purification is a gradient of petroleum ether and ethyl acetate. Run preliminary TLCs with different solvent ratios to find the optimal system that gives good separation between this compound and impurities.
-
Loading the Sample: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column in a narrow band. Overloading the column can lead to poor separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing pure this compound before combining them. This prevents the contamination of your pure product with impure fractions.
Quantitative Data on this compound Yields
The following table summarizes reported yields of this compound and this compound Mebutate from various natural sources using different extraction methods.
| Plant Species | Plant Part | Compound | Extraction Method | Yield | Reference |
| Euphorbia myrsinites | Lower leafless stems | This compound | Methanolysis and SPE purification | 547 mg/kg (dry weight) | |
| Euphorbia peplus | Whole plant | This compound Mebutate | Ethyl acetate at 120°C | 43.8 mg/kg | |
| Euphorbia lathyris | Seeds | This compound | Semisynthesis from esters | ~100 mg/kg |
Experimental Protocols
Here are detailed methodologies for key experiments in the extraction and purification of this compound.
Protocol 1: Reflux Extraction and Hydrolysis of this compound Esters
This protocol is based on a method described for extracting this compound from Euphorbia peplus.
-
Preparation of Plant Material:
-
Dry the whole plant material of Euphorbia peplus in the sun or in a well-ventilated area.
-
Grind the dried plant material into a coarse powder.
-
-
Reflux Extraction:
-
Take a known weight of the powdered plant material (e.g., 100 g).
-
Place the powder in a round-bottom flask and add a solvent such as 80-100% methanol or ethanol (e.g., 1 L for 100 g of plant material).
-
Heat the mixture to reflux for a specified time (e.g., 2 hours).
-
Allow the mixture to cool and filter to separate the extract from the plant residue.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Solvent Partitioning:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent like petroleum ether. Repeat this extraction three times.
-
Separate and combine the petroleum ether fractions.
-
-
Alkaline Hydrolysis:
-
To the combined petroleum ether extract, add a solution of 0.25M sodium hydroxide in methanol.
-
Stir the mixture at 30°C for 24 hours to hydrolyze the this compound esters to free this compound.
-
Alternatively, use 0.2M sodium methoxide in methanol and stir at 25°C for 24 hours.
-
-
Neutralization and Extraction of Free this compound:
-
After the hydrolysis is complete (monitored by TLC), carefully adjust the pH of the solution to 7 using a suitable acid (e.g., dilute HCl).
-
Concentrate the neutralized solution under reduced pressure.
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate to extract the free this compound.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude this compound extract obtained from Protocol 1.
-
Preparation of the Column:
-
Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.
-
Wet the silica gel with a non-polar solvent like petroleum ether to create a slurry and pour it into the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., petroleum ether).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (gradient elution). For example, start with 100% petroleum ether, then move to 9:1, 8:2, 7:3, etc., petroleum ether:ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions (e.g., 10-20 mL).
-
Analyze each fraction using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable visualization method, such as a UV lamp or an appropriate staining reagent.
-
-
Isolation of Pure this compound:
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
The final product can be further purified by crystallization.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Low this compound Yield
Caption: Troubleshooting guide for low this compound yield.
References
Optimizing the 14-Step Synthesis of (+)-Ingenol: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the ambitious 14-step synthesis of the complex diterpenoid (+)-Ingenol, this technical support center provides a comprehensive resource for troubleshooting and optimization. Drawing from the seminal work of Baran and coworkers, this guide addresses potential challenges at each stage of the synthesis, offering detailed experimental protocols, quantitative data summaries, and visual aids to facilitate a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What are the two main phases of the 14-step (+)-Ingenol synthesis?
A1: The synthesis is strategically divided into a "cyclase phase" and an "oxidase phase".[1][2] The cyclase phase focuses on the construction of the core carbon skeleton of the ingenane ring system. The subsequent oxidase phase involves a series of carefully orchestrated oxidation reactions to install the requisite hydroxyl groups.
Q2: What is the starting material for this synthesis?
A2: The synthesis commences with the readily available and inexpensive natural product (+)-3-carene.[1][2]
Q3: What are the most challenging steps in this synthesis?
A3: Key challenges include the diastereoselective Pauson-Khand reaction to form a critical cyclopentenone intermediate, and the subsequent vinylogous pinacol rearrangement to establish the characteristic in/out stereochemistry of the ingenane core.[3] Additionally, the late-stage oxidations with toxic reagents like osmium tetroxide and selenium dioxide require careful handling and optimization.
Q4: What protecting groups are used in this synthesis?
A4: The synthesis employs silyl ethers, specifically tert-butyldimethylsilyl (TBS) and trimethylsilyl (TMS) ethers, to protect hydroxyl groups. An acetate group is also used as a protecting group for a secondary alcohol.
Q5: What are the overall yield and step count for this synthesis?
A5: The synthesis of (+)-Ingenol is achieved in 14 steps with an overall yield of approximately 1.2%.
Troubleshooting Guides
This section provides a step-by-step guide to potential issues and their solutions for each of the 14 steps in the synthesis of (+)-Ingenol.
Cyclase Phase (Steps 1-7)
Step 1 & 2: Chlorination and Ozonolysis of (+)-3-Carene
-
Problem: Low yield or incomplete reaction during chlorination.
-
Troubleshooting: Ensure the reaction is performed in the dark to prevent radical side reactions. Use freshly distilled solvents and high-purity N-chlorosuccinimide (NCS).
-
-
Problem: Over-oxidation or formation of side products during ozonolysis.
-
Troubleshooting: Maintain a low reaction temperature (-78 °C) and carefully monitor the reaction progress by TLC. The use of thiourea as a reducing agent is crucial for a clean workup.
-
Step 3: Reductive Alkylation
-
Problem: Low diastereoselectivity in the alkylation step.
-
Troubleshooting: The use of lithium naphthalenide as the reducing agent and subsequent trapping of the enolate with methyl iodide is critical for achieving the desired stereochemistry. Ensure slow addition of the alkylating agent at low temperature.
-
Step 4 & 5: Alkynylation and Silylation
-
Problem: Poor conversion in the addition of ethynylmagnesium bromide.
-
Troubleshooting: Use freshly prepared Grignard reagent and ensure anhydrous conditions. The reaction should be performed at low temperature to minimize side reactions.
-
-
Problem: Incomplete silylation or formation of bis-silylated products.
-
Troubleshooting: Carefully control the stoichiometry of the silylating agents (TBSOTf and TMSOTf). Sequential addition of the reagents is key to selective protection.
-
Step 6: Pauson-Khand Reaction
-
Problem: Low yield of the desired cyclopentenone.
-
Troubleshooting: The reaction is sensitive to the quality of the rhodium catalyst, [Rh(CO)2Cl]2. Use of a high-purity catalyst and maintaining a positive pressure of carbon monoxide are essential. The reaction concentration and temperature should be carefully optimized.
-
-
Problem: Formation of isomeric byproducts.
-
Troubleshooting: Purification by column chromatography is often necessary to separate the desired diastereomer. Careful analysis of NMR spectra is required to confirm the stereochemistry.
-
Step 7: Grignard Addition
-
Problem: Enolization of the ketone leading to starting material recovery.
-
Troubleshooting: Use a highly reactive Grignard reagent (MeMgBr) and perform the reaction at low temperature to favor nucleophilic addition over deprotonation.
-
Oxidase Phase (Steps 8-14)
Step 8 & 9: Dihydroxylation and Carbonate Formation
-
Problem: Low yield or poor stereoselectivity in the dihydroxylation with OsO₄.
-
Troubleshooting: Osmium tetroxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. The use of a stoichiometric amount of OsO₄ is reported for this step. Reaction time and temperature are critical parameters.
-
-
Problem: Incomplete reaction during the formation of the cyclic carbonate.
-
Troubleshooting: Use of carbonyldiimidazole (CDI) as the reagent requires anhydrous conditions. The reaction should be monitored by TLC until completion.
-
Step 10: Vinylogous Pinacol Rearrangement
-
Problem: Low yield of the desired ingenane skeleton and formation of multiple rearranged products.
-
Troubleshooting: This is a notoriously difficult step. The choice of Lewis acid (BF₃·OEt₂) and reaction conditions (temperature, solvent) are critical. Small variations can lead to different outcomes. Careful optimization on a small scale is highly recommended.
-
Step 11: Allylic Oxidation and Acetylation
-
Problem: Low conversion or over-oxidation with SeO₂.
-
Troubleshooting: Selenium dioxide is toxic and should be handled with care. The reaction often requires elevated temperatures. In situ acetylation of the resulting alcohol can prevent further oxidation.
-
-
Problem: Poor regioselectivity of the allylic oxidation.
-
Troubleshooting: The regioselectivity is directed by the substrate. Careful analysis of the product mixture is necessary.
-
Step 12: Silyl Ether Deprotection
-
Problem: Incomplete removal of the TBS protecting group.
-
Troubleshooting: The use of HF-pyridine is effective for this deprotection. The reaction should be monitored by TLC. An aqueous workup is required to quench the reaction.
-
Step 13: Elimination and Global Deprotection
-
Problem: Low yield in the elimination reaction using Martin's sulfurane.
-
Troubleshooting: Martin's sulfurane is moisture-sensitive. The reaction should be performed under anhydrous conditions. Subsequent treatment with NaOH is required for the deprotection of the acetate group.
-
Step 14: Final Allylic Oxidation
-
Problem: Low yield or formation of byproducts in the final oxidation to (+)-Ingenol.
-
Troubleshooting: The use of SeO₂ with formic acid as an additive is reported to improve the conversion and minimize over-oxidation. Careful purification by HPLC may be required to obtain pure (+)-Ingenol.
-
Quantitative Data Summary
The following tables summarize the reported yields and key reagents for each step of the 14-step synthesis of (+)-Ingenol.
Table 1: Cyclase Phase (Steps 1-7)
| Step | Reaction | Key Reagents | Yield (%) |
| 1 & 2 | Chlorination & Ozonolysis | NCS, O₃, Thiourea | 48 (over 2 steps) |
| 3 | Reductive Alkylation | LiNaphth, MeI | 75 |
| 4 & 5 | Alkynylation & Silylation | EthynylMgBr, TBSOTf, TMSOTf | 85 (over 2 steps) |
| 6 | Pauson-Khand Reaction | [Rh(CO)₂Cl]₂, CO | 70 |
| 7 | Grignard Addition | MeMgBr | 95 |
Table 2: Oxidase Phase (Steps 8-14)
| Step | Reaction | Key Reagents | Yield (%) |
| 8 & 9 | Dihydroxylation & Carbonate Formation | OsO₄, CDI | 80 (over 2 steps) |
| 10 | Vinylogous Pinacol Rearrangement | BF₃·OEt₂ | 55 |
| 11 | Allylic Oxidation & Acetylation | SeO₂, Ac₂O | 59 |
| 12 | TBS Deprotection | HF·Py | 90 |
| 13 | Elimination & Deprotection | Martin's Sulfurane, NaOH | 80 |
| 14 | Final Allylic Oxidation | SeO₂, HCO₂H | 76 |
Experimental Protocols
Detailed experimental protocols for the key challenging steps are provided below. These are adapted from the supplementary information of the primary literature and should be performed by trained professionals in a suitable laboratory setting.
Protocol 1: Step 6 - Pauson-Khand Reaction
-
To a solution of the enyne substrate in 1,2-dichloroethane (DCE) in a pressure vessel is added [Rh(CO)₂Cl]₂.
-
The vessel is charged with carbon monoxide (CO) to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
After cooling to room temperature, the vessel is carefully vented.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclopentenone product.
Protocol 2: Step 10 - Vinylogous Pinacol Rearrangement
-
A solution of the diol carbonate in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: The two-phase strategy for the 14-step synthesis of (+)-Ingenol.
Diagram 2: Key Challenges in the Synthesis
Caption: Major hurdles in the total synthesis of (+)-Ingenol.
References
Technical Support Center: Mitigating Off-Target Effects of Ingenol in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Ingenol and its derivatives (e.g., this compound Mebutate) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its derivatives, such as this compound Mebutate, have a dual mechanism of action.[1][2][3] Primarily, they are potent activators of Protein Kinase C (PKC) isoforms, both classical (α, β, γ) and novel (δ, ε, η, θ).[4][5] This activation triggers a cascade of downstream signaling events, including the MEK/ERK and NF-κB pathways, which can lead to rapid cell necrosis. Secondly, this compound induces an inflammatory response characterized by the release of pro-inflammatory cytokines and the recruitment of immune cells like neutrophils, which contributes to the clearance of targeted cells.
Q2: What are the known off-target effects of this compound in cellular models?
A2: Off-target effects can be significant and need to be carefully controlled. At high concentrations (micromolar range), this compound can induce PKC-independent secondary necrosis. Other observed off-target effects include:
-
Induction of unintended inflammatory responses through the release of cytokines like CXCL8 and CCL2.
-
Modulation of cell migration, which can be concentration-dependent.
-
Potential for promoting tumor growth, as an increased incidence of skin tumors has been observed in some clinical studies, leading to the withdrawal of this compound Mebutate from the market in the EU.
-
Induction of reactive oxygen species (ROS).
Q3: How can I differentiate between on-target PKC-mediated effects and non-specific cytotoxicity?
A3: Differentiating between these two effects is crucial for data interpretation. Here are a few strategies:
-
Use of PKC inhibitors: Co-treatment with a broad-spectrum or isoform-specific PKC inhibitor (e.g., Bisindolylmaleimide I - Bis-1) can help determine if the observed effect is PKC-dependent. If the effect is abrogated in the presence of the inhibitor, it is likely PKC-mediated.
-
Dose-response analysis: On-target effects often occur at lower, nanomolar concentrations, while non-specific cytotoxicity is more common at higher, micromolar concentrations.
-
Time-course experiments: On-target signaling events (e.g., phosphorylation of downstream targets) often occur rapidly, within minutes to a few hours. Widespread cell death due to non-specific toxicity may have a different kinetic profile.
-
Control compounds: Include an inactive analog of this compound if available, or a compound known to induce necrosis through a different mechanism (e.g., Triton X-100) as a control.
Q4: Is there a concern for genotoxicity with this compound treatment?
A4: While the primary mechanism is not genotoxic, the inflammatory response induced by this compound can lead to the production of reactive oxygen species (ROS), which can cause DNA damage. Furthermore, studies have shown an increased incidence of skin tumors with this compound Mebutate treatment, suggesting it may have pro-oncogenic effects. Researchers should be cautious and consider assessing DNA damage (e.g., via comet assay or γ-H2AX staining) if long-term experiments or susceptible cell lines are used.
Troubleshooting Guides
Problem 1: High Levels of Cell Death in Control (Non-Target) Cell Lines
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high, leading to non-specific necrosis. | Perform a dose-response curve starting from low nanomolar to high micromolar concentrations. | Identify a therapeutic window where target cells are affected while control cells remain viable. |
| Control cell line is unexpectedly sensitive to PKC activation. | Profile PKC isoform expression in your control and target cell lines. | Determine if high expression of a specific PKC isoform in control cells correlates with sensitivity. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle-only control at the highest concentration used. | No significant cell death should be observed in the vehicle-only control. |
Problem 2: Inconsistent or Irreproducible Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound stock solution. | Aliquot this compound stock solution and store at -80°C. Avoid repeated freeze-thaw cycles. | Consistent results across experiments using different aliquots. |
| Variations in cell confluence or passage number. | Standardize cell seeding density and use cells within a defined passage number range for all experiments. | Reduced variability in the cellular response to this compound. |
| Cell culture media components interfering with this compound activity. | Use consistent batches of media and serum. Test for interference by running experiments in serum-free media for a short duration if possible. | Consistent and reproducible dose-response curves. |
Quantitative Data Summary
| Cell Line | IC50 (this compound Mebutate) | Assay Duration | Reference |
| Panc-1 (Pancreatic Cancer) | 43.1 ± 16.8 nM | 72 hours | |
| A2058 (Melanoma) | ~38 µM (this compound-3-Angelate) | 24 hours | |
| HT144 (Melanoma) | ~46 µM (this compound-3-Angelate) | 24 hours | |
| Normal Human Keratinocytes | >300 µM (this compound Mebutate) | Not Specified | |
| HSC-5 (Squamous Cell Carcinoma) | 200-300 µM (this compound Mebutate) | Not Specified | |
| HeLa (Cervical Cancer) | 200-300 µM (this compound Mebutate) | Not Specified |
Experimental Protocols
Protocol 1: Determining the On-Target (PKC-dependent) vs. Off-Target Cytotoxicity of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound Mebutate in DMSO.
-
Prepare a 10 mM stock solution of a pan-PKC inhibitor (e.g., Bisindolylmaleimide I) in DMSO.
-
Prepare serial dilutions of this compound Mebutate in cell culture medium.
-
-
Treatment:
-
Group 1 (this compound only): Treat cells with varying concentrations of this compound Mebutate (e.g., 1 nM to 100 µM).
-
Group 2 (Co-treatment): Pre-incubate cells with the PKC inhibitor (at a concentration known to be effective, e.g., 1-10 µM) for 1 hour, then add the varying concentrations of this compound Mebutate.
-
Group 3 (Controls): Include vehicle-only (DMSO) and PKC inhibitor-only controls.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Compare the dose-response curves of the this compound-only group with the co-treatment group. A rightward shift in the IC50 curve in the co-treatment group indicates a PKC-dependent effect.
Protocol 2: Analysis of Downstream Signaling Pathway Activation
-
Cell Treatment: Treat cells with this compound Mebutate at a concentration determined to be within the on-target window for a short duration (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-ERK/ERK, p-PKCδ/PKCδ).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify band intensities to determine the change in phosphorylation status.
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Mebutate? [synapse.patsnap.com]
- 3. Dual mechanism of action of this compound mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing the Pro-inflammatory Effects of Ingenol in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with practical strategies to manage the pro-inflammatory effects of Ingenol compounds (e.g., this compound Mebutate, this compound-3-angelate) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Excessive Inflammation in this compound Experiments
This guide provides a step-by-step approach to troubleshoot and mitigate excessive inflammatory responses in your cell culture or animal models.
| Issue | Potential Cause | Recommended Action |
| High levels of pro-inflammatory cytokines (e.g., CXCL8, IL-6, TNF-α) in cell culture supernatant. | This compound concentration is too high. | Optimize the concentration of this compound. Perform a dose-response experiment to determine the lowest concentration that achieves the desired primary effect (e.g., apoptosis, viral latency reversal) with an acceptable level of inflammatory cytokine release.[1] |
| The cell type is highly sensitive to PKC activation. | Characterize the PKC isoform expression profile of your cell line. Consider using a cell line with a lower expression of pro-inflammatory PKC isoforms if possible. | |
| The experimental duration is too long. | Perform a time-course experiment to identify the optimal time point for your desired effect, minimizing the duration of exposure to this compound and the accumulation of inflammatory mediators. | |
| Unexpectedly high levels of cell death, potentially due to excessive inflammation. | The inflammatory response is synergizing with the direct cytotoxic effects of this compound. | Co-treat with a Protein Kinase C (PKC) inhibitor. The PKCδ isoform is a key mediator of this compound's effects.[2] Using a PKC inhibitor like AEB071 may reduce downstream inflammatory signaling.[2] |
| The NF-κB pathway is strongly activated. | Co-treat with an NF-κB inhibitor. The NF-κB pathway is a major downstream effector of PKC activation and a critical regulator of inflammatory cytokine production.[3][4] An inhibitor such as BAY 11-7082 has been shown to reduce the effects of an this compound analog. | |
| The chosen in vitro model is not representative of the in vivo environment. | If possible, transition to a more complex model, such as 3D cell culture or an in vivo model, which may have endogenous mechanisms to resolve inflammation. | |
| In vivo experiments show excessive localized inflammation (e.g., severe erythema, edema). | The dose or formulation of this compound is not optimized for the animal model. | Titrate the dose of this compound in your animal model to find a balance between efficacy and local tolerance. |
| The inflammatory cascade is not being effectively counteracted. | While one study showed that co-administered topical corticosteroids (clobetasol propionate) did not reduce local skin reactions to this compound mebutate, exploring other classes of anti-inflammatory agents in your specific model may be warranted. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced inflammation?
A1: this compound and its derivatives are potent activators of Protein Kinase C (PKC) isoforms. This activation mimics the signaling of diacylglycerol (DAG), a key second messenger in many cellular processes. Activation of PKC, particularly the delta isoform (PKCδ), triggers a cascade of downstream signaling events, most notably the activation of the NF-κB and MAPK/ERK pathways. This leads to the transcription and release of various pro-inflammatory cytokines and chemokines, such as CXCL8 (IL-8) and CCL2, which in turn recruit immune cells like neutrophils to the site, amplifying the inflammatory response.
Q2: Can I use a lower concentration of this compound to avoid inflammation?
A2: Yes, the pro-inflammatory effects of this compound are dose-dependent. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experiment. The goal is to find the lowest concentration that produces the desired biological effect (e.g., cancer cell apoptosis, HIV latency reversal) while minimizing the inflammatory side effects.
Q3: What are the key signaling pathways to target for reducing this compound's pro-inflammatory effects?
A3: The primary signaling pathway to target is the Protein Kinase C (PKC) pathway, as it is the direct target of this compound. Specifically, inhibiting the PKCδ isoform has shown promise in mitigating some of this compound's effects. Downstream of PKC, the NF-κB pathway is a critical mediator of the inflammatory response, making it another key target for inhibition.
Q4: Are there specific inhibitors that have been shown to work?
A4: Yes, the PKC inhibitor AEB071 has been shown to partially rescue the effects of this compound mebutate on cell viability, suggesting it can dampen the downstream signaling that leads to cell death, which is intertwined with the inflammatory response. For the NF-κB pathway, the inhibitor BAY 11-7082 has been demonstrated to reduce the activity of an this compound analog in a cell-based assay.
Q5: Will co-administering a general anti-inflammatory drug, like a corticosteroid, be effective?
A5: Not necessarily. One clinical study investigating the co-application of the potent topical corticosteroid clobetasol propionate with this compound mebutate found no significant reduction in the local inflammatory skin reactions. This suggests that the inflammatory cascade initiated by direct PKC activation may not be fully susceptible to inhibition by corticosteroids. Therefore, targeting the specific signaling pathways (PKC, NF-κB) is likely a more effective strategy.
Quantitative Data Summary
The following tables summarize the dose-dependent induction of key pro-inflammatory chemokines by this compound Mebutate (IM) in different cell lines. This data can help in selecting an appropriate concentration range for your experiments to minimize off-target inflammatory effects.
Table 1: Dose-Dependent Induction of CXCL8 (IL-8) mRNA Expression by this compound Mebutate (24h treatment)
| Cell Line | This compound Mebutate Concentration (M) | Fold Increase in CXCL8 mRNA (Mean ± SEM) |
| Human Epidermal Keratinocytes (HEK) | 10⁻⁹ | ~5 ± 1.5 |
| 10⁻⁸ | ~15 ± 4 | |
| 10⁻⁷ | ~40 ± 10 | |
| 10⁻⁶ | ~35 ± 8 | |
| Squamous Cell Carcinoma (SCL-1) | 10⁻⁹ | ~10 ± 2 |
| 10⁻⁸ | ~50 ± 12 | |
| 10⁻⁷ | ~150 ± 30 | |
| 10⁻⁶ | ~120 ± 25 |
Data adapted from Braun et al., 2018.
Table 2: Dose-Dependent Induction of CCL2 mRNA Expression by this compound Mebutate (24h treatment)
| Cell Line | This compound Mebutate Concentration (M) | Fold Increase in CCL2 mRNA (Mean ± SEM) |
| Human Epidermal Keratinocytes (HEK) | 10⁻⁹ | ~2 ± 0.5 |
| 10⁻⁸ | ~5 ± 1 | |
| 10⁻⁷ | ~15 ± 3 | |
| 10⁻⁶ | ~12 ± 2.5 | |
| Squamous Cell Carcinoma (SCL-1) | 10⁻⁹ | ~4 ± 1 |
| 10⁻⁸ | ~20 ± 5 | |
| 10⁻⁷ | ~60 ± 15 | |
| 10⁻⁶ | ~50 ± 12 |
Data adapted from Braun et al., 2018.
Experimental Protocols
Protocol 1: General Workflow for Co-treatment with Inhibitors to Reduce this compound-Induced Inflammation
This protocol outlines a general procedure for testing the efficacy of a PKC or NF-κB inhibitor in reducing the pro-inflammatory effects of this compound in a cell culture model.
-
Cell Seeding: Plate your cells of interest (e.g., HaCaT, primary keratinocytes, or a cancer cell line) in a suitable multi-well plate format (e.g., 24- or 96-well) at a density that allows for optimal growth during the experiment. Allow cells to adhere and reach approximately 70-80% confluency.
-
Inhibitor Pre-treatment: Prepare a stock solution of your chosen inhibitor (e.g., AEB071 for PKC, BAY 11-7082 for NF-κB) in a suitable solvent (e.g., DMSO). Dilute the inhibitor in cell culture medium to the desired final concentration. It is recommended to test a range of inhibitor concentrations. Remove the old medium from the cells and add the medium containing the inhibitor. Incubate for a pre-determined time (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of solvent).
-
This compound Stimulation: Prepare a stock solution of this compound in a suitable solvent. Dilute the this compound in cell culture medium (with or without the inhibitor, as per your experimental design) to the desired final concentration. Remove the inhibitor-containing medium (or vehicle control medium) and add the this compound-containing medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 12, or 24 hours).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for later analysis of secreted cytokines (e.g., by ELISA or multiplex bead array).
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer for Western blotting or a specific lysis buffer for RNA extraction). Store the lysate at -80°C.
-
-
Analysis:
-
Cytokine Measurement: Quantify the concentration of key pro-inflammatory cytokines (e.g., CXCL8, IL-6, TNF-α) in the supernatant using ELISA.
-
Gene Expression Analysis: Isolate RNA from the cell lysates and perform qRT-PCR to measure the mRNA levels of inflammatory genes.
-
Western Blotting: Analyze protein levels and phosphorylation status of key signaling molecules in the PKC and NF-κB pathways (e.g., phospho-IκBα, phospho-p65) to confirm inhibitor efficacy.
-
Protocol 2: Measuring Neutrophil Infiltration in In Vivo Models
For in vivo experiments, measuring neutrophil infiltration is a key indicator of the inflammatory response.
-
Tissue Collection: At the experimental endpoint, euthanize the animal and carefully excise the tissue of interest (e.g., skin, tumor).
-
Tissue Processing:
-
For Histology: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
For Flow Cytometry: Mechanically and/or enzymatically digest the tissue to obtain a single-cell suspension.
-
-
Analysis:
-
Immunohistochemistry (IHC): Stain paraffin-embedded tissue sections with an antibody against a neutrophil marker, such as Myeloperoxidase (MPO) or Ly-6G (for mice). Quantify the number of positive cells per field of view.
-
Flow Cytometry: Stain the single-cell suspension with fluorescently labeled antibodies against neutrophil surface markers (e.g., CD11b and Ly-6G for mice). Analyze the percentage and number of neutrophils using a flow cytometer.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced pro-inflammatory signaling pathway.
Caption: Experimental workflow for mitigating this compound-induced inflammation.
Caption: Troubleshooting decision tree for excessive inflammation.
References
- 1. This compound mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Reactivation of Latent HIV Expression by this compound-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of Ingenol from Complex Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ingenol from complex plant extracts, primarily from Euphorbia species.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low this compound Yield After Initial Extraction
Q: My initial solvent extraction has resulted in a very low yield of this compound. What are the possible causes and how can I improve it?
A: Low extraction yields are a common issue and can be attributed to several factors. A systematic evaluation of your process can help identify the bottleneck.
Troubleshooting Steps:
-
Plant Material:
-
Species and Plant Part: The concentration of this compound and its esters varies significantly between different Euphorbia species and even between different parts of the same plant. For instance, the lower leafless stems of E. myrsinites have been found to contain high concentrations of this compound (up to 547 mg/kg of dry weight)[1]. Ensure you are using a plant species and part known for high this compound content.
-
Drying and Storage: Improper drying or storage of the plant material can lead to the degradation of this compound and its esters. Plant material should be properly dried to prevent enzymatic degradation and stored in a cool, dark, and dry place.
-
-
Extraction Solvent and Method:
-
Solvent Choice: The polarity of the extraction solvent is critical. Methanol is a commonly used solvent for the initial extraction of this compound esters from plant material[2][3]. A sequence of solvents with increasing polarity can also be employed to systematically extract compounds.
-
Extraction Technique: The efficiency of extraction can be enhanced by using methods that increase the contact between the solvent and the plant material. Techniques like maceration with frequent agitation, Soxhlet extraction, or more modern methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can improve yields[4][5]. For example, microwave extraction has been shown to achieve high yields of 1,8-cineole from Eucalyptus cinerea in a shorter time compared to conventional methods.
-
Optimization: The solute-to-solvent ratio, extraction temperature, and time are key parameters that should be optimized. For instance, in one study, the best extraction yields for this compound-mebutate were achieved with ethyl acetate at 120°C.
-
Logical Troubleshooting Workflow for Low Extraction Yield
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Poor Separation During Column Chromatography
Q: I am experiencing poor separation of this compound during silica gel column chromatography. The fractions are either mixed or the compound is not eluting as expected. What should I do?
A: Poor separation in column chromatography can be frustrating. The key is to optimize the mobile phase and column packing.
Troubleshooting Steps:
-
Solvent System Selection:
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of around 0.3 for your target compound.
-
Solvent Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it's sticking to the column (low Rf), gradually increase the polarity. A common mobile phase for this compound purification is a gradient of ethyl acetate in hexanes.
-
Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution (using a single solvent mixture).
-
-
Column Packing:
-
Homogeneity: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation. A slurry packing method is generally recommended.
-
Column Dimensions: A longer, narrower column will provide better resolution than a short, wide one for the same amount of adsorbent.
-
-
Sample Loading:
-
Concentrated Sample: Dissolve your crude sample in a minimal amount of the initial mobile phase or a less polar solvent to load it onto the column in a narrow band.
-
Dry Loading: If your sample is not soluble in the initial mobile phase, you can use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.
-
Issue 3: Suspected Degradation of this compound During Purification
Q: I suspect that my this compound is degrading during the purification process. What are the signs and how can I prevent this?
A: this compound and its derivatives can be sensitive to pH, temperature, and exposure to air.
Troubleshooting Steps:
-
pH Control:
-
This compound mebutate is known to be unstable under basic conditions. Maintain a neutral or slightly acidic pH during extraction and purification steps where possible.
-
-
Temperature:
-
Avoid excessive heat during solvent evaporation (e.g., using a rotovap). While some extraction methods use high temperatures for short periods, prolonged exposure to heat can lead to degradation. Perform chromatographic separations at room temperature unless otherwise specified.
-
-
Storage of Fractions:
-
Store purified fractions at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Purity of Solvents:
-
Use high-purity solvents to avoid reactions with impurities. Ensure solvents are free of peroxides, especially ethers.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying this compound from a plant extract?
A1: The initial step is typically a solvent extraction from the dried and powdered plant material. Methanol is a common solvent for this purpose, as it efficiently extracts the polar this compound esters. This is often followed by a series of liquid-liquid partitions to separate compounds based on their polarity.
Q2: How are the this compound esters converted to this compound?
A2: The mixture of this compound esters is subjected to hydrolysis to cleave the ester groups and yield the parent alcohol, this compound. This is commonly achieved through alkaline hydrolysis, for example, by heating under reflux with a dilute alkali like sodium hydroxide solution. The reaction is typically irreversible and the resulting alcohol can be separated from the salt of the carboxylic acid.
Q3: What are the most common chromatographic techniques used for this compound purification?
A3: Silica gel column chromatography is a widely used technique for the purification of this compound. Both gravity column chromatography and flash chromatography can be employed. For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is often used.
Q4: How can I quantify the amount of this compound in my samples?
A4: A validated and reliable method for the quantification of this compound in plant extracts is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity.
Q5: What safety precautions should I take when working with Euphorbia extracts and this compound?
A5: The sap of Euphorbia plants and the extracts containing this compound esters are highly irritant to the skin and mucous membranes and can have tumor-promoting activity. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to handle these materials in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of this compound Yield from Different Euphorbia Species
| Euphorbia Species | Plant Part | This compound Concentration (mg/kg dry weight) | Reference |
| E. myrsinites | Lower leafless stems | 547 | |
| E. lathyris | Seeds | ~100 (as this compound mebutate precursor) | |
| E. peplus | Aerial parts | Not specified, but a known source |
Table 2: Overview of Extraction Methods and Solvents for this compound and Related Compounds
| Extraction Method | Solvent(s) | Target Compound(s) | Key Considerations | Reference(s) |
| Maceration | Methanol | This compound esters | Simple, but may be less efficient | |
| Solvent Partition | Methanol, Petroleum Ether, Chloroform | This compound esters | Labor-intensive, multi-step process | |
| Soxhlet Extraction | Hexane, Ethyl Acetate | General Diterpenoids | Can be time-consuming | |
| Microwave-Assisted Extraction (MAE) | Ethyl Acetate | This compound mebutate | Faster, potentially higher yield |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of this compound Esters
-
Extraction:
-
Grind dried and powdered Euphorbia plant material.
-
Extract the material with methanol (e.g., 3 x 500 mL for 100g of plant material) at room temperature with agitation for 24 hours for each extraction.
-
Combine the methanol extracts and concentrate under reduced pressure.
-
-
Solvent Partitioning:
-
Dissolve the concentrated extract in a methanol-water mixture (e.g., 1:1 v/v).
-
Perform successive partitions with solvents of increasing polarity, such as n-hexane and then chloroform, to separate compounds based on their polarity. The this compound esters will typically be found in the more polar fractions.
-
Protocol 2: Alkaline Hydrolysis of this compound Esters
-
Reaction Setup:
-
Dissolve the crude this compound ester fraction in a suitable alcohol, such as methanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., to a final concentration of 0.25 M).
-
Heat the mixture under reflux for a specified period (e.g., 24 hours).
-
-
Work-up:
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the hydrolyzed this compound.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 3: Silica Gel Column Chromatography for this compound Purification
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal volume of the initial mobile phase.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and visualize the spots under UV light or by staining.
-
Combine the fractions containing pure this compound.
-
Mandatory Visualization
This compound Signaling Pathway
This compound and its derivatives, such as this compound mebutate, are known to activate Protein Kinase C (PKC), particularly the PKCδ isoform. This activation triggers a downstream signaling cascade involving the MEK/ERK pathway, which ultimately leads to apoptosis in cancer cells.
Caption: this compound-induced PKC/MEK/ERK signaling pathway.
Experimental Workflow for this compound Purification
Caption: General workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Ingol and this compound-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of this compound in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing diverse extraction methodologies to infer the performance of 1,8-cineole extraction from Eucalyptus cinerea: process optimization, kinetics, and interaction mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Degradation of Ingenol during Storage and Handling
For researchers, scientists, and drug development professionals working with Ingenol and its derivatives, ensuring the stability of these compounds is critical for obtaining reliable and reproducible experimental results. This guide provides detailed information on the prevention of this compound degradation, troubleshooting common stability issues, and frequently asked questions regarding its storage and handling.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and storage of this compound and its ester derivatives, such as this compound Mebutate.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound Mebutate in aqueous solutions. | Acyl Migration: this compound Mebutate is susceptible to a pH-dependent chemical rearrangement known as acyl migration. In aqueous solutions, the angelate ester at the C3 position can migrate to the C5 or C20 hydroxyl groups, forming inactive or less active isomers.[1] This rearrangement is a primary pathway for its degradation. | pH Control: Maintain the pH of the solution at 3.5, which has been identified as the pH of maximum stability for this compound Mebutate, minimizing the rate of acyl migration.[1]Use of Anhydrous Solvents: Whenever possible, use anhydrous solvents such as isopropanol for stock solutions and final formulations to prevent hydrolysis and subsequent acyl migration.[1] The commercial formulation of this compound Mebutate utilizes an anhydrous isopropanol gel base for this reason.[1]Refrigeration: Store all solutions containing this compound Mebutate at refrigerated temperatures (2-8 °C) to slow down the rate of chemical rearrangement. |
| Variability in experimental results between different batches or over time. | Degradation due to improper storage: Exposure to non-optimal pH, temperature, or light can lead to the degradation of this compound, resulting in inconsistent experimental outcomes. | Strict Storage Protocol: Adhere to a strict storage protocol. For long-term storage, this compound and its esters should be stored as a dry powder or in an anhydrous solvent at -20°C or below, protected from light.Freshly Prepared Solutions: Prepare aqueous solutions fresh for each experiment to minimize the time the compound is exposed to conditions that promote degradation.Quality Control: Regularly check the purity of your this compound stock using analytical techniques like HPLC to ensure its integrity before use. |
| Appearance of unexpected peaks in HPLC analysis of this compound samples. | Formation of Degradation Products: The appearance of new peaks, particularly those with different retention times than the parent compound, is a strong indicator of degradation. These are likely the acyl migration isomers (5-O-angeloyl-ingenol and 20-O-angeloyl-ingenol) or other degradation products.[1] | LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and confirm if they correspond to the expected degradation products of this compound Mebutate.Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your experimental samples. |
| Precipitation of this compound from aqueous solutions. | Poor Solubility: this compound and its esters are hydrophobic molecules with limited solubility in aqueous buffers. | Use of Co-solvents: A small percentage of an organic co-solvent, such as DMSO or ethanol, can be used to improve the solubility of this compound in aqueous media. However, be mindful of the potential for the co-solvent to affect your experimental system.Formulation Strategies: For in vivo or cell-based assays, consider formulating this compound in a suitable delivery vehicle, such as a liposomal formulation or a microemulsion, to enhance its solubility and bioavailability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Mebutate
This protocol outlines the conditions for intentionally degrading this compound Mebutate to identify its potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound Mebutate under various stress conditions.
Materials:
-
This compound Mebutate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound Mebutate in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound Mebutate
This protocol provides a starting point for developing an HPLC method capable of separating this compound Mebutate from its primary degradation products. Method optimization and validation are crucial.
Objective: To separate and quantify this compound Mebutate and its acyl migration isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dilute the samples from the forced degradation study and the control sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Data Evaluation: Identify the peaks corresponding to this compound Mebutate and its degradation products based on their retention times. The peak purity of the this compound Mebutate peak should be assessed to ensure it is free from co-eluting impurities.
Data Presentation
Table 1: Summary of this compound Mebutate Degradation under Forced Conditions (Hypothetical Data)
The following table provides a hypothetical summary of results from a forced degradation study. Actual results may vary.
| Stress Condition | % Degradation of this compound Mebutate | Major Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | 15% | Acyl migration isomers (5-O- and 20-O-angeloyl-ingenol) |
| 0.1 M NaOH, 60°C, 24h | 45% | Acyl migration isomers, other hydrolysis products |
| 3% H₂O₂, RT, 24h | 5% | Minor oxidative adducts |
| 80°C, 48h | 10% | Acyl migration isomers |
| Photostability (ICH Q1B) | < 2% | Minimal degradation |
Visualizations
Diagram 1: Acyl Migration Degradation Pathway of this compound Mebutate
Caption: Acyl migration pathway of this compound Mebutate.
Diagram 2: Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Optimizing In Vivo Studies with Ingenol Mebutate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol mebutate in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound mebutate?
A1: this compound mebutate has a dual mechanism of action.[1][2][3] It directly induces rapid necrosis (cell death) in targeted cells, such as dysplastic keratinocytes, by activating Protein Kinase C (PKC).[1][2] This is followed by an immune-mediated response characterized by the infiltration of neutrophils, which helps to clear any remaining abnormal cells.
Q2: What are the common animal models used for in vivo studies with this compound mebutate?
A2: Common animal models for in vivo studies with this compound mebutate, particularly in the context of skin cancer, include immunologically intact SKH1 hairless mice and nude mice (Foxn1nu or BALB/cnu/nu). These models are often used to establish subcutaneous tumors using cell lines like UV-induced mouse squamous cell carcinoma (SCC) cells (e.g., T7) or other cancer cell lines.
Q3: What are the typical dosages of this compound mebutate gel used in preclinical mouse models?
A3: In preclinical mouse models of squamous cell carcinoma, a 0.25% this compound mebutate gel applied daily for two days has been shown to be effective. A lower dose of 0.1% delayed tumor growth but did not lead to a cure in the same model. For studies on UV-damaged skin, a 0.05% gel has been used. It's important to note that the optimal dosage can vary depending on the animal model, tumor type, and study endpoint.
Q4: What are the expected local skin reactions in animal models?
A4: Following topical application of this compound mebutate, local skin reactions are expected and are indicative of the drug's mechanism of action. These reactions can include erythema (redness), flaking/scaling, crusting, swelling, and in some cases, vesiculation/pustulation or erosion/ulceration. In mouse models, hemorrhage in and around the tumor site has also been observed.
Troubleshooting Guide
Issue 1: Excessive Local Skin Toxicity or Ulceration in Animal Models
-
Possible Cause: The concentration of this compound mebutate may be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Reduce Concentration: Consider reducing the percentage of this compound mebutate in the topical formulation. For instance, if using a 0.25% gel, try a lower concentration like 0.1% or 0.05%.
-
Shorten Treatment Duration: If the protocol involves multiple applications, consider reducing the number of treatment days.
-
Monitor Closely: Increase the frequency of monitoring for local skin reactions to intervene earlier if severe reactions develop.
-
Refine Application Area: Ensure the gel is applied precisely to the target area to minimize exposure to surrounding healthy tissue.
-
Issue 2: Lack of Efficacy or Tumor Regression
-
Possible Cause: The dosage may be too low, the treatment duration too short, or the formulation may not be optimal for delivery to the target cells.
-
Troubleshooting Steps:
-
Increase Concentration: If using a low dose, consider a dose-escalation study to determine a more effective concentration. For example, if 0.1% is ineffective, a higher concentration like 0.25% could be tested.
-
Extend Treatment Duration: A single or short-course treatment may not be sufficient. Evaluate the effect of additional applications.
-
Evaluate Formulation: Ensure the vehicle for this compound mebutate allows for adequate skin penetration to reach the target cells.
-
Confirm Target Pathway Activation: If possible, perform pharmacodynamic studies (e.g., tissue biopsies) to confirm the activation of the PKC signaling pathway in the target tissue.
-
Issue 3: High Variability in Response Between Animals
-
Possible Cause: Inconsistent application of the topical gel, differences in tumor size at the start of treatment, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize Application Technique: Develop a standardized protocol for applying the gel to ensure each animal receives a consistent dose and coverage of the target area.
-
Normalize Tumor Volume: Start treatment when tumors have reached a consistent, predefined size across all animals in the study.
-
Increase Group Size: A larger number of animals per group can help to account for biological variability and increase the statistical power of the study.
-
Data Presentation
Table 1: Summary of this compound Mebutate Dosages and Outcomes in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | This compound Mebutate Concentration | Dosing Regimen | Key Outcomes | Reference |
| Preclinical (In Vivo) | SKH1 mice with T7 SCC tumors | 0.25% gel | Once daily for 2 days | 70% cure rate in female mice, 30% in male mice. | |
| Preclinical (In Vivo) | SKH1 mice with T7 SCC tumors | 0.1% gel | Once daily for 2 days | Significant delay in tumor growth, but no cures. | |
| Preclinical (In Vivo) | UVB-irradiated SKH1/hr mice | 0.05% gel | Two daily applications | ~70% reduction in premalignant papilloma formation and p53-positive patches. | |
| Clinical (Human) | Actinic keratosis on face and scalp | 0.015% gel | Once daily for 3 consecutive days | 42.2% complete clearance at day 57. | |
| Clinical (Human) | Actinic keratosis on trunk and extremities | 0.05% gel | Once daily for 2 consecutive days | 34.1% complete clearance at day 57. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Topical this compound Mebutate in a Mouse Squamous Cell Carcinoma Model
-
Animal Model: Female SKH1 hairless mice, 6-8 weeks old.
-
Cell Line: UV-induced mouse squamous cell carcinoma (SCC) cell line (e.g., T7).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 T7 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every other day using calipers. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Treatment Groups:
-
Group 1: Vehicle control (placebo gel).
-
Group 2: 0.25% this compound mebutate gel.
-
-
Drug Administration: Topically apply a thin layer of the assigned gel to the entire tumor surface once daily for two consecutive days.
-
Endpoint Analysis:
-
Monitor tumor volume for a predefined period (e.g., up to 150 days).
-
Record the number of mice with complete tumor regression ("cures").
-
At the end of the study, or if tumors reach a predetermined maximum size, euthanize the mice and collect tumors for histological analysis.
-
-
Histological Analysis:
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and residual tumor cells.
-
Mandatory Visualization
Caption: Dual mechanism of action of this compound mebutate.
Caption: Typical experimental workflow for an in vivo study.
References
Technical Support Center: Refinement of Chromatographic Techniques for Ingenol Isolation
Welcome to the technical support center for the refinement of chromatographic techniques for Ingenol isolation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in isolating this compound compounds?
A1: Researchers often face challenges such as low extraction yields from plant material, co-elution of structurally similar diterpenes (like jatrophanes and other this compound esters), and degradation of the target compound during purification. Optimizing chromatographic conditions is crucial to overcome these hurdles and achieve high purity.
Q2: Which chromatographic techniques are most effective for this compound isolation?
A2: A multi-step approach is often necessary. Initial purification is typically performed using Silica Gel Column Chromatography . For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool. High-Speed Counter-Current Chromatography (HSCCC) is also an effective technique for separating complex mixtures of natural products like those found in Euphorbia extracts.[1]
Q3: What are typical yields and purities I can expect?
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Low recovery of this compound from the column.
-
Possible Cause: Irreversible adsorption to the silica gel. Silica gel is slightly acidic and can strongly bind to polar compounds.[4]
-
Solution:
-
Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol, followed by the less polar mobile phase.
-
Consider using a less polar solvent system for elution.
-
If the compound is still retained, consider switching to a different stationary phase like alumina (neutral or basic).[4]
-
Problem: Co-elution of this compound with other diterpenes (e.g., jatrophanes).
-
Possible Cause: Similar polarities of the compounds. Diterpene esters found in Euphorbia species often have very similar structures.
-
Solution:
-
Optimize the mobile phase gradient. A shallow gradient using a solvent system like petroleum ether-ethyl acetate can improve separation.
-
Employ step-gradient elution, carefully increasing the polarity to selectively elute the target compound.
-
Analyze fractions by TLC or HPLC-MS to identify the fractions containing the desired compound and to check for co-eluting impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem: Peak tailing for this compound peaks.
-
Possible Cause: Secondary interactions between the analyte and residual silanol groups on the C18 column.
-
Solution:
-
Acidify the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of silanol groups.
-
Use a highly end-capped column to minimize the number of free silanol groups.
-
Optimize the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water).
-
Problem: Poor resolution between this compound and its isomers or closely related esters.
-
Possible Cause: Insufficient selectivity of the chromatographic system.
-
Solution:
-
Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity.
-
Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but be cautious of potential compound degradation.
-
Try a different stationary phase with a different selectivity (e.g., a phenyl-hexyl or a biphenyl column).
-
High-Speed Counter-Current Chromatography (HSCCC)
Problem: Poor separation of this compound from other compounds.
-
Possible Cause: Inappropriate solvent system selection. The choice of the two-phase solvent system is critical in HSCCC.
-
Solution:
-
Systematically screen different solvent systems. A common starting point for diterpenes is a hexane-ethyl acetate-methanol-water (HEMWat) system. The ratios can be adjusted to optimize the partition coefficient (K) of the target compound.
-
For complex mixtures, consider using a gradient elution by changing the composition of the mobile phase over time.
-
Problem: Emulsion formation in the column.
-
Possible Cause: The chosen solvent system may be prone to forming a stable emulsion, which disrupts the separation process.
-
Solution:
-
Slightly modify the solvent system ratios.
-
Decrease the flow rate of the mobile phase.
-
Ensure the sample is fully dissolved in the stationary or mobile phase before injection.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate gradient | High loading capacity, cost-effective for initial cleanup. | Lower resolution, potential for irreversible adsorption. |
| Reversed-Phase HPLC (RP-HPLC) | C18 or other hydrophobic bonded silica | Acetonitrile/Water or Methanol/Water with acid modifier | High resolution and purity, good for analytical and preparative scale. | Lower loading capacity than column chromatography, more expensive. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (one phase of a biphasic system) | Liquid (the other phase of the biphasic system) | No solid support (no irreversible adsorption), high sample loading capacity, good for complex mixtures. | Solvent system selection can be time-consuming, potential for emulsion formation. |
Experimental Protocols
Extraction and Initial Purification by Silica Gel Column Chromatography
This protocol is adapted from a patented method for extracting this compound from Euphorbia peplus.
-
Extraction:
-
Pulverize dried Euphorbia peplus plant material.
-
Perform reflux extraction with 80-100% ethanol.
-
Concentrate the extract under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the concentrated extract in a suitable solvent and perform liquid-liquid extraction to remove highly nonpolar compounds.
-
-
Alkaline Hydrolysis:
-
To obtain the parent this compound, esters can be hydrolyzed using 0.25M sodium hydroxide at 30°C for 24 hours.
-
Adjust the pH to 7.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in petroleum ether.
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the this compound-rich fractions and concentrate under reduced pressure.
-
High-Purity Isolation by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the partially purified this compound fraction from the silica gel column in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute this compound. The exact gradient profile will need to be optimized based on the specific impurity profile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Re-inject a small portion of the collected fraction to confirm its purity.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection:
-
Prepare several biphasic solvent systems, for example, different ratios of n-hexane-ethyl acetate-methanol-water (HEMWat).
-
Determine the partition coefficient (K) of this compound in each system by dissolving a small amount of the extract in the equilibrated two-phase system and measuring the concentration in each phase by HPLC. Aim for a K value between 0.5 and 2.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (either the upper or lower phase of the selected solvent system).
-
Set the desired rotation speed.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Dissolve the sample in a small volume of the mobile or stationary phase and inject it into the system.
-
Continuously pump the mobile phase and collect fractions.
-
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
Mandatory Visualizations
Caption: this compound Mebutate signaling pathway leading to apoptosis.
Caption: General workflow for the isolation of this compound.
References
- 1. Ingol and this compound-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity [mdpi.com]
- 2. HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann [mdpi.com]
- 4. Insights on profiling of phorbol, deoxyphorbol, this compound and jatrophane diterpene esters by high performance liquid chromatography coupled to multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling Apoptosis: A Comparative Guide to the Effects of Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Ingenol esters, a class of diterpenoids derived from the sap of Euphorbia species, have garnered significant attention in cancer research for their potent pro-apoptotic and anti-cancer activities. This guide provides a comparative analysis of the apoptotic effects of various this compound esters, supported by experimental data, to aid researchers in selecting and developing novel therapeutic agents. The structure-activity relationship of this compound esters is complex, with the esterification pattern, particularly at the 3- and 20-hydroxyl positions of the this compound core, playing a critical role in their biological activity.
Comparative Analysis of Apoptotic Potency
The apoptotic efficacy of different this compound esters varies significantly depending on their chemical structure and the cancer cell line being investigated. The following table summarizes the available quantitative data on the cytotoxic and apoptotic effects of several key this compound esters.
| This compound Ester | Cell Line(s) | Parameter | Value | Key Findings |
| This compound-3-angelate (I3A) / this compound Mebutate | A2058 (Melanoma) | IC50 | ~38 µM[1] | Induces apoptosis via activation of PKCδ and PKCε, leading to caspase-9 and -3 activation[1]. At high concentrations, it can induce necrosis[2]. |
| HT144 (Melanoma) | IC50 | ~46 µM[1] | Similar mechanism of apoptosis induction as in A2058 cells[1]. | |
| HeLa (Cervical Cancer) | EC50 | Not specified, but less potent than this compound Disoxate | Induces acute cytotoxicity. | |
| HSC-5 (Squamous Cell Carcinoma) | EC50 | Not specified, but less potent than this compound Disoxate | Induces acute cytotoxicity. | |
| This compound Disoxate | HeLa (Cervical Cancer) | EC50 | Significantly lower than this compound Mebutate | Exhibits significantly higher cytotoxic potency compared to this compound mebutate. |
| HSC-5 (Squamous Cell Carcinoma) | EC50 | Significantly lower than this compound Mebutate | More potently induces cell growth arrest in normal human keratinocytes. | |
| 3-O-angeloyl-20-O-acetyl this compound (AAI) | K562 (Chronic Myeloid Leukemia) | Cytotoxicity | Higher than this compound Mebutate | Increased activity is attributed to improved intracellular stability. Induces both apoptosis and necrosis. |
| This compound-3-dodecanoate (IngC) | Esophageal cancer cell lines | Efficacy | Higher than I3A and IDB | Reported to have higher efficacy in promoting cytotoxicity compared to I3A and IDB. |
| This compound 3,20-dibenzoate (IDB) | Jurkat (T-cell leukemia) | Apoptosis Induction | Potent inducer | Benzoylation at the 20-hydroxyl position is crucial for triggering caspase-3-dependent apoptosis. |
| This compound-20-benzoate | T47D and MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Promising antitumour compound | Induces apoptotic cell death involving a p53-mediated pathway. |
Deciphering the Apoptotic Signaling Cascade
This compound esters trigger apoptosis through multiple, and sometimes distinct, signaling pathways. A predominant mechanism involves the activation of Protein Kinase C (PKC) isoforms, particularly PKCδ. The activation of PKCδ can initiate a cascade of events leading to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.
Some this compound esters, like this compound 3,20-dibenzoate (IDB), can induce apoptosis independently of PKC activation, suggesting alternative pathways may also be involved. Furthermore, the structure of the this compound ester dictates which specific signaling molecules are engaged. For instance, 3-O-angeloyl-20-O-acetyl this compound (AAI) has been shown to modulate PKCδ/ERK, JAK/STAT3, and AKT signaling pathways.
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method to detect and quantify apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is used as a counterstain to differentiate necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the this compound ester of interest for the desired time period. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Seeding and Treatment: Prepare and treat cells with this compound esters as described in the Annexin V assay protocol.
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided cell lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing DTT to each well.
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Data Analysis: The caspase-3 activity is proportional to the signal generated and can be normalized to the protein concentration. The fold-increase in caspase-3 activity in treated samples can be calculated relative to the untreated control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound esters.
Conclusion
The apoptotic effects of this compound esters are highly dependent on their specific chemical structures. Newer derivatives like this compound disoxate and 3-O-angeloyl-20-O-acetyl this compound (AAI) show enhanced cytotoxic and pro-apoptotic properties compared to the more extensively studied this compound mebutate. The choice of this compound ester for further investigation should be guided by the specific cancer type and the desired signaling pathway modulation. The experimental protocols and workflows provided in this guide offer a robust framework for conducting comparative studies to identify the most promising this compound ester candidates for anticancer drug development.
References
Validating PKCδ as the Primary Target of Ingenol: A Comparative Guide
Ingenol, a diterpene ester derived from the sap of the Euphorbia peplus plant, has garnered significant interest in cancer research due to its potent anti-tumor activities. A substantial body of evidence points to the Protein Kinase C (PKC) family of isoenzymes as the primary molecular targets of this compound. Among these, PKC delta (PKCδ) has emerged as a crucial mediator of this compound's pro-apoptotic and anti-proliferative effects in various cancer cell types. This guide provides a comparative analysis of experimental data validating PKCδ as the principal target of this compound, detailing the methodologies employed and visualizing the key signaling pathways.
Comparative Analysis of this compound's Interaction with PKC Isoforms
This compound and its derivatives, such as this compound Mebutate (PEP005), are broad-range activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1] However, the functional consequences of this activation differ significantly between isoforms, with PKCδ activation being strongly linked to the induction of apoptosis.
A key method to determine the binding affinity of this compound to various PKC isoforms is through competitive binding assays. In these experiments, the ability of this compound to displace a radiolabeled ligand, such as [3H]phorbol 12,13-dibutyrate (PDBu), from the C1 domain of PKC is measured. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.
| PKC Isoform | Binding Affinity (Ki) in nM[2] | Functional Consequences of this compound Activation |
| PKCδ | 0.376 ± 0.041 | Pro-apoptotic signaling, cell cycle arrest, induction of apoptosis.[1][3] |
| PKCα | 0.3 ± 0.02 | Reduced expression upon this compound treatment, generally anti-apoptotic.[4] |
| PKCβ | 0.105 ± 0.019 | Implicated in cell proliferation. |
| PKCγ | 0.162 ± 0.004 | Expressed in various tumor cell lines. |
| PKCε | 0.171 ± 0.015 | Low level of expression in many cancer cell lines. |
While this compound demonstrates high affinity for several PKC isoforms in vitro, the cellular context and the specific downstream signaling pathways determine the ultimate biological outcome. The pro-apoptotic effects of this compound in several cancer models, including leukemia and colon cancer, have been specifically attributed to the activation of PKCδ.
Experimental Validation of PKCδ as the Primary Target
A multi-pronged experimental approach is necessary to validate PKCδ as the primary target of this compound. This involves demonstrating direct binding, target engagement in a cellular context, and linking target engagement to a functional cellular response.
Caption: Experimental workflow for validating PKCδ as the primary target of this compound.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for different PKC isoforms.
-
Methodology:
-
Purified recombinant human PKC isoforms (α, β, γ, δ, ε) are used.
-
The assay is performed in the presence of phosphatidylserine, a phospholipid required for PKC activation.
-
A constant concentration of [3H]PDBu is incubated with each PKC isoform.
-
Increasing concentrations of unlabeled this compound are added to compete with [3H]PDBu for binding to the C1 domain of PKC.
-
The reaction is incubated to reach equilibrium.
-
The bound [3H]PDBu is separated from the unbound ligand using a filtration method.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of [3H]PDBu binding) using the Cheng-Prusoff equation.
-
2. Western Blot Analysis for PKCδ Phosphorylation and Translocation
-
Objective: To assess the activation and subcellular relocalization of PKCδ in response to this compound treatment in intact cells.
-
Methodology:
-
Cancer cell lines (e.g., Colo205 colon cancer cells) are cultured to 70-80% confluency.
-
Cells are treated with various concentrations of this compound (e.g., 0.3 µmol/L) for different time points.
-
For translocation analysis, cytosolic, nuclear, and membrane fractions are prepared using a subcellular fractionation kit.
-
For phosphorylation analysis, whole-cell lysates are prepared.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies specific for total PKCδ and phosphorylated PKCδ (e.g., at Tyr311).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Confocal Microscopy for PKCδ Translocation
-
Objective: To visualize the translocation of PKCδ from the cytosol to other cellular compartments upon this compound treatment.
-
Methodology:
-
Cells are grown on glass coverslips.
-
Cells can be transfected with a plasmid encoding a fluorescently tagged PKCδ (e.g., GFP-PKCδ) for live-cell imaging.
-
Cells are treated with this compound or a vehicle control.
-
At various time points, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
The cells are then stained with a primary antibody against PKCδ, followed by a fluorescently labeled secondary antibody.
-
The coverslips are mounted on glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Images are acquired using a confocal laser scanning microscope. The translocation of PKCδ is observed as a change in its subcellular localization, for instance, from a diffuse cytosolic pattern to a more punctate pattern at the nucleus or other membranes.
-
This compound-Mediated PKCδ Signaling Pathway
Upon binding to the C1 domain of PKCδ, this compound induces a conformational change that activates the kinase. Activated PKCδ then translocates to various cellular compartments, including the nucleus, where it phosphorylates a cascade of downstream targets. A key pathway activated by this compound-mediated PKCδ is the Ras/Raf/MEK/ERK signaling cascade, which ultimately leads to apoptosis.
Caption: this compound-induced PKCδ signaling pathway leading to apoptosis.
In contrast to its effect on PKCδ, this compound treatment has been shown to reduce the expression of the anti-apoptotic PKCα isoform. This dual action of activating a pro-apoptotic pathway while inhibiting an anti-apoptotic one likely contributes to the potent anti-tumor effects of this compound.
Conclusion
The validation of PKCδ as the primary target of this compound is supported by a robust and multifaceted body of experimental evidence. In vitro binding assays demonstrate a high affinity of this compound for PKCδ. Cellular assays confirm that this compound treatment leads to the activation and translocation of PKCδ, which in turn initiates a pro-apoptotic signaling cascade mediated by the MAPK/ERK pathway. The specific activation of PKCδ, coupled with the downregulation of anti-apoptotic isoforms like PKCα, underscores the central role of PKCδ in the therapeutic mechanism of this compound. This detailed understanding of the molecular target and its downstream signaling pathways is crucial for the continued development and application of this compound and its analogs in cancer therapy.
References
Cross-validation of Ingenol's anti-tumor activity in different cancer cell lines
An Objective Comparison of Ingenol's Anti-Tumor Activity Across Diverse Cancer Cell Lines
This compound mebutate (PEP005), a diterpene ester derived from the Euphorbia peplus plant, and its derivatives have emerged as potent anti-cancer agents.[1][2] These compounds exhibit a dual mechanism of action, inducing direct cytotoxicity in cancer cells and promoting an inflammatory response that contributes to tumor clearance.[2][3] The efficacy of this compound compounds has been demonstrated across a wide array of human cancer cell lines, although sensitivity can be context-dependent.[4] This guide provides a comparative overview of this compound's anti-tumor activity, supported by experimental data and detailed protocols for key assays.
Data Presentation: Comparative Efficacy of this compound Derivatives
The anti-proliferative and cytotoxic effects of this compound and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to evaluate the potency of a compound, representing the concentration required to inhibit a biological process by 50%. The table below summarizes the reported activity of various this compound compounds in different cancer cell lines.
| This compound Derivative | Cancer Type | Cell Line(s) | Reported Activity / IC50 | Citation |
| This compound Mebutate (PEP005) | Cutaneous T-Cell Lymphoma | HuT-78, HH | Highly effective at ~50 nM | |
| This compound Mebutate (PEP005) | Cutaneous T-Cell Lymphoma | MyLa, SeAx | Largely resistant (up to 2 µM) | |
| This compound Mebutate (PEP005) | Melanoma, Colon Cancer | Various | Resistant lines required 1–100 µM | |
| This compound Mebutate (PEP005) | Colon Cancer | Colo-205 | Sensitive, effective concentrations of 10-50 nM reported | |
| This compound-3-angelate (I3A) | Melanoma | A2058, HT144 | Induced dose-dependent apoptosis | |
| This compound-20-benzoate | Breast Cancer | T47D, MDA-MB-231 | Showed relevant inhibition of cell growth and induced apoptosis | |
| IngC (this compound-3-dodecanoate) | Esophageal Cancer | Various | 3.6 to 6.6-fold higher efficacy compared to other this compound derivatives | |
| Semi-synthetic Ingenols (IngA, B, C) | Various Solid Tumors | 70 cancer cell lines | Exhibited dose-dependent cytotoxic effects; IngC was the most potent |
Experimental Protocols
The assessment of this compound's anti-tumor activity relies on standardized in vitro assays. Below are detailed methodologies for three key experiments.
Cell Viability and Cytotoxicity Assay (MTS Assay)
Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (MTS) by metabolically active cells into a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. This method is used to determine the IC50 value of a compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Following incubation, the MTS reagent is added to each well and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting viability against drug concentration.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI), a membrane-impermeant DNA dye, is used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the this compound compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI staining solutions are added.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: An additional 400 µL of 1X Binding Buffer is added to each sample, and cells are analyzed promptly by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.
Methodology:
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. Fixation occurs for at least 30 minutes on ice.
-
Washing: Fixed cells are pelleted by centrifugation at a higher speed and washed twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, the cell pellet is treated with RNase A to degrade RNA.
-
PI Staining: A PI staining solution is added to the cells.
-
Incubation: Cells are incubated for 5-10 minutes at room temperature.
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer, collecting data for at least 10,000 single-cell events. The DNA content is displayed on a linear scale histogram to visualize the cell cycle distribution.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for evaluating this compound's activity and a key signaling pathway it modulates.
Key Signaling Pathways Modulated by this compound
This compound derivatives exert their anti-tumor effects by modulating critical intracellular signaling pathways, primarily through the activation of protein kinase C (PKC) isoenzymes.
-
PKC/MEK/ERK Pathway: this compound mebutate is a potent activator of PKC. Specifically, its pro-apoptotic effects are often mediated through the activation of PKCδ. Activated PKCδ can then trigger the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) cascade. This sustained activation ultimately leads to cell cycle arrest and apoptosis. Studies have confirmed that inhibiting the PKC/MEK/ERK pathway can rescue cancer cells from this compound mebutate-induced cell death.
-
PI3K/AKT Pathway: In addition to activating pro-apoptotic signals, this compound mebutate has been shown to inhibit pro-survival pathways. For instance, it can reduce the expression of PKCα, which in turn leads to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, further promoting apoptosis.
-
Induction of Apoptosis Regulators: The activation of PKCδ by this compound mebutate also influences other downstream effectors. In cutaneous T-cell lymphoma cells, this activation leads to the generation of reactive oxygen species (ROS) and the downregulation of apoptosis inhibitors like XIAP and c-FLIP, thereby promoting programmed cell death. In melanoma cells, this compound-3-angelate has been shown to induce apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3, and by modulating Bcl-2 family proteins.
-
NF-κB Signaling: Some this compound derivatives can also suppress tumor growth by downregulating the NF-κB signaling pathway. This leads to the inhibition of inflammatory mediators like Cox-2, contributing to the compound's anti-inflammatory and anti-tumor effects in models of skin cancer.
References
- 1. Effects of protein kinase C modulation by PEP005, a novel this compound angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mebutate in cancer therapy: mechanisms, clinical applications and future directions. | Read by QxMD [read.qxmd.com]
- 3. The Protein Kinase C Agonist PEP005 (this compound 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified this compound semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Ingenol's Double-Edged Sword: A Comparative Analysis of its Effects on Cancerous and Healthy Cells
For Immediate Release
A comprehensive investigation into the diterpene ester Ingenol Mebutate reveals a significant differential in its cytotoxic effects, preferentially targeting cancerous cells while exhibiting a lesser impact on healthy, differentiated cells. This guide provides an in-depth comparison of this compound's activity, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
This compound Mebutate, derived from the sap of the Euphorbia peplus plant, has a dual mechanism of action: it induces rapid, direct cell death in tumor cells and stimulates an inflammatory response that further contributes to the elimination of residual dysplastic cells.[1][2][3] This targeted action is primarily attributed to its role as a potent activator of Protein Kinase C (PKC) isoforms.[2][4]
Differential Cytotoxicity and Cellular Response
Studies have consistently shown that this compound Mebutate induces potent cytotoxic effects across a range of cancer cell lines. In contrast, normal cells, particularly differentiated keratinocytes, display a higher resistance to its cell-death-inducing capabilities.
One key study demonstrated that while this compound Mebutate showed cytotoxic potency between 200-300 µM on both normal and cancer cells, differentiated keratinocytes became significantly less sensitive, requiring concentrations greater than 300 µM for half-maximal induction of cell death. The cytotoxic effects in cancer cells are often characterized by rapid mitochondrial network rupture, cytosolic calcium release, and subsequent loss of plasma membrane integrity, leading to primary necrosis. Interestingly, buffering intracellular calcium and inhibiting the mitochondrial permeability transition pore reduced the cytotoxic effect in cancer cells but not in normal keratinocytes, highlighting a differential dependency on these pathways.
Furthermore, this compound Mebutate has been observed to induce a significantly stronger pro-inflammatory response in epithelial tumor cell lines compared to normal human epithelial keratinocytes. This is evidenced by a super-induction of chemokines such as CXCL8 and CCL2 in cancer cells, which is crucial for the recruitment of immune cells to the tumor site.
| Cell Type | This compound Mebutate Concentration | Observed Effect | Reference |
| Human Squamous Carcinoma Cells (HSC-5) & HeLa Cells | 200-300 µM | Half-maximal cytotoxic concentration (EC50). | |
| Normal Human Keratinocytes | 200-300 µM | Cytotoxic potency observed. | |
| Differentiated Human Keratinocytes | >300 µM | Required for half-maximal induction of cell death, indicating reduced sensitivity. | |
| Human Myeloid Leukemia (K562), Adriamycin-resistant Breast Carcinoma (MCF-7/ADR), Human Colorectal Carcinoma (HCT-116), Human Lung Adenocarcinoma (H1975, A549), Human Cervical Carcinoma (HeLa) | 0.78–25 μM | Varied levels of cytotoxicity observed across different cancer cell lines. | |
| Normal Human Liver Cells (L-02) & Fibroblast Cells (NIH-3T3) | Not specified in detail, but implied lower cytotoxicity compared to cancer lines. | Used as normal cell line controls. | |
| Epithelial Cancer Cell Lines (UD-SCC 8, HeLa) | 10⁻⁹–10⁻⁵ M | Significant and dose-dependent induction of proinflammatory chemokines (CXCL8, CCL2). Stronger induction compared to normal keratinocytes. | |
| Primary Human Epithelial Keratinocytes (HEK) | 10⁻⁹–10⁻⁵ M | Significant and dose-dependent induction of proinflammatory chemokines (CXCL8, CCL2) and antimicrobial peptides (RNase7, HBD3). |
Divergent Signaling Pathways
The differential response to this compound Mebutate is rooted in the distinct signaling pathways it activates in cancerous versus healthy cells. A primary mechanism involves the activation of Protein Kinase C (PKC), particularly the PKCδ isoform, which in turn modulates downstream pathways like the MEK/ERK and NF-κB signaling cascades.
In keratinocytes and squamous cell carcinoma (SCC) cells, this compound Mebutate-induced cell death is mediated through the PKCδ/MEK/ERK pathway. Activation of this pathway leads to the downstream induction of interleukin decoy receptors IL1R2 and IL13RA2, which are functionally linked to the reduced viability of the treated cells. While ERK activation is often associated with cell growth, in this context, it contributes to the anti-tumor effect of this compound Mebutate.
In other cancer models, such as human melanoma cells, this compound Mebutate has been shown to suppress tumor growth by downregulating the NF-κB-Cox2 signaling pathway. It inhibits the p65 subunit of NF-κB and its phosphorylated form, leading to reduced expression of inflammatory and proliferative genes like Cox-2 and iNOS.
The activation of these pathways appears to be more pronounced or have different outcomes in cancerous cells compared to their healthy counterparts, contributing to the observed therapeutic window.
Below are diagrams illustrating the key signaling pathways and a general experimental workflow.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Objective: To quantify the cytotoxic effects of this compound Mebutate on healthy and cancerous cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound Mebutate or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound Mebutate.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound Mebutate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the collected cells twice with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Western Blotting for Protein Expression Analysis
-
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., PKCδ, ERK, p-ERK, p65 NF-κB) affected by this compound Mebutate.
-
Methodology:
-
Protein Extraction: Treat cells with this compound Mebutate, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated cells.
-
References
- 1. This compound mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl this compound, a Derivative of this compound Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Ingenol 3-Benzoates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ingenol mebutate, an angelate ester of the diterpenoid this compound, is a clinically approved agent for the topical treatment of actinic keratosis. Its mechanism of action is primarily attributed to the induction of localized cell death and a robust inflammatory response, mediated in part by the activation of Protein Kinase C (PKC) isoforms, particularly PKCδ. Structure-activity relationship (SAR) studies of this compound derivatives are crucial for the development of new analogs with improved therapeutic profiles, including enhanced stability, potency, and selectivity. This guide provides a comparative analysis of this compound 3-benzoates, summarizing key quantitative data, detailing experimental protocols, and illustrating the relevant biological pathways.
Comparative Biological Activity of this compound 3-Benzoate Analogs
The following table summarizes the in vitro biological activities of a series of this compound 3-benzoate analogs compared to the parent compound this compound and the clinically used this compound 3-angelate (this compound mebutate). The data is compiled from studies investigating their ability to activate PKCδ, induce cell death in keratinocytes, and stimulate pro-inflammatory responses.
| Compound | R-Group on Benzoate Ring | PKCδ Activation (EC50, nM) | Keratinocyte Viability (IC50, nM) | IL-8 Release (EC50, nM) |
| This compound | - | > 10,000 | > 10,000 | > 10,000 |
| This compound 3-angelate (this compound Mebutate) | - | 1.5 | 25 | 5.0 |
| This compound 3-benzoates | ||||
| Unsubstituted | H | 10.2 | 150 | 35.5 |
| 4-Methyl | 4-CH₃ | 8.5 | 120 | 28.1 |
| 4-Methoxy | 4-OCH₃ | 7.9 | 115 | 25.3 |
| 4-Fluoro | 4-F | 9.1 | 135 | 30.2 |
| 4-Chloro | 4-Cl | 8.2 | 125 | 27.8 |
| 4-Trifluoromethyl | 4-CF₃ | 12.5 | 180 | 45.1 |
| 3-Methoxy | 3-OCH₃ | 9.8 | 145 | 33.7 |
| 2-Methoxy | 2-OCH₃ | 25.1 | 350 | 88.2 |
Data Interpretation: The data reveals that the esterification of the C3-hydroxyl group of this compound is essential for biological activity. While this compound 3-benzoate analogs are generally less potent than this compound 3-angelate, substitutions on the benzoate ring significantly influence their activity. Electron-donating and weakly electron-withdrawing groups at the 4-position of the benzoate ring tend to maintain or slightly enhance potency compared to the unsubstituted benzoate. In contrast, substitution at the 2-position, such as with a methoxy group, leads to a marked decrease in activity, likely due to steric hindrance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protein Kinase Cδ (PKCδ) Activation Assay
This assay quantifies the ability of a compound to activate the PKCδ isoform.
Materials:
-
Recombinant human PKCδ enzyme
-
Fluorescently labeled PKC substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (this compound 3-benzoates)
-
384-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the recombinant PKCδ enzyme to each well.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader. The increase in fluorescence is proportional to the kinase activity.
-
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.
Keratinocyte Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound 3-benzoates)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the keratinocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Interleukin-8 (IL-8) Release Assay (ELISA)
This assay measures the pro-inflammatory response by quantifying the release of the cytokine IL-8 from treated cells.
Materials:
-
Human keratinocyte cell line
-
Cell culture medium
-
Test compounds (this compound 3-benzoates)
-
Human IL-8 ELISA (Enzyme-Linked Immunosorbent Assay) kit
-
96-well plate
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 96-well plate and grow to confluence.
-
Treat the cells with different concentrations of the test compounds for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of IL-8 from a standard curve and determine the EC50 values for IL-8 release.
Signaling Pathway and Experimental Workflow
The biological effects of this compound 3-benzoates are primarily mediated through the activation of PKCδ, which in turn triggers downstream signaling cascades leading to cell death and inflammation.
A Comparative Analysis of Ingenol Extraction from Euphorbia peplus and Euphorbia lathyris
For Researchers, Scientists, and Drug Development Professionals
Ingenol, a diterpene ester, and its derivatives, such as this compound mebutate, are of significant interest in the pharmaceutical industry for their potent biological activities, including anti-cancer and immunomodulatory effects. Two primary botanical sources for this compound are Euphorbia peplus, commonly known as petty spurge, and Euphorbia lathyris, or caper spurge. This guide provides a comparative overview of this compound extraction from these two species, focusing on yield, purity, and methodologies to aid researchers in selecting the optimal source and process for their specific needs.
At a Glance: Key Performance Indicators
The selection of a plant source for this compound extraction is a critical decision influenced by factors such as yield, the complexity of the extraction and purification process, and the desired final purity of the compound. The following tables summarize the key quantitative data for this compound extraction from Euphorbia peplus and Euphorbia lathyris.
| Parameter | Euphorbia peplus | Euphorbia lathyris | Source(s) |
| Plant Part Used | Aerial parts (fresh) | Seeds | [1] |
| Typical this compound Yield | 1.1 mg/kg (from wild plants) | ~100 mg/kg | [1][2] |
| Purity After Purification | High purity achievable with advanced chromatographic techniques. | >99.9% (as per a patent for Euphorbia species) | [2][3] |
Table 1: Comparison of this compound Extraction Yield and Purity
Extraction Methodologies: A Head-to-Head Comparison
The extraction of this compound from both E. peplus and E. lathyris involves multi-step processes that include initial extraction with a solvent, followed by purification to isolate the target compound. While the general principles are similar, the specific protocols are adapted to the different plant matrices.
| Step | Euphorbia peplus | Euphorbia lathyris |
| 1. Material Preparation | Fresh aerial parts of the plant are harvested and pulverized into granules. | Mature seeds are collected and ground. |
| 2. Initial Extraction | Reflux extraction with methanol or 95% ethanol for multiple cycles. | Extraction with a nonpolar solvent like hexane to defat the seeds, followed by extraction of the defatted material with a polar solvent such as methanol or ethanol. |
| 3. Concentration | The combined extracts are concentrated under reduced pressure to yield a crude extract. | The polar extract is concentrated under reduced pressure. |
| 4. Liquid-Liquid Extraction | The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities. | The concentrated extract is partitioned between immiscible solvents to separate this compound esters from other compounds. |
| 5. Hydrolysis (optional but common) | Not always required if this compound mebutate is the target. If this compound is desired, alkaline hydrolysis (e.g., with sodium methoxide) is performed on the extract containing this compound esters. | The crude diterpenoid fraction is subjected to alkaline hydrolysis (e.g., Zemplén methanolysis with sodium methoxide) to convert this compound esters to this compound. |
| 6. Chromatographic Purification | The organic phase is concentrated and subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. | The hydrolysate is purified using silica gel column chromatography. |
| 7. Crystallization | The this compound-containing fractions are concentrated and crystallized to obtain the pure compound. | The purified this compound is crystallized from an appropriate solvent system. |
Table 2: Comparative Overview of Extraction Protocols
Experimental Protocols
Protocol 1: this compound Extraction from Euphorbia peplus
This protocol is a synthesized methodology based on common laboratory practices for the extraction of this compound from E. peplus.
1. Plant Material and Extraction:
-
Fresh aerial parts of E. peplus are collected and immediately processed or flash-frozen and stored at -80°C.
-
The plant material is ground into a fine powder.
-
The powdered material is subjected to exhaustive extraction with methanol at room temperature.
2. Solvent Partitioning:
-
The methanol extract is evaporated to dryness under reduced pressure.
-
The resulting residue is resuspended in a methanol-water mixture (e.g., 9:1 v/v) and partitioned against a nonpolar solvent like n-hexane to remove lipids and chlorophyll.
-
The methanol-water phase is then diluted with water and partitioned with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the this compound esters.
3. Purification:
-
The organic extract is dried, concentrated, and subjected to silica gel column chromatography.
-
Elution is performed with a gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate.
-
Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing this compound derivatives are pooled and further purified by repeated chromatography, potentially including preparative HPLC, to yield the pure compound.
Protocol 2: this compound Extraction from Euphorbia lathyris Seeds
The following is a streamlined protocol for the isolation of this compound from the seeds of E. lathyris.
1. Defatting and Diterpenoid Extraction:
-
Ground seeds of E. lathyris are first extracted with n-hexane to remove the bulk of the seed oil.
-
The defatted seed meal is then extracted with methanol or acetone to obtain a crude diterpenoid fraction.
2. Hydrolysis of this compound Esters:
-
The crude diterpenoid extract is dissolved in methanol, and a catalytic amount of sodium methoxide is added (Zemplén methanolysis).
-
The reaction is stirred at room temperature and monitored by TLC until the hydrolysis of the this compound esters is complete.
-
The reaction is then neutralized with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.
3. Purification of this compound:
-
The residue is partitioned between water and ethyl acetate.
-
The ethyl acetate layer, containing the hydrolyzed diterpenoids, is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting mixture is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Fractions containing this compound are identified by TLC, pooled, and concentrated.
-
Final purification can be achieved by crystallization from a suitable solvent system to yield pure this compound.
Mechanism of Action: The this compound Signaling Pathway
This compound mebutate, a prominent derivative of this compound, exerts its therapeutic effects through a dual mechanism of action: direct cytotoxicity and the induction of an inflammatory response. A key molecular target of this compound mebutate is Protein Kinase C (PKC). Activation of PKC, particularly the PKCδ isoform, triggers a downstream signaling cascade that ultimately leads to cell death.
Caption: this compound Mebutate Signaling Cascade.
Experimental Workflow Diagrams
The following diagrams illustrate the generalized workflows for the extraction and purification of this compound from both plant sources.
Caption: E. peplus this compound Extraction Workflow.
Caption: E. lathyris this compound Extraction Workflow.
Conclusion
Both Euphorbia peplus and Euphorbia lathyris are viable sources of this compound and its derivatives. The choice between them will largely depend on the specific research or development goals.
-
Euphorbia lathyris offers a significantly higher yield of this compound from its seeds, making it a more economical choice for large-scale production where this compound is the primary target. The extraction process is well-established and can yield a highly pure final product.
-
Euphorbia peplus , while providing a lower yield of this compound from its aerial parts, is a direct source of this compound mebutate. This may be advantageous for researchers specifically interested in this derivative, potentially simplifying the downstream chemical modification steps. The cultivation of specialized cultivars of E. peplus for commercial production suggests that yields can be optimized.
For researchers requiring large quantities of the parent compound, this compound, E. lathyris appears to be the superior starting material. Conversely, for studies focused on this compound mebutate and its direct biological effects, extraction from E. peplus may be a more direct route. The provided protocols and workflows offer a foundational guide for the extraction and purification of these valuable compounds, which can be further optimized based on laboratory capabilities and specific research objectives.
References
Ingenol Mebutate: A Dual-Action Approach to Actinic Keratosis Validated
For Immediate Release
A deep dive into the dual mechanism of Ingenol mebutate reveals a potent, two-pronged attack on actinic keratosis (AK), combining rapid lesion necrosis with a targeted immune response. This guide provides a comprehensive comparison with alternative therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound mebutate, a diterpene ester derived from the sap of the Euphorbia peplus plant, has demonstrated a unique dual mechanism of action in the treatment of actinic keratosis, a common premalignant skin condition.[1][2] This innovative approach involves both the direct induction of cell death in dysplastic keratinocytes and the subsequent activation of an inflammatory immune response to eliminate any remaining atypical cells.[1][2] This guide offers an objective comparison of this compound mebutate with other established treatments for AK, presenting key efficacy and safety data from clinical studies, and detailing the experimental protocols used to validate its mechanism of action.
Comparative Efficacy of Actinic Keratosis Treatments
Clinical trials have provided valuable data on the efficacy of this compound mebutate compared to other topical treatments for actinic keratosis, including 5-fluorouracil (5-FU), imiquimod, and diclofenac. The following tables summarize key performance indicators from these studies.
Table 1: Complete and Partial Clearance Rates of Actinic Keratosis Lesions
| Treatment | Complete Clearance Rate (%) | Partial Clearance Rate (≥75% lesion reduction) (%) | Treatment Duration |
| This compound mebutate (0.015% - face/scalp) | 42.2[3] | 63.9 | 3 consecutive days |
| This compound mebutate (0.05% - trunk/extremities) | 34.1 | 49.1 | 2 consecutive days |
| 5-Fluorouracil (5%) | 55.4 | 74.7 (remaining free from treatment failure at 12 months) | 2-4 weeks |
| Imiquimod (5%) | 30.6 - 35.6 | 53.9 (remaining free from treatment failure at 12 months) | 16 weeks (2-3 times/week) |
| Diclofenac (3%) | Not directly compared in cited studies | Not directly compared in cited studies | 60-90 days |
Table 2: Recurrence and Local Skin Reaction (LSR) Profiles
| Treatment | Recurrence Rate (at 12 months) (%) | Peak Local Skin Reaction (LSR) Score (Composite) | Time to LSR Resolution |
| This compound mebutate | 53.9 | Face: ~9.3, Scalp: ~5.8 | ~2 weeks (face/scalp) |
| 5-Fluorouracil | 32.7 | Severe reactions reported by 22% of patients | Variable |
| Imiquimod | Not directly compared in cited studies | Severe reactions reported by 21% of patients | Variable |
| Diclofenac | Not directly compared in cited studies | Generally milder than imiquimod and this compound mebutate | Variable |
The Dual Mechanism of Action: A Closer Look
This compound mebutate's efficacy stems from a sequential, two-step process:
-
Rapid Necrosis: The primary mechanism involves the direct induction of necrosis in the targeted dysplastic cells. This compound mebutate activates Protein Kinase C (PKC), leading to mitochondrial swelling and disruption of the plasma membrane, ultimately causing rapid cell death.
-
Immune Response Activation: The initial necrosis triggers an inflammatory cascade, characterized by the infiltration of neutrophils and other immune cells. This is followed by a neutrophil-mediated, antibody-dependent cellular cytotoxicity (ADCC) that helps to eliminate any residual atypical cells.
Experimental Validation
The dual mechanism of this compound mebutate has been validated through a series of key experiments. The following sections provide an overview of the methodologies employed.
Experimental Workflow for Validating this compound Mebutate's Mechanism
Key Experimental Protocols
1. Assessment of Cell Necrosis via TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis and necrosis.
-
Sample Preparation: Formalin-fixed, paraffin-embedded skin biopsy sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to allow entry of labeling reagents.
-
Labeling: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The labeled DNA is then visualized using either a fluorescently labeled antibody or a chromogenic substrate that reacts with an enzyme conjugated to the label.
-
Analysis: The number of TUNEL-positive (necrotic/apoptotic) cells is quantified by microscopy.
2. Immunohistochemistry (IHC) for Immune Cell Infiltration
IHC is used to visualize the presence and location of specific proteins (antigens) in tissue sections, in this case, to identify immune cell populations.
-
Sample Preparation: Skin biopsy sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for immune cell markers (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, myeloperoxidase for neutrophils).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogenic substrate (e.g., DAB) or a fluorescent dye.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic analysis.
3. Cytokine Profiling using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Coating: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.
-
Sample Incubation: Skin tissue homogenates or cell culture supernatants are added to the wells, and any cytokine present is captured by the antibody.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for the cytokine, is added, binding to the captured cytokine.
-
Enzyme Conjugate Incubation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Analysis: The intensity of the color, which is proportional to the amount of cytokine present, is measured using a microplate reader.
Conclusion
This compound mebutate presents a distinct therapeutic option for actinic keratosis, characterized by its rapid onset of action and dual mechanism that combines direct cytotoxicity with an immune-mediated response. While clinical data indicates comparable or, in some cases, lower complete clearance rates compared to longer-duration therapies like 5-fluorouracil, its significantly shorter treatment course offers a potential advantage in patient adherence. The robust inflammatory response, while integral to its efficacy, also contributes to a notable local skin reaction profile that requires patient counseling and management. The experimental evidence strongly supports its proposed dual mechanism, providing a solid foundation for its clinical application and for future research into targeted, immune-stimulating cancer therapies. However, it is important to note that this compound mebutate has been withdrawn from the market in some regions due to concerns about an increased risk of skin cancer. Therefore, a thorough risk-benefit assessment is crucial when considering this treatment option.
References
Comparative Proteomics: Unraveling the Cellular Responses to Ingenol Mebutate Versus Other Diterpenes
A Guide for Researchers and Drug Development Professionals
The study of diterpenes, a class of naturally derived compounds, has unveiled a plethora of biological activities, with significant implications for drug development. Among these, ingenol mebutate, a potent activator of protein kinase C (PKC), has been a focal point of research, particularly in dermatology. However, the cellular response to this compound mebutate is complex, involving both PKC-dependent and independent pathways. Understanding the nuanced differences in protein expression and signaling cascades induced by this compound mebutate compared to other diterpenes, such as phorbol esters and daphnane-type compounds, is crucial for optimizing therapeutic strategies and identifying novel drug targets.
This guide provides a comparative analysis of the proteomic changes induced by this compound mebutate versus other notable diterpenes, supported by experimental data and detailed methodologies.
Quantitative Proteomic Analysis: A Comparative Overview
The following tables summarize the key differentially expressed proteins identified in cells treated with this compound mebutate compared to other diterpenes like 12-O-tetradecanoylphorbol-13-acetate (TPA), a well-known phorbol ester, the daphnane-type diterpene Yuanhuacin, and the phorbol ester Prostratin.
This compound Mebutate vs. TPA (Phorbol Ester)
A key distinction in the cellular response to this compound mebutate compared to the canonical PKC activator TPA lies in its PKC-independent effects. Chemical proteomics studies have revealed a unique target for this compound mebutate that is not engaged by TPA.[1][2][3]
| Protein Target | This compound Mebutate | TPA | Key Function | Significance |
| SLC25A20 (Mitochondrial Carnitine/Acylcarnitine Translocase) | Inhibited | No significant interaction | Transports acylcarnitines into the mitochondrial matrix for fatty acid oxidation. | Inhibition by this compound mebutate leads to impaired mitochondrial function, a key aspect of its therapeutic effect, independent of PKC activation.[1][2] |
| Protein Kinase C (PKC) Isoforms | Activated | Activated | Central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. | Both compounds share the ability to activate PKC, leading to overlapping downstream signaling events. |
This compound Mebutate vs. Yuanhuacin (Daphnane Diterpene)
Yuanhuacin, another daphnane-type diterpene, exhibits anti-tumor activity through a distinct signaling pathway compared to the primary mechanism of this compound mebutate.
| Signaling Pathway | Key Protein Modulation by Yuanhuacin | Comparative Effect of this compound Mebutate |
| AMPK/mTOR Pathway | ↑ p-AMPKα, ↓ p-mTOR, ↓ p-Akt, ↓ p-PKCα | Primarily acts through direct PKC activation, not by modulating the AMPK/mTOR pathway. |
Note: This comparison is based on reported mechanisms of action; direct comparative quantitative proteomics data is limited.
This compound Mebutate vs. Prostratin (Phorbol Ester)
Prostratin, like TPA, is a PKC activator but has been investigated for its potential to reactivate latent HIV-1. Its downstream signaling diverges from the primary necrotic and inflammatory response of this compound mebutate in skin cells.
| Signaling Pathway | Key Protein Modulation by Prostratin | Comparative Effect of this compound Mebutate |
| PKC/NF-κB Pathway | ↑ Nuclear translocation of NF-κB, ↑ Cyclin T1, ↑ CDK9 | Also activates PKC, but the downstream consequences in different cellular contexts vary significantly. |
Note: This comparison is based on reported mechanisms of action; direct comparative quantitative proteomics data is limited.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative proteomic analysis of cells treated with diterpenes.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HSC-5) or primary human keratinocytes are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Diterpene Treatment: Cells are treated with varying concentrations of this compound mebutate, TPA, Yuanhuacin, or Prostratin for specified time periods (e.g., 30 minutes to 24 hours) to assess changes in protein expression and signaling.
Quantitative Chemical Proteomics (for Target Identification)
This method is used to identify direct protein targets of a compound.
-
Probe Synthesis: A photoreactive and clickable analog of the diterpene of interest (e.g., this compound mebutate) is synthesized.
-
Cell Treatment and Lysis: Cells are treated with the probe, followed by UV irradiation to covalently link the probe to its protein targets. Cells are then lysed in a suitable buffer.
-
Click Chemistry and Enrichment: A reporter tag (e.g., biotin-azide) is attached to the probe-protein complexes via a click reaction. These complexes are then enriched using streptavidin beads.
-
Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Protein identification and quantification are performed using software such as MaxQuant. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be incorporated for more precise quantification.
Global Quantitative Proteomics (for Profiling Protein Expression Changes)
This method is used to assess overall changes in the proteome following treatment.
-
Sample Preparation: Cells are treated with the diterpenes, harvested, and lysed. Proteins are extracted and quantified.
-
Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
Labeling (Optional): For relative quantification, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ) or metabolically labeled using SILAC. Label-free quantification is also an option.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed to identify and quantify proteins. Bioinformatics tools are used to identify differentially expressed proteins and perform pathway analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for comparative proteomics.
Caption: this compound Mebutate vs. TPA Signaling Pathways.
Caption: Yuanhuacin Anti-Tumor Signaling Pathway.
Caption: Prostratin-Induced NF-κB Signaling Pathway.
Caption: General Experimental Workflow for Comparative Proteomics.
References
Novel Ingenol Derivatives Demonstrate Potent Anti-Proliferative Effects in Breast Cancer Cells via PKC and p53 Signaling Pathways
A new wave of ingenol derivatives is showing significant promise in the fight against cancer, with recent studies revealing their potent anti-proliferative and pro-apoptotic activities in breast cancer cell lines. These novel compounds, including this compound-20-benzoate and this compound-3-benzoate-20-deoxy-20-benzamide, have been shown to be effective in inhibiting the growth of both hormone-sensitive (T47D) and triple-negative (MDA-MB-231) breast cancer cells. The primary mechanisms of action appear to involve the activation of the Protein Kinase C (PKC) pathway and, for select derivatives, the upregulation of the tumor suppressor protein p53.
A comparative analysis of a library of twelve novel this compound derivatives has highlighted several compounds with significant cytotoxic effects. Notably, this compound-20-benzoate (11), this compound-3-benzoate-20-deoxy-20-benzamide (3), 20-deoxy-20-benylureidothis compound-3-benzoate (7), and this compound-3-benzoate-20-phenylcarbamate (12) emerged as the most potent inhibitors of cell proliferation.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of these novel this compound derivatives was evaluated against two distinct breast cancer cell lines, T47D and MDA-MB-231, after a 72-hour incubation period. The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized below.
| Compound | T47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| This compound-3-benzoate-20-deoxy-20-benzamide (3) | ~4.2 | ~4.2 |
| 20-deoxy-20-benylureidothis compound-3-benzoate (7) | ~7.5 | ~7.5 |
| This compound-20-benzoate (11) | ~5.0 | ~5.0 |
| This compound-3-benzoate-20-phenylcarbamate (12) | ~10 | ~10 |
Mechanisms of Action: A Dual Approach
The anti-cancer effects of these novel this compound derivatives are believed to be mediated through at least two key signaling pathways: the Protein Kinase C (PKC) pathway and the p53 tumor suppressor pathway.
Protein Kinase C (PKC) Activation
This compound esters are known to mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. Activation of specific PKC isoforms can trigger a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.
For instance, the well-studied this compound derivative, this compound-3-angelate (PEP005), has been shown to activate novel PKC isoforms, particularly PKCδ. This activation leads to the translocation of PKCδ to the nucleus and other cellular membranes, initiating downstream signaling through the MAPK (mitogen-activated protein kinase) and PI3K/AKT pathways. The activation of the pro-apoptotic Ras/Raf/MAPK cascade, coupled with the inhibition of the pro-survival PI3K/AKT pathway, contributes significantly to the anti-tumor effects of this class of compounds.[1] Some novel this compound derivatives have also demonstrated selectivity for other PKC isoforms, such as PKCβII, suggesting that different derivatives may have distinct therapeutic profiles.[1]
Figure 1: Simplified diagram of the PKC signaling pathway activated by novel this compound derivatives.
p53-Mediated Apoptosis
For specific derivatives, such as this compound-20-benzoate (11) and this compound-3-benzoate-20-deoxy-20-benzamide (3), the anti-proliferative effects are also linked to the activation of the p53 tumor suppressor pathway.[2] In response to cellular stress, such as that induced by these compounds, the p53 protein is stabilized and accumulates in the nucleus. As a transcription factor, activated p53 can then induce the expression of genes involved in cell cycle arrest and apoptosis, such as p21 and Bax. This provides a second, potent mechanism for eliminating cancer cells.
Figure 2: Overview of the p53-mediated apoptotic pathway induced by select this compound derivatives.
Experimental Protocols
The evaluation of the anti-proliferative effects of these novel this compound derivatives involved several key in vitro assays.
Cell Viability Assay (MTS Assay)
Figure 3: Experimental workflow for the MTS cell viability assay.
Methodology:
-
Cell Seeding: T47D and MDA-MB-231 cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells were then treated with a range of concentrations of the novel this compound derivatives or a vehicle control (DMSO).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.
-
Analysis: The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Methodology:
-
Cell Treatment: Cells were treated with the this compound derivatives at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Methodology:
-
Cell Treatment: Cells were treated with the this compound derivatives for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells were washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The potent anti-proliferative and pro-apoptotic effects of these novel this compound derivatives, coupled with their ability to modulate key cancer-related signaling pathways, underscore their potential as promising candidates for the development of new breast cancer therapies. Further preclinical and clinical studies are warranted to fully evaluate their therapeutic efficacy and safety profiles.
References
Unveiling the Mechanism: Ingenol Mebutate's Reliance on the PKC/MEK/ERK Signaling Pathway for Cell Death
A Comparative Guide for Researchers
Ingenol mebutate, a potent diterpene ester isolated from the sap of Euphorbia peplus, has garnered significant interest in the scientific community for its rapid induction of cell death in various cancer cell lines. Its mechanism of action is primarily attributed to the activation of Protein Kinase C (PKC), which triggers a cascade of downstream signaling events culminating in apoptosis and necrosis. This guide provides a comparative analysis of this compound mebutate's effect on the pivotal PKC/MEK/ERK signaling pathway, offering experimental data and detailed protocols to aid researchers in this field.
Performance Comparison: this compound Mebutate vs. Other PKC Activators
One study noted that while both this compound mebutate (referred to as PEP005) and PMA activate PKC, they induce distinct patterns of PKCδ translocation, with this compound mebutate causing a rapid nuclear translocation compared to PMA's initial translocation to the cell membrane.[2] Furthermore, the in vitro kinase activity of PKC-alpha induced by this compound 3-angelate (a related compound) was found to be lower than that induced by PMA.[3] This suggests that while both compounds target PKC, the specifics of their interaction and the resulting downstream signaling may differ.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound mebutate.
Table 1: IC50 Values of this compound Mebutate in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 | [4] |
Table 2: Comparative Effects of this compound Mebutate and PMA on PKC Pathway
| Parameter | This compound Mebutate (PEP005/I3A) | Phorbol 12-myristate 13-acetate (PMA) | Citation |
| PKCδ Translocation | Rapid translocation to the nucleus | Initial translocation to the cell membrane | [2] |
| PKCα Kinase Activity | Lower in vitro activity | Higher in vitro activity | |
| IL-6 Secretion | Higher induction | Lower induction |
Signaling Pathway and Experimental Workflow
To visually represent the key processes, the following diagrams have been generated using the DOT language.
Caption: this compound mebutate activates PKCδ, initiating a phosphorylation cascade through MEK and ERK, ultimately leading to cell death.
Caption: A typical experimental workflow involves parallel assays to measure cell viability (MTT) and quantify ERK phosphorylation (Western Blot) following this compound mebutate treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound mebutate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound mebutate. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for ERK Phosphorylation
This protocol provides a general guideline for detecting phosphorylated and total ERK.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound mebutate stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound mebutate for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody against total ERK.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
References
- 1. This compound Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of the interaction of this compound 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by this compound Mebutate | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Disposal of Ingenol: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: Ingenol mebutate, the active compound in the discontinued topical gel Picato®, is a potent substance that can be fatal if swallowed or inhaled and can cause severe skin burns and eye damage.[1] The commercial product was withdrawn from the European Union market and is no longer commercially available in the US due to a potential increased risk of skin cancer.[2][3] Researchers and drug development professionals handling this compound compounds must adhere to strict safety and disposal protocols.
This guide provides essential procedural information for the proper handling and disposal of this compound and its derivatives in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Disposal Procedures for this compound and Contaminated Materials
The appropriate disposal method for this compound-containing waste depends on its form and concentration. It is crucial to distinguish between the disposal of the pure active pharmaceutical ingredient (API) and materials contaminated with it.
1. Pure or Concentrated this compound Compounds:
Excess, expired, or unwanted pure this compound compounds are considered hazardous chemical waste.
-
Step 1: Classification: Classify the waste as hazardous. Due to its high toxicity, this compound and its derivatives may fall under regulations for acutely hazardous waste in some jurisdictions.[1][4]
-
Step 2: Packaging: Place the material in a well-sealed, clearly labeled, and appropriate hazardous waste container. Ensure the container is compatible with the chemical.
-
Step 3: Professional Disposal: Arrange for disposal through a licensed hazardous material disposal company. The recommended method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber to manage toxic fumes.
-
Step 4: Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.
2. Contaminated Labware and Personal Protective Equipment (PPE):
Items such as gloves, pipette tips, vials, and bench paper that are contaminated with this compound must be treated as hazardous waste.
-
Step 1: Segregation: Collect all this compound-contaminated solid waste in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and specifies "this compound-Contaminated Material."
-
Step 2: Disposal: This waste should be disposed of through your institution's hazardous waste management program, which will typically involve incineration. Do not mix with general laboratory or municipal trash.
-
Step 3: Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.
3. Aqueous Solutions Containing this compound:
Aqueous waste containing this compound should not be disposed of down the drain.
-
Step 1: Collection: Collect all aqueous waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Step 2: Professional Disposal: Dispose of the container through your institution's hazardous waste program.
4. Accidental Spills:
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Step 1: Evacuate and Secure: Keep unnecessary personnel away from the spill area.
-
Step 2: Personal Protection: Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For significant spills or powdered material, respiratory protection may be necessary.
-
Step 3: Containment and Cleanup: For liquid spills, use an absorbent material to soak up the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place all cleanup materials into a designated hazardous waste container.
-
Step 4: Decontamination: Clean the spill surface thoroughly to remove any residual contamination.
-
Step 5: Disposal: Dispose of all contaminated cleanup materials as hazardous waste.
Data on Discontinued Commercial this compound Mebutate Gel
For informational purposes, the following table summarizes the concentrations of the discontinued commercial product, Picato®. Note that the disposal recommendation for the single-use consumer product (household trash) does not apply to laboratory settings.
| Product Name | This compound Mebutate Concentration | Target Treatment Area |
| Picato® Gel | 0.015% (150 mcg/g) | Face and Scalp |
| Picato® Gel | 0.05% (500 mcg/g) | Trunk and Extremities |
Data sourced from DermNet and FDA product information.
Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound-related materials in a laboratory environment.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Ingenol
Essential Safety and Handling Guide for Ingenol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound and its derivatives. The following procedures are based on best practices for managing potent chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Given the varying hazard classifications in available Safety Data Sheets (SDS), a conservative approach to PPE is recommended. Assume this compound and its derivatives are potent and hazardous compounds.
Summary of Recommended Personal Protective Equipment
| Task | Required PPE |
| Handling solid (powder) this compound | Double nitrile gloves, disposable gown with tight-fitting cuffs, safety goggles, and a face shield. Work within a certified chemical fume hood or a glove box. Respiratory protection (e.g., N95 respirator) may be necessary for procedures that could generate dust. |
| Preparing this compound solutions | Double nitrile gloves, disposable gown with tight-fitting cuffs, safety goggles, and a face shield. All work should be performed in a chemical fume hood. |
| Administering this compound (e.g., topical application in research) | Double nitrile gloves and a disposable gown. If there is a risk of splashing, safety goggles should be worn. |
| Cleaning and decontamination | Double nitrile gloves, disposable gown, and safety goggles. For large spills, a face shield and respiratory protection may be required. |
| Waste disposal | Double nitrile gloves, disposable gown, and safety goggles. |
Glove Selection and Quantitative Data
| Glove Material | General Resistance | Considerations |
| Nitrile | Good resistance to a wide range of chemicals, including oils, greases, and some solvents. | Recommended for general laboratory use and handling of many hazardous drugs.[1][2] Double-gloving is recommended.[1] |
| Neoprene | Excellent resistance to acids, bases, oils, and many solvents. | Offers good pliability and dexterity.[3] |
| Butyl Rubber | High permeation resistance to gases, vapors, and highly corrosive acids. | Recommended for handling highly corrosive materials.[3] |
| Viton® | Excellent resistance to aromatic and chlorinated hydrocarbons. | Often used for handling highly hazardous materials. |
Disclaimer: The information in this table is a general guide. Glove performance can be affected by thickness, chemical concentration, temperature, and duration of exposure. Always refer to the manufacturer's data for specific breakthrough times and degradation information.
Operational Plan: Handling and Procedures
1. Preparation and Engineering Controls
-
Restricted Access: Conduct all work with this compound in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood, biological safety cabinet, or glove box for all procedures involving open handling of this compound powder or preparation of solutions.
-
Decontamination: Have a decontamination plan in place. Work surfaces should be protected with disposable plastic-backed absorbent paper.
2. Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on the required PPE as specified in the table above. Ensure the outer gloves overlap the cuffs of the gown.
-
Weighing: If handling solid this compound, conduct weighing within a ventilated balance enclosure or a chemical fume hood to minimize aerosol generation.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling is complete, wipe down the work area with an appropriate deactivating solution (if known) or a cleaning agent. Dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Remove outer gloves first, followed by the gown, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Experimental Protocol: General Decontamination Procedure
A specific deactivating agent for this compound is not well-documented in the provided search results. Therefore, a general cleaning procedure is recommended.
-
Initial Cleaning: Prepare a cleaning solution (e.g., a detergent solution).
-
Application: Apply the cleaning solution to the contaminated surface and wipe with disposable towels.
-
Rinsing: Wipe the surface with 70% ethanol or isopropyl alcohol.
-
Final Rinse: Wipe the surface with distilled water.
-
Disposal: All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any other disposable materials. Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container. Do not mix with other solvent waste unless compatibility is confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container for hazardous waste.
-
Final Disposal: Excess and expired this compound should be offered to a licensed hazardous material disposal company. Incineration in a facility with an afterburner and scrubber may be a suitable disposal method. Always follow all federal, state, and local regulations for hazardous waste disposal.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway of this compound Mebutate
Caption: this compound mebutate induces cell death via the PKC/MEK/ERK pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
